2,4-Diaminopyrimidine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,4-diaminopyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZRCTWHSWYCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278702 | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18588-61-9 | |
| Record name | 18588-61-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00278702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Diaminopyrimidine-5-carboxylic acid CAS 18588-61-9
An In-Depth Technical Guide to 2,4-Diaminopyrimidine-5-carboxylic acid (CAS 18588-61-9): A Privileged Scaffold in Drug Discovery
Executive Summary
The 2,4-diaminopyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a foundation for potent and selective kinase inhibitors.[1] This guide provides an in-depth technical overview of a key derivative, this compound (CAS 18588-61-9). We will explore its fundamental physicochemical properties, outline a robust synthesis strategy, and delve into its core mechanism of action as an ATP-competitive inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the application of this versatile molecule in targeting various kinase families and other critical biological targets.
Introduction: The Significance of the 2,4-Diaminopyrimidine Core
In the quest for targeted therapeutics, certain molecular frameworks consistently appear in successful drug candidates due to their favorable binding properties and synthetic accessibility. The 2,4-diaminopyrimidine scaffold is a premier example of such a framework. Its primary power lies in its structural mimicry of the adenine base of ATP, allowing it to function as a "hinge-binding" motif. This interaction involves the formation of critical hydrogen bonds with the backbone of a protein kinase's hinge region, effectively blocking the enzyme's natural substrate, ATP, from binding and preventing the subsequent phosphorylation event.[1]
This compound builds upon this potent core. The introduction of a carboxylic acid group at the 5-position provides a crucial handle for modulating solubility, potency, and selectivity. This functional group can form additional hydrogen bonds or electrostatic interactions with residues in the active site, or even act as a metal-binding group in metalloenzymes, thereby refining the molecule's pharmacological profile.[2][3]
Caption: Structure of this compound.[4]
Physicochemical Properties and Characterization
A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 18588-61-9 | [5] |
| Molecular Formula | C₅H₆N₄O₂ | [4][6] |
| Molecular Weight | 154.13 g/mol | [7] |
| Appearance | Solid (form varies) | |
| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | [7] |
| SMILES | C1(=C(C(=NC(=N1)N)N)C(=O)O) | [7] |
| InChI Key | GGZRCTWHSWYCFR-UHFFFAOYSA-N | [4] |
Expert Insight on Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.
-
¹H NMR: Expect signals corresponding to the amine protons (which may be broad and exchangeable with D₂O), and a singlet for the proton at the C6 position of the pyrimidine ring.
-
¹³C NMR: Signals should correspond to the five distinct carbon atoms, including the characteristic downfield signal for the carboxylic acid carbon and the carbons of the heterocyclic ring.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for N-H (amines), C=O (carboxylic acid), and C=N/C=C bonds within the pyrimidine ring.
Synthesis and Purification Strategy
While numerous methods exist for synthesizing substituted 2,4-diaminopyrimidines[8][9], a direct and reliable laboratory-scale synthesis for the 5-carboxylic acid derivative often involves a two-step approach starting from a more accessible precursor. The most logical and field-proven pathway is the hydrolysis of the corresponding nitrile, 2,4-diamino-5-cyanopyrimidine. This strategy is advantageous as the nitrile can be synthesized via established pyrimidine ring-forming condensation reactions.
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
Causality Behind Choices: This protocol is designed for robustness. The initial condensation is a classic pyrimidine synthesis. The subsequent hydrolysis uses strong acid, a standard method for converting nitriles to carboxylic acids. Careful temperature control is crucial during hydrolysis to prevent undesired side reactions, such as the hydrolysis of the amino groups themselves, a known possibility in diaminopyrimidine systems.[10]
Part A: Synthesis of 2,4-Diamino-5-cyanopyrimidine (Precursor)
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).
-
Guanidine Addition: To the cooled sodium ethoxide solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.
-
Condensation: To the guanidine solution, add 2-(ethoxymethylene)malononitrile dropwise. The reaction mixture is then heated to reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol and water, and dried under vacuum to yield the crude 2,4-diamino-5-cyanopyrimidine.
Part B: Hydrolysis to this compound
-
Reaction Setup: Suspend the crude 2,4-diamino-5-cyanopyrimidine from Part A in a 6 M aqueous solution of hydrochloric acid (HCl) in a round-bottom flask fitted with a reflux condenser.
-
Heating: Heat the mixture to reflux. The progress of the hydrolysis of the nitrile group should be monitored carefully by TLC or LC-MS.
-
Expert Note: The goal is to hydrolyze the nitrile to the carboxylic acid. Prolonged heating at high temperatures can lead to the unwanted hydrolysis of the C4-amino group to a carbonyl, yielding the 2-amino-4-oxopyrimidine isomer.[10]
-
-
Isolation and Purification: Once the reaction is complete, cool the solution in an ice bath. Adjust the pH to the isoelectric point (typically mildly acidic, pH 4-5) using a base like sodium hydroxide or ammonium hydroxide to precipitate the product.
-
Final Purification: Collect the solid product by filtration. Wash thoroughly with cold deionized water to remove residual salts, followed by a wash with a cold organic solvent like ethanol or acetone. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Dry the final product under vacuum.
Mechanism of Action and Key Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for pharmacologically active agents.
Core Mechanism: ATP-Competitive Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a highly effective ATP mimetic. It forms two key hydrogen bonds with the "hinge" region of the kinase active site, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction occupies the same space as the adenine ring of ATP, physically blocking the enzyme from binding its substrate and carrying out its catalytic function.[1]
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2,4-Diaminopyrimidine-5-carboxylic acid molecular weight
An In-Depth Technical Guide to 2,4-Diaminopyrimidine-5-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and life sciences industries. Its molecular structure, featuring a pyrimidine core decorated with two amine groups and a carboxylic acid, presents a trifecta of functional handles for chemical modification. This makes it an exceptionally versatile scaffold and a valuable starting material in medicinal chemistry. While not typically an active pharmaceutical ingredient (API) itself, its derivatives are integral to the development of a wide array of therapeutics, including antibacterial, antifungal, and anti-cancer agents.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust synthetic pathway, details standard analytical protocols for its characterization, and explores its pivotal role as a building block in modern drug discovery.
Core Physicochemical Properties and Identification
The utility of a chemical scaffold begins with a thorough understanding of its fundamental properties. These characteristics govern its reactivity, solubility, and suitability for various synthetic transformations and biological assays.
Molecular Identity
The foundational data for this compound is summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.
Diagram: Molecular Structure of this compound
Caption: A typical two-step synthesis of the target compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system, including purification and confirmation steps. The rationale for using a strong acid for hydrolysis is that the nitrile group is relatively stable and requires harsh conditions to be converted to a carboxylic acid.
Materials:
-
Ethoxymethylenemalononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (or sodium metal in absolute ethanol)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH) solution
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Diatomaceous earth
Procedure:
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Step 1: Cyclocondensation to form 2,4-Diaminopyrimidine-5-carbonitrile
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In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve guanidine hydrochloride in absolute ethanol.
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Add sodium ethoxide solution dropwise at room temperature. This in-situ formation of free guanidine base is crucial as the hydrochloride salt is not sufficiently nucleophilic. A precipitate of sodium chloride will form.
-
To this slurry, add a solution of ethoxymethylenemalononitrile in absolute ethanol dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature, then cool further in an ice bath.
-
Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the intermediate product.
-
-
Step 2: Hydrolysis to this compound
-
Concentrate the filtrate from Step 1 under reduced pressure to obtain the crude intermediate.
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To the crude 2,4-diaminopyrimidine-5-carbonitrile, add concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 100-110°C) for 12-18 hours. This harsh step ensures complete conversion of the nitrile to the carboxylic acid.
-
Cool the reaction mixture in an ice bath. The product may precipitate as its hydrochloride salt.
-
Carefully neutralize the mixture with a cold NaOH solution to a pH of approximately 5-6. The isoelectric point of the molecule is in this range, maximizing precipitation.
-
The solid product will precipitate out. Collect the solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound.
-
Role in Medicinal Chemistry and Drug Development
The diaminopyrimidine core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to form multiple hydrogen bonds, mimicking the purine and pyrimidine bases of DNA and RNA, allowing it to interact with a wide range of biological targets.
A Versatile Scaffold for Bioactive Molecules
The functional groups of this compound provide three distinct points for chemical diversification:
-
Carboxylic Acid (C5): Can be converted to esters, amides, or other derivatives, allowing for the exploration of binding pockets and modulation of pharmacokinetic properties. [1]* Amino Groups (C2, C4): Can be alkylated, acylated, or used in cyclization reactions to build more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which have shown significant antitumor activity. [3]
Diagram: Role as a Chemical Scaffold
Caption: Diversification points on the core molecule.
Potential Mechanisms of Action for Derivatives
Derivatives of this scaffold often function as competitive inhibitors of enzymes. For instance, the 2,4-diaminopyrimidine structure is a classic inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both bacteria and mammals. Another example involves targeting the bacterial methylerythritol phosphate (MEP) pathway, which is absent in humans, making it an excellent target for new antibiotics. [4]Specifically, related compounds have been designed to bind the zinc ion in the active site of IspF synthase. [4]
Analytical Characterization
Confirming the identity and purity of the synthesized compound is a non-negotiable step in research and development. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Standard Protocol: Reverse-Phase HPLC-UV Analysis
This protocol is designed to provide a reliable assessment of the purity of the final compound. The choice of a C18 column is based on the compound's polarity, and UV detection is effective due to the aromatic nature of the pyrimidine ring.
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: 1 mg/mL of this compound dissolved in a small amount of Mobile Phase A (sonication may be required).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm and 280 nm
-
Gradient Elution:
-
Start with 5% Mobile Phase B for 2 minutes.
-
Ramp to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% Mobile Phase B for 2 minutes.
-
Return to 5% Mobile Phase B over 1 minute.
-
Equilibrate at 5% Mobile Phase B for 5 minutes before the next injection.
-
Data Interpretation:
-
The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at 254 nm. A pure sample should exhibit one major peak.
-
For definitive identification, this method can be coupled with a mass spectrometer (LC-MS) to confirm that the molecular weight of the main eluting peak matches the expected mass of the compound (154.13 g/mol ). [5][6]
Conclusion
This compound stands out as a high-value scaffold for professionals in drug development. Its straightforward synthesis, combined with three distinct and reactive functional groups, provides a robust platform for generating diverse chemical libraries. An understanding of its core properties and analytical behavior is fundamental to leveraging its full potential in the creation of novel, targeted therapeutics. The continued exploration of derivatives based on this core structure promises to yield new candidates for treating a range of human diseases.
References
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 222670, this compound.
- Lin, Y.-C., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1683. MDPI.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Zhang, X., et al. (2022). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. Food Chemistry, 376, 131835.
- Rosowsky, A., et al. (1982). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 25(8), 960-964. ACS Publications.
- Roth, H. J., & MUEHLENBRUCH, B. (1970). Process for the preparation of 2,4-diaminopyrimidine. Google Patents.
- Johnson, M. C., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. Bioorganic & Medicinal Chemistry Letters, 29(21), 126629.
- Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349.
- Kaysheva, A. L., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11849.
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A Technical Guide to the Structural Elucidation of 2,4-Diaminopyrimidine-5-carboxylic Acid
Introduction
In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational requirement for advancing research and development. 2,4-Diaminopyrimidine-5-carboxylic acid is a heterocyclic compound whose pyrimidine core is a prevalent scaffold in numerous biologically active molecules.[1][2] Its structural features—two amine groups and a carboxylic acid—present a unique combination of functional groups that dictate its chemical properties and potential biological interactions. This guide provides an in-depth, multi-technique approach to its structural elucidation, designed for researchers and drug development professionals. We will proceed through a logical workflow, demonstrating how layers of spectroscopic and analytical data are integrated to build an unassailable structural hypothesis, moving from the molecular formula to the final three-dimensional arrangement of atoms.
Chapter 1: Foundational Analysis - Molecular Formula Determination
The first and most critical step in elucidating the structure of an unknown compound is to determine its molecular formula.[3] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Choice: Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is essential to distinguish between compounds that have the same nominal mass but different elemental formulas (isobars). For this compound (C₅H₆N₄O₂), the expected exact mass is 154.0491.[4] Electrospray ionization (ESI) is chosen as the ionization method because it is a soft technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for determining the molecular weight of polar molecules like this one.[5]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion ESI mode.
-
Infusion: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 50-300).
Data Presentation & Interpretation The HRMS data is summarized below. The experimentally observed m/z for the [M+H]⁺ ion is compared against the theoretical value for the proposed formula C₅H₆N₄O₂.
| Parameter | Value |
| Proposed Formula | C₅H₆N₄O₂ |
| Theoretical [M+H]⁺ (m/z) | 155.0569 |
| Observed [M+H]⁺ (m/z) | 155.0571 |
| Mass Error (ppm) | 1.3 ppm |
The minuscule error between the observed and theoretical mass strongly supports the molecular formula C₅H₆N₄O₂. This formula, containing an even number of nitrogen atoms, is consistent with the Nitrogen Rule in mass spectrometry.
Chapter 2: Functional Group Identification via Infrared Spectroscopy
With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb infrared radiation at characteristic frequencies.[2][6][7]
Causality of Experimental Choice: The proposed structure contains N-H bonds (amines), an O-H bond (carboxylic acid), a C=O bond (carbonyl), and C=N/C=C bonds within the pyrimidine ring. Each of these groups has a distinct and predictable absorption range in the IR spectrum, allowing for their direct confirmation.[1][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal should be taken first and automatically subtracted.
Data Presentation & Interpretation The characteristic absorption bands observed in the FTIR spectrum are tabulated below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3300 | Strong, Broad | N-H stretching vibrations (primary amines) |
| 3300-2500 | Very Broad | O-H stretching vibration (carboxylic acid, H-bonded) |
| ~1700 | Strong | C=O stretching vibration (carboxylic acid) |
| 1650-1550 | Medium-Strong | C=N and C=C ring stretching vibrations |
| ~1620 | Medium | N-H scissoring vibration (primary amines) |
| 1350-1200 | Medium | C-N stretching vibrations |
The presence of these key bands provides strong, corroborating evidence for the amine and carboxylic acid functional groups attached to a heterocyclic aromatic ring, which is perfectly aligned with the proposed structure.
Chapter 3: The Connectivity Blueprint - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[3] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are used to piece together the carbon-hydrogen framework.
¹H NMR Spectroscopy
Causality of Experimental Choice: ¹H NMR provides information about the number of distinct proton environments, their chemical shifts (electronic environment), integration (proton count), and multiplicity (neighboring protons). For this compound, we expect to see signals for the single aromatic proton (H6), the two amine groups, and the carboxylic acid proton.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO is chosen for its ability to dissolve the polar compound and to slow down the exchange of labile N-H and O-H protons, allowing them to be observed more clearly.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
Data Presentation & Interpretation The expected ¹H NMR data is summarized below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | H6 (aromatic proton) |
| ~12.5 | Broad Singlet | 1H | COOH |
| ~7.0 | Broad Singlet | 2H | NH₂ at C4 |
| ~6.5 | Broad Singlet | 2H | NH₂ at C2 |
The observation of a single aromatic proton as a singlet is a key piece of information, indicating it has no adjacent proton neighbors. The broad signals for the COOH and NH₂ protons are characteristic and would disappear upon adding a drop of D₂O to the NMR tube due to proton exchange, confirming their assignment.
¹³C NMR Spectroscopy
Causality of Experimental Choice: ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. Based on the structure's symmetry, we expect to see five distinct carbon signals.
Data Presentation & Interpretation The predicted ¹³C NMR chemical shifts are presented below.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Carboxylic Acid) |
| ~165 | C2 (attached to two N) |
| ~163 | C4 (attached to two N) |
| ~158 | C6 (CH) |
| ~90 | C5 (attached to COOH) |
2D NMR for Unambiguous Assembly
Causality of Experimental Choice: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for this structure. It reveals long-range (2- and 3-bond) correlations between protons and carbons, which is essential for definitively placing the carboxylic acid group and confirming the substitution pattern on the pyrimidine ring.
HMBC Data Interpretation The HMBC experiment provides the final, irrefutable links to assemble the structure. The diagram below illustrates the key correlations.
Caption: Key HMBC correlations for structure confirmation.
-
H6 to C5, C4, and C2: The single aromatic proton (H6) shows correlations to three ring carbons. The two-bond (²J) correlation to C4 and the three-bond (³J) correlation to C2 and C5 firmly establish its position on the ring.
-
H6 to C=O: Crucially, a three-bond correlation from H6 to the carboxylic acid carbonyl carbon (C=O) definitively places the -COOH group at the C5 position, adjacent to C6.
This network of correlations, visualized above, leaves no ambiguity in the final structure.
Chapter 4: The Structure Elucidation Workflow
The overall process follows a logical and self-validating sequence. Each step builds upon the last, with data from different techniques required to corroborate one another.
Caption: Integrated workflow for structure elucidation.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically employing HRMS to define the elemental formula, FTIR to identify key functional groups, and a suite of NMR experiments to map the atomic connectivity, a definitive and validated structure can be proposed with high confidence. This rigorous, evidence-based workflow is fundamental to ensuring the scientific integrity of research in chemistry and drug development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines.
- Sundararajan, K., & Ramalingam, M. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594.
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An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 2,4-Diaminopyrimidine-5-carboxylic acid
Introduction
2,4-Diaminopyrimidine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure is a privileged scaffold, forming the core of numerous biologically active compounds, most notably inhibitors of dihydrofolate reductase (DHFR)[1]. The molecule's unique arrangement of a carboxylic acid and two amino groups on a pyrimidine ring presents both opportunities and challenges for synthetic chemists. Understanding the interplay of reactivity between these functional groups is paramount for designing efficient and selective synthetic routes to novel therapeutics.
This guide provides an in-depth analysis of the chemical reactivity of this compound, focusing on the chemoselectivity of its functional groups. We will explore the underlying principles governing its reactivity, provide field-proven experimental protocols for key transformations, and discuss strategies for navigating the complexities of its functional group compatibility.
I. The Electronic Landscape: Understanding Inherent Reactivity
The reactivity of this compound is governed by the electronic properties of its three key functional moieties: the C5-carboxylic acid, the C2-amino group, and the C4-amino group, all influenced by the electron-deficient pyrimidine ring.
Basicity and Nucleophilicity of the Amino Groups
The two amino groups are the primary centers of basicity and nucleophilicity. However, they are not electronically equivalent. By drawing an analogy to substituted aminopyridines, we can predict their relative reactivity. The conjugate acid of 4-aminopyridine has a pKa of approximately 9.17, whereas that of 2-aminopyridine is about 6.86[2][3]. This indicates that the 4-amino group is significantly more basic.
This difference arises from the resonance stabilization of the protonated form. When the 4-amino group participates in resonance, it can delocalize electron density into the ring, making the endocyclic nitrogens more basic. Conversely, the 2-amino group's proximity to both ring nitrogens results in a greater inductive electron withdrawal, reducing its basicity[4].
Therefore, the C4-amino group is predicted to be the more nucleophilic of the two. This is a critical consideration for any reaction involving N-alkylation or N-acylation.
Acidity of the Carboxylic Acid
The carboxylic acid at the C5 position is a typical carboxylic acid, with an expected pKa in the range of 4-5[5]. The electron-withdrawing nature of the diaminopyrimidine ring may slightly increase its acidity compared to benzoic acid. Under neutral or acidic conditions, this group exists predominantly in its protonated form, while under basic conditions, it will be deprotonated to the carboxylate, which is a poor electrophile but can act as a nucleophile in certain reactions.
Reactivity of the Pyrimidine Core
The 2,4-diaminopyrimidine ring is electron-rich due to the strong electron-donating effect of the two amino groups. This generally makes the ring more susceptible to electrophilic attack than unsubstituted pyrimidine, although the C5 position is already substituted. The C6 position, being ortho/para to the amino groups, is the most likely site for any potential electrophilic aromatic substitution, though such reactions are not commonly reported and would likely require forcing conditions.
Conversely, the ring is deactivated towards nucleophilic aromatic substitution unless a leaving group is present at positions 2, 4, or 6[6].
II. Chemoselective Reactions at the Carboxylic Acid
For many synthetic applications, functionalization of the carboxylic acid is the primary objective. The key challenge is to achieve this transformation without undesired side reactions at the more nucleophilic amino groups.
Amide Bond Formation (Amidation)
Amide bond formation is one of the most frequent reactions in drug discovery[7]. The direct condensation of the carboxylic acid with an amine is generally inefficient. Therefore, activation of the carboxylic acid is required.
Causality Behind Experimental Choices for Amidation
The presence of the two nucleophilic amino groups on the pyrimidine core dictates the choice of coupling reagents and conditions. A highly reactive acyl intermediate (like an acyl chloride) would likely lead to a mixture of products, including self-polymerization. The ideal strategy involves the in situ formation of an active ester that is reactive enough to couple with an external amine but not so reactive that it readily acylates the diaminopyrimidine's own amino groups.
Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are exceptionally well-suited for this purpose[8]. HATU reacts with the carboxylate to form a highly reactive OAt-active ester[9]. The reaction is typically performed in the presence of a non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIEA), which facilitates the formation of the carboxylate without deprotonating the amine coupling partner significantly.
The workflow for a typical HATU coupling is depicted below.
Caption: General workflow for HATU-mediated amide coupling.
Protocol 1: General Amide Coupling using HATU [7][10]
This protocol is a robust starting point for coupling various primary and secondary amines to this compound.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 - 1.2 eq) to the solution, followed by the dropwise addition of DIEA (2.0 - 3.0 eq).
-
Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the amine of interest (1.0 - 1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as appropriate.
Self-Validation: The use of a hindered base (DIEA) and a uronium coupling agent (HATU) is a self-validating system. The base is strong enough to deprotonate the carboxylic acid but generally not the ammonium salt of the coupling amine, minimizing side reactions. HATU provides rapid and clean conversion to the active ester, which then reacts preferentially with the external, more concentrated amine rather than the less nucleophilic amino groups on a separate molecule of the starting material.
Esterification
Esterification can typically be achieved under acidic conditions (Fischer esterification) or by using coupling reagents similar to those for amidation.
Causality Behind Experimental Choices for Esterification
Fischer Esterification: This classic method utilizes an excess of an alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄)[11]. Under these acidic conditions, the amino groups of the pyrimidine ring will be protonated to form ammonium salts. This protonation serves as an in situ protection, rendering them non-nucleophilic. The carboxylic acid can then be attacked by the alcohol nucleophile, driven by the large excess of the alcohol.
Caption: Conceptual workflow for Fischer Esterification.
Protocol 2: Fischer Esterification [11][12]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired anhydrous alcohol (used in large excess, e.g., 20-50 eq or as solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or recrystallization.
III. Reactivity of the Amino Groups & Protecting Group Strategies
While reactions at the carboxylic acid are often desired, selective functionalization of the amino groups can also be a synthetic goal. This requires a more nuanced approach, often involving protecting groups.
Selective Acylation/Alkylation
As established, the C4-amino group is the more basic and nucleophilic site. Therefore, under kinetically controlled conditions with a limiting amount of an electrophile (e.g., an acyl chloride or alkyl halide), preferential reaction at the C4-amino group is expected. However, achieving high selectivity can be challenging and may result in mixtures of N4-acylated, N2-acylated, and N2,N4-diacylated products.
Orthogonal Protecting Group Strategy
For complex syntheses requiring sequential and selective functionalization of all three sites, an orthogonal protecting group strategy is essential. This involves protecting each functional group with a group that can be removed under specific conditions without affecting the others.
A plausible orthogonal strategy would be:
-
Carboxylic Acid Protection: Protect as a methyl or ethyl ester via Fischer esterification (acid-labile or saponifiable). A tert-butyl ester could also be installed (acid-labile).
-
Amino Group Protection: Protect both amino groups with a base-labile group like Fmoc (9-fluorenylmethoxycarbonyl) or an acid-labile group like Boc (tert-butyloxycarbonyl). Given the acidic conditions for esterification, a base-labile protecting group for the amines would be more compatible if esterification is the first step.
Caption: Orthogonal strategy for selective functionalization.
IV. Summary of Functional Group Compatibility
The following table summarizes the compatibility of the functional groups on this compound with common reaction conditions.
| Reagent/Condition | Carboxylic Acid | Amino Groups | Pyrimidine Ring | Outcome & Causality |
| Strong Acid (e.g., H₂SO₄, HCl) | Stable | Protonated (NH₃⁺), Non-nucleophilic | Stable | Protonation of the more basic amino groups protects them from electrophilic attack. Allows for reactions like Fischer esterification. |
| Strong Base (e.g., NaOH, KOH) | Deprotonated (COO⁻), Non-electrophilic | Stable, Nucleophilic | Stable | Deprotonates the acid, making it unreactive to nucleophiles. Enables reactions at the amino groups if desired. |
| Standard Coupling (HATU, DIEA) | Activated, Reacts | Generally stable | Stable | The carboxylic acid is selectively activated and reacts with an external nucleophile. The hindered base and mild conditions prevent significant reaction at the pyrimidine's amino groups. |
| Acyl Halides (e.g., AcCl) | Stable (as salt) | Reactive, Potential for di-acylation | Stable | Highly reactive electrophiles will likely react unselectively with both amino groups. Protection is recommended. |
| Reducing Agents (e.g., LiAlH₄) | Reduced to alcohol | Stable | Potentially reduced | Strong hydrides will reduce the carboxylic acid. The amino groups are generally stable. The electron-deficient nature of the pyrimidine ring could lead to reduction under harsh conditions. |
| Oxidizing Agents | Stable | Potential for oxidation | Stable | The amino groups are susceptible to oxidation, depending on the reagent's strength. |
Conclusion
This compound is a molecule with a rich and nuanced reactivity profile. The key to its successful application in synthesis lies in understanding the differential nucleophilicity of its two amino groups and leveraging reaction conditions to promote chemoselectivity. For transformations at the carboxylic acid, standard amide coupling protocols using uronium reagents like HATU or acidic esterification conditions provide clean and efficient routes by either managing or deactivating the nucleophilic amino groups. For more complex modifications, a well-designed orthogonal protecting group strategy is indispensable. This guide provides the foundational principles and practical protocols to empower researchers to confidently employ this valuable scaffold in the pursuit of new chemical entities.
References
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- Google Patents. (n.d.).
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The Art of the Start: A Technical Guide to 2,4-Diaminopyrimidine-5-carboxylic Acid in Fragment-Based Drug Discovery
This guide provides an in-depth exploration of the 2,4-diaminopyrimidine-5-carboxylic acid scaffold, a privileged fragment in modern drug discovery. We will dissect the rationale behind its use, detail the experimental workflows for hit identification and validation, and provide strategic insights into its evolution from a low-affinity fragment to a potent, drug-like lead. This document is intended for researchers, scientists, and drug development professionals actively engaged in hit-finding and lead optimization.
The Fragment-Based Philosophy: Why Start Small?
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening millions of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds (typically <300 Da) that bind to the target protein with weak affinity.[3] The core principle is that these small, efficient binders are more likely to form high-quality interactions with the target, providing superior starting points for chemical optimization.[4][5] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of developing leads with favorable physicochemical properties.[2][6]
The 2,4-diaminopyrimidine core is a quintessential example of a "privileged" scaffold in medicinal chemistry.[7] Its defining feature is the ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine moiety of ATP.[8] This makes it a versatile starting point for developing inhibitors for a wide range of kinases and other enzymes like dihydrofolate reductase.[9]
The addition of a 5-carboxylic acid group to this scaffold is a deliberate design choice. This functional group serves three primary purposes:
-
Additional Interaction Point: The carboxylate can form potent salt bridges or hydrogen bonds with basic residues (e.g., lysine, arginine) in the target's binding site, significantly contributing to binding affinity.[10]
-
Vector for Synthetic Elaboration: The carboxylic acid is an exceptionally versatile chemical handle. It can be readily converted into amides, esters, or other functional groups, providing a clear and reliable "growth vector" for expanding the fragment into adjacent pockets of the binding site.[3][11]
-
Improved Physicochemical Properties: The acidic group can enhance the aqueous solubility of the fragment, which is a critical parameter for reliable biophysical screening at the high concentrations required in FBDD.
The Hunt for Hits: A Biophysical Screening Cascade
Identifying weakly binding fragments requires highly sensitive biophysical techniques. A robust FBDD campaign relies on a cascade of orthogonal methods to confidently identify true hits and eliminate false positives.[12]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Fragment Library] --> B{Primary Screen(e.g., SPR)}; B --> C{Hit Triage}; C -- Confirmed Binders --> D{Orthogonal Validation(e.g., NMR)}; C -- Non-binders --> E[Discard]; D -- Validated Hits --> F{Structural Biology(X-ray Crystallography)}; D -- Non-validated --> E; F --> G[Fragment Elaboration];
} caption: High-level workflow for biophysical fragment screening.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is an excellent primary screening technique due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[13] It measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein.
Experimental Protocol: SPR Screening
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the target protein to a desired density (typically 3000-5000 RU for initial screening) by injecting a solution of the protein (e.g., 5-20 µg/mL in 10 mM sodium acetate, pH 5.0).[14]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding signals.
-
-
Fragment Screening:
-
Prepare fragment stock solutions (e.g., 100 mM in DMSO). Dilute into running buffer to the desired screening concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).
-
Inject fragments over the target and reference flow cells. A typical injection time is 60 seconds, followed by a 60-120 second dissociation phase.
-
Include buffer-only injections periodically for double referencing.
-
-
Data Analysis and Hit Triage:
-
Subtract the reference flow cell data and the buffer-only injection data from the target flow cell data.
-
Identify fragments that show a concentration-dependent binding response.
-
Prioritize hits based on the magnitude of the response and their Ligand Efficiency (LE) .
-
Table 1: Ligand Efficiency Metrics for Hit Prioritization
| Metric | Formula | Interpretation | Reference |
| Ligand Efficiency (LE) | LE = -RT * ln(K_D) / N | Binding energy per non-hydrogen atom. A value > 0.3 is generally considered good for a fragment. | [4][15] |
| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - cLogP | Balances potency against lipophilicity. A higher LLE is desirable to avoid "greasy" molecules. | [15] |
Where R is the gas constant, T is the temperature in Kelvin, K_D is the dissociation constant, and N is the number of non-hydrogen atoms.
Orthogonal Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful secondary screening method that provides robust validation of hits from primary screens.[16] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) spectroscopy, are particularly well-suited for FBDD as they can reliably detect weak binding events.
Experimental Protocol: STD-NMR Validation
-
Sample Preparation:
-
Prepare a sample containing the target protein (typically 10-50 µM) and the fragment hit (e.g., 500 µM) in a suitable deuterated buffer. The ligand should be in significant molar excess (e.g., 50-100 fold).[17]
-
Acquire a standard 1D proton spectrum of the ligand alone for reference.
-
Acquire a 1D proton spectrum of the protein-ligand mixture.
-
-
STD Experiment Setup:
-
Set up an STD experiment (e.g., STDDIFFESGP.3 pulse program).[18]
-
Define the on-resonance saturation frequency in a region where only protein signals are present (e.g., 0 to -1 ppm).
-
Define the off-resonance frequency in a region where no protein or ligand signals exist (e.g., 40 ppm).
-
Use a saturation time (D20) of around 2 seconds as a starting point.[18]
-
-
Data Acquisition and Analysis:
-
Acquire the STD spectrum. The resulting spectrum is a difference spectrum, showing only the signals of the protons on the ligand that have received saturation transfer from the protein, confirming binding.
-
The intensity of the STD signals provides qualitative information about which parts of the fragment are in closest proximity to the protein ("epitope mapping").[19]
-
dot graph TD { rankdir=TB; node [shape=plaintext, style=rounded];
} caption: Principle of Saturation Transfer Difference (STD) NMR.
From Hit to Lead: The Power of Structure-Based Design
The ultimate validation for a fragment hit is a high-resolution crystal structure of the fragment bound to the target protein. This structural information is the blueprint for the subsequent medicinal chemistry effort, transforming a weakly binding fragment into a potent lead compound.
Obtaining the Structure: X-ray Crystallography
Crystal soaking is a common method for obtaining fragment-bound structures.[20] This involves diffusing the fragment into a pre-existing crystal of the apo-protein.
Experimental Protocol: Crystal Soaking
-
Crystal Preparation:
-
Grow robust crystals of the target protein that diffract to a high resolution (ideally < 2.5 Å).
-
Transfer the crystals to a cryoprotectant solution if data will be collected at cryogenic temperatures.
-
-
Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-20 mM) dissolved in the cryoprotectant solution. The final DMSO concentration should be kept as low as possible to avoid crystal damage.
-
Place the crystal into a drop of the soaking solution. Soaking times can vary from minutes to hours.[20][21] Acoustic dispensing can be used for high-throughput and gentle soaking.[20]
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps for evidence of the bound fragment.
-
Fragment Elaboration Strategies
With a co-crystal structure in hand, the this compound core can be elaborated using several established strategies.[22] The choice of strategy depends on the location of the fragment in the binding site and the presence of nearby pockets that can be exploited.
-
Fragment Growing: This is the most common strategy, where the initial fragment is extended to pick up new interactions in an adjacent pocket. The 5-carboxylic acid is an ideal anchor point for this, allowing chemists to synthetically "grow" the molecule towards a defined vector identified in the crystal structure.[3][23][24]
-
Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be chemically linked together. This can lead to a dramatic increase in affinity due to the favorable entropic effect of combining two binders into one molecule.[25]
-
Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both, creating a merged compound with potentially higher affinity and ligand efficiency.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: Key strategies for fragment elaboration.
Case Study: Development of a Kinase Inhibitor
Let's consider a hypothetical but realistic case study targeting a protein kinase. A fragment screen using SPR identifies this compound as a hit with a K_D of 800 µM.
Table 2: Initial Fragment Hit Properties
| Property | Value |
| Molecular Weight | 168.14 g/mol |
| K_D | 800 µM |
| Heavy Atom Count | 11 |
| Ligand Efficiency (LE) | 0.41 |
The LE of 0.41 is promising. The hit is validated by STD-NMR, and a co-crystal structure is obtained at 1.8 Å resolution. The structure reveals the expected hydrogen bonds from the diaminopyrimidine to the kinase hinge region. The 5-carboxylate group forms a salt bridge with a conserved lysine residue. Crucially, the structure also reveals a nearby hydrophobic pocket that is unoccupied.
This information provides a clear path for a fragment growing strategy. The 5-carboxylic acid is converted to an amide, and a library of amines is coupled to explore the hydrophobic pocket.
Synthetic Protocol: Amide Coupling
-
Acid Activation: Dissolve this compound in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction and Workup: Stir the reaction at room temperature until completion (monitor by LC-MS). Perform an aqueous workup and purify the product by column chromatography or preparative HPLC.
An optimized analog, now containing a phenyl-ethyl amide at the 5-position, shows a K_D of 250 nM.
Table 3: Optimized Lead Properties
| Property | Value |
| Molecular Weight | 273.31 g/mol |
| K_D | 250 nM |
| Heavy Atom Count | 20 |
| Ligand Efficiency (LE) | 0.45 |
The potency has increased over 3000-fold, and importantly, the ligand efficiency has been maintained and even slightly improved, indicating a highly successful optimization campaign. This lead compound can now undergo further profiling for selectivity, cellular activity, and ADME properties.
Challenges and Best Practices
While powerful, FBDD is not without its challenges. The weak affinity of initial hits can make detection difficult, and false positives are a common issue.[26]
Key Best Practices:
-
Orthogonal Validation: Always confirm primary hits with at least one orthogonal biophysical method to ensure they are not artifacts of the initial screen.[26]
-
Solubility is Key: Fragments must be soluble at high concentrations in aqueous buffers. The 5-carboxylic acid moiety aids this significantly.
-
Mind the PAINS: Be aware of Pan-Assay Interference Compounds (PAINS) – molecules that appear as hits in many assays through non-specific mechanisms.[26]
-
Structure is Paramount: Invest heavily in obtaining high-resolution crystal structures. This is the most valuable data for guiding efficient and rational lead optimization.[27]
Conclusion
The this compound fragment represents an ideal starting point for FBDD campaigns, particularly against kinase targets. Its inherent ability to engage with the hinge region, combined with the strategic placement of a versatile carboxylic acid handle, provides a robust and efficient pathway from a low-affinity hit to a potent lead candidate. By employing a rigorous cascade of biophysical techniques and embracing a structure-guided optimization strategy, researchers can leverage this powerful fragment to accelerate the discovery of novel therapeutics.
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An In-depth Technical Guide to the Synthesis of 2,4-Diaminopyrimidine Libraries for High-Throughput Screening
Foreword: The Enduring Potency of the 2,4-Diaminopyrimidine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that exhibit a remarkable propensity for binding to multiple, pharmacologically relevant protein targets. The 2,4-diaminopyrimidine core is a quintessential example of such a scaffold.[1] Its inherent ability to form critical hydrogen bond interactions, particularly with the hinge regions of protein kinases and the active sites of enzymes like dihydrofolate reductase, has cemented its status as a cornerstone in medicinal chemistry.[1][2] This guide provides a comprehensive, field-proven perspective on the strategic synthesis of 2,4-diaminopyrimidine libraries, tailored for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. We will delve into the causality behind synthetic choices, offering a narrative grounded in both established chemical principles and practical laboratory experience.
I. Strategic Approaches to Library Synthesis: A Dichotomy of Phases
The construction of a diverse and high-quality compound library is paramount for the success of any HTS campaign. For the 2,4-diaminopyrimidine scaffold, synthetic chemists primarily employ two powerful, complementary strategies: solution-phase parallel synthesis and solid-phase synthesis. The choice between these methodologies is not arbitrary; it is dictated by the desired library size, the complexity of the target molecules, and the required purity thresholds.
A. Solution-Phase Parallel Synthesis: The Workhorse for Rapid Diversification
Solution-phase synthesis remains a highly effective and versatile approach for generating moderately sized libraries (hundreds to thousands of compounds). Its primary advantage lies in the direct translation of well-established reaction chemistry without the need for linker strategies and resin-based optimizations. A common and robust strategy involves the sequential nucleophilic aromatic substitution (SNAr) on a readily available, multi-functionalized pyrimidine core, such as 2,4,6-trichloropyrimidine.
The differential reactivity of the chlorine atoms on the pyrimidine ring is the linchpin of this strategy. The chlorine at the C4 position is the most electrophilic and thus the most susceptible to nucleophilic attack, followed by the C2 and then the C6 positions. This predictable regioselectivity allows for a controlled, stepwise introduction of diversity elements.
Experimental Protocol: Representative Solution-Phase Synthesis of a 2,4-Diaminopyrimidine Library
Step 1: First Nucleophilic Aromatic Substitution (SNAr) at C4
-
To a parallel array of reaction vessels, add a solution of 2,4,6-trichloropyrimidine (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a diverse library of primary or secondary amines (1.1 eq.) to each respective vessel.
-
Include a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq.), to scavenge the HCl generated during the reaction.
-
Stir the reactions at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixtures are typically subjected to an aqueous work-up to remove the base and other water-soluble impurities.
Step 2: Second Nucleophilic Aromatic Substitution (SNAr) at C2
-
To the crude products from Step 1, add a second, distinct library of amines (1.2 eq.).
-
The reaction temperature is often elevated (e.g., 80-120 °C) to facilitate the substitution at the less reactive C2 position. Microwave irradiation can be employed to significantly reduce reaction times.
-
After the reaction is complete (as monitored by LC-MS), the products are purified. For library synthesis, high-throughput purification techniques such as mass-directed automated preparative HPLC are indispensable.
B. Solid-Phase Synthesis: The Engine for Large-Scale Library Production
For the generation of vast and highly diverse libraries (tens of thousands to millions of compounds), solid-phase synthesis (SPS) is the undisputed method of choice.[3][4] By anchoring the pyrimidine scaffold to a solid support (e.g., Merrifield or Rink amide resin), excess reagents and by-products can be easily removed by simple filtration and washing, thus obviating the need for traditional chromatographic purification after each step.[4] This "catch and release" methodology is exceptionally well-suited for automation and the construction of DNA-encoded libraries (DELs).[5]
A common solid-phase strategy begins with linking a suitable pyrimidine precursor, such as 4,6-dichloro-5-nitropyrimidine, to the resin.[6] The subsequent chemical transformations mirror those in solution-phase synthesis, but with the significant advantage of simplified purification.
Visualizing the Synthetic Workflow: A Tale of Two Phases
Caption: Comparative workflows for solution-phase and solid-phase synthesis of 2,4-diaminopyrimidine libraries.
II. Expanding Chemical Space: Advanced Functionalization
Beyond sequential SNAr reactions, the chemical space of a 2,4-diaminopyrimidine library can be vastly expanded through the strategic use of transition-metal-catalyzed cross-coupling reactions. The introduction of a halogen, typically iodine or bromine, at the C5 position of the pyrimidine ring opens the door to powerful C-C and C-N bond-forming reactions.
-
Suzuki Coupling: The palladium-catalyzed Suzuki coupling of a 5-halo-2,4-diaminopyrimidine with a diverse array of boronic acids or esters is a highly reliable method for introducing aryl or heteroaryl substituents. This is particularly valuable for probing interactions with hydrophobic pockets in target proteins.[7][8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of an even broader range of amino functionalities at positions that may not be accessible through traditional SNAr, or for the synthesis of tri- and tetra-substituted pyrimidines.[9]
Visualizing the Diversification Strategy
Caption: Key reactions for diversifying the 2,4-diaminopyrimidine scaffold.
III. Data-Driven Synthesis: A Quantitative Comparison
The choice of synthetic route has a direct impact on key performance indicators of library synthesis. The following table summarizes typical outcomes for the discussed methodologies, based on literature and in-house data.
| Parameter | Solution-Phase (Parallel) | Solid-Phase Synthesis (SPS) |
| Typical Library Size | 100 - 5,000 compounds | 10,000 - 1,000,000+ compounds |
| Purity (Post-Purification) | >95% (with prep-HPLC) | 70-95% (post-cleavage) |
| Typical Yields | 20-60% (isolated) | Not applicable (cleavage yield) |
| Key Advantage | Faster development, direct scalability | High throughput, automation-friendly |
| Key Limitation | Purification bottleneck for large libraries | Requires linker/resin optimization |
IV. High-Throughput Screening: From Library to Hits
Once synthesized, the 2,4-diaminopyrimidine library is formatted into assay-ready plates for high-throughput screening.[10] A typical HTS campaign involves screening the library against a specific biological target (e.g., a protein kinase or a pathogen) to identify "hits"—compounds that elicit a desired biological response.[11] The structural diversity intentionally built into the library is crucial at this stage; a well-designed library is more likely to contain compounds with the specific steric and electronic features required for potent and selective binding.[12]
The output of the HTS campaign is a set of hit compounds. These initial hits, often with moderate potency, serve as the starting point for lead optimization, a process that involves the synthesis of focused, smaller libraries around the hit scaffold to improve properties such as potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[13]
V. Conclusion: A Privileged Scaffold for Future Discoveries
The 2,4-diaminopyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[14][15] Its synthetic tractability, coupled with its proven ability to interact with key biological targets, ensures its continued relevance in drug discovery. By strategically employing a combination of solution-phase and solid-phase synthesis, and by leveraging the power of modern cross-coupling chemistry, researchers can efficiently generate large, diverse, and high-quality libraries. These libraries, when subjected to rigorous high-throughput screening, provide the chemical matter necessary to fuel the discovery of the next generation of medicines.
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A Senior Application Scientist's Guide to 2,4-Diaminopyrimidine-5-carboxylic Acid for Novel Heterocycle Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in diverse biological interactions.[1] Within this privileged class, 2,4-diaminopyrimidine-5-carboxylic acid represents a highly versatile, yet underexplored, building block. Its unique arrangement of three distinct functional groups—two nucleophilic amino groups at C2 and C4, and an electron-withdrawing carboxylic acid at C5—offers a rich platform for the synthesis of complex, fused heterocyclic systems. This guide provides an in-depth exploration of the strategic application of this molecule, moving beyond simple recitation of facts to explain the causal relationships behind synthetic choices. We will delve into the core reactivity principles and provide detailed, field-proven protocols for the synthesis of high-value heterocyclic systems such as pteridines and pyrrolo[2,3-d]pyrimidines, which are central to the development of novel kinase and dihydrofolate reductase (DHFR) inhibitors.[2][3]
The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold
A Privileged Structure in Medicinal Chemistry
The 2,4-diaminopyrimidine moiety is a well-established "privileged structure" in drug discovery. Its nitrogen atoms act as effective hydrogen bond donors and acceptors, mimicking the purine bases of DNA and RNA. This allows molecules containing this scaffold to effectively target a wide range of enzymes and receptors.[1] The non-classical DHFR inhibitors, such as trimethoprim, are classic examples where this scaffold is essential for biological activity.[2][3] Furthermore, its rigid aromatic nature provides a stable platform for the precise spatial orientation of various substituents, making it a favored core for kinase inhibitors and other targeted therapies.[4]
Introducing this compound: A Multifunctional Building Block
This compound elevates the utility of the core scaffold by introducing a carboxylic acid group at the C5 position. This functional group serves multiple strategic roles:
-
A Handle for Annulation: The adjacent amino groups (at C4) and the carboxylic acid create a reactive triad ripe for cyclocondensation reactions to form fused six-membered rings.
-
A Point of Derivatization: The carboxylic acid can be readily converted into amides, esters, and other functionalities, allowing for the exploration of a vast chemical space and the modulation of physicochemical properties.
-
A Modulator of Reactivity: As an electron-withdrawing group, it influences the nucleophilicity of the pyrimidine ring and the adjacent amino groups, a factor that must be considered in reaction design.
Physicochemical Properties and Handling
Proper handling and storage are critical for ensuring the integrity of this starting material. The compound is typically a solid and should be stored in a cool, dry place, protected from light.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | PubChem[6] |
| Molecular Weight | 154.13 g/mol | PubChem[6] |
| Appearance | White to off-white crystalline powder | ChemicalBook |
| Boiling Point | 537.0 ± 60.0 °C (Predicted) | ChemicalBook[5] |
| Density | 1.657 ± 0.06 g/cm³ (Predicted) | ChemicalBook[5] |
| pKa | 2.87 ± 0.10 (Predicted) | ChemicalBook[5] |
| Storage | 2-8°C, protect from light | ChemicalBook[5] |
Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dictated by the interplay of its three functional groups. Understanding their individual and collective reactivity is key to designing successful synthetic strategies.
-
C4-Amino Group: This is generally the most nucleophilic of the two amino groups, making it the primary site of reaction in many cyclocondensation processes.
-
C2-Amino Group: While less nucleophilic than the C4-amino group, it remains a potent nucleophile and can participate in cyclization reactions.
-
C5-Carboxylic Acid: This group can be activated for amide bond formation or esterification. Under certain thermal or acidic conditions, it may also undergo decarboxylation, a transformation that can be either a desired outcome or an unwanted side reaction.[7][8]
Caption: Key reactive sites of the core molecule.
Synthesis of Fused Heterocyclic Systems: Pteridines
The synthesis of pteridines, which are composed of fused pyrimidine and pyrazine rings, is a major application of diaminopyrimidines.[9] These compounds are precursors to vital cofactors like dihydrofolic acid.[9] The classical approach is the Gabriel-Isay synthesis, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[10]
While a direct protocol starting with this compound is not prominently documented, a scientifically sound approach involves the initial reduction of a related nitroso-pyrimidine, followed by in-situ cyclization. The carboxylic acid moiety is expected to be stable under these conditions.
Protocol: Synthesis of 2,4-Diaminopteridine-6-carboxylic Acid (Representative)
This protocol is adapted from established methods for pteridine synthesis, where a 4,5-diaminopyrimidine is condensed with a glyoxal derivative.[10][11]
Step 1: Preparation of the 4,5-Diaminopyrimidine Precursor
The synthesis begins with the nitrosation of 2,4-diamino-6-hydroxypyrimidine, followed by reduction to the key 2,4,5-triamino-6-hydroxypyrimidine intermediate. For the purpose of this guide, we will start from the commercially available 2,4,5,6-tetraaminopyrimidine sulfate for a more direct route to a related pteridine, illustrating the core condensation reaction.
Step 2: Cyclocondensation with Glyoxylic Acid
-
Dissolution: Suspend 2,4,5,6-tetraaminopyrimidine sulfate (1.0 eq) in a mixture of water and ethanol (e.g., 1:1 v/v).
-
Addition of Dicarbonyl: To the stirred suspension, add an aqueous solution of glyoxylic acid (1.1 eq) dropwise at room temperature.
-
pH Adjustment: Adjust the pH of the mixture to approximately 3-4 using a dilute acid (e.g., acetic acid). This is crucial for promoting the condensation while minimizing side reactions.
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The pteridine product will often precipitate from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol, to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., water/acetic acid).
Causality Behind Choices:
-
Acidic pH: The condensation is acid-catalyzed. The acidic environment protonates a carbonyl oxygen of the glyoxylic acid, making the carbon more electrophilic and susceptible to attack by the more nucleophilic 5-amino group of the pyrimidine.
-
Reflux Temperature: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydration and ring-closing steps to form the stable aromatic pyrazine ring.
Caption: Workflow for pteridine synthesis.
Synthesis of Fused Heterocyclic Systems: Pyrrolo[2,3-d]pyrimidines
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are another critical class of heterocycles with significant therapeutic applications, particularly as kinase inhibitors in oncology.[12] The synthesis often involves building the pyrrole ring onto a pre-existing pyrimidine core. While many routes exist, a common strategy involves the reaction of a 6-halopyrimidine with a glycine ester derivative.
Although direct use of this compound is less common, a plausible synthetic route would involve its conversion to a more reactive intermediate, such as 2,4-diamino-6-chloro-pyrimidine-5-carboxylate, before cyclization. The following is a representative protocol adapted from the synthesis of related 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives.[13][14]
Protocol: Synthesis of Ethyl 2,4-Diaminopyrrolo[2,3-d]pyrimidine-6-carboxylate (Representative)
This multi-step protocol illustrates a common strategy for constructing the pyrrolo[2,3-d]pyrimidine scaffold.
Step 1: Chlorination and Esterification of the Starting Material
-
Chlorination: Treat 2,4-diamino-6-hydroxypyrimidine-5-carboxylic acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to convert the C6-hydroxyl to a chloro group.
-
Esterification: In the same pot or a subsequent step, use an alcohol (e.g., ethanol) under acidic conditions to convert the carboxylic acid to the corresponding ethyl ester. This protects the acid and improves solubility. The product is ethyl 2,4-diamino-6-chloropyrimidine-5-carboxylate.
Step 2: Nucleophilic Substitution and Cyclization
-
Reaction Setup: Dissolve the ethyl 2,4-diamino-6-chloropyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Glycinate: Add ethyl glycinate hydrochloride (1.2 eq) and a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride and facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux for 6-12 hours. The reaction involves an initial SNAr reaction where the amino group of the glycine ester displaces the C6-chloro group.
-
Cyclization: The intermediate formed then undergoes an intramolecular condensation (Dieckmann-type condensation) to form the pyrrole ring.
-
Workup: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the final ethyl 2,4-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylate.
Causality Behind Choices:
-
Chlorination at C6: The chloro group is an excellent leaving group, essential for the subsequent nucleophilic aromatic substitution (SNAr) reaction.
-
Esterification: The ethyl ester protects the carboxylic acid from participating in unwanted side reactions and improves the solubility of the intermediate in organic solvents.
-
Base (DIPEA): A base is required to deprotonate the amino group of ethyl glycinate, making it a more potent nucleophile for the attack on the electron-deficient pyrimidine ring.
Derivatization via Amide Coupling
The carboxylic acid at the C5 position is a prime handle for diversification through amide bond formation. This is one of the most common reactions in medicinal chemistry, allowing for the introduction of a vast array of substituents to probe structure-activity relationships (SAR).[15][16]
Protocol: General Amide Coupling using EDC/HOBt
This protocol is a standard, reliable method for coupling a carboxylic acid with a primary or secondary amine.[1][15]
-
Dissolution: Dissolve this compound (1.0 eq) in an aprotic polar solvent like N,N-dimethylformamide (DMF).
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at room temperature for 15-30 minutes. This forms a highly reactive HOBt active ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water to precipitate the product or to prepare for extraction. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or recrystallization.
Causality Behind Choices:
-
EDC (Carbodiimide): EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1]
-
HOBt (Additive): HOBt traps the reactive intermediate to form an active ester. This strategy is crucial for two reasons: it suppresses the formation of an unreactive N-acylurea byproduct and it reduces the risk of racemization if the amine component has a stereocenter.
-
DIPEA (Base): The base is necessary to neutralize any acid salts formed during the reaction and to deprotonate the amine salt if it is added as such, ensuring the amine is in its free, nucleophilic form.
Caption: General workflow for amide coupling.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Pteridine Synthesis | Incorrect pH; decomposition of dicarbonyl reagent. | Carefully monitor and maintain pH between 3-4. Use freshly prepared or purified dicarbonyl reagents. |
| Incomplete Amide Coupling | Insufficient activation; unreactive amine. | Increase reaction time or temperature (e.g., to 40-50 °C). Consider a more potent coupling reagent like HATU. |
| Decarboxylation Side Product | Reaction temperature is too high; prolonged exposure to strong acid/base. | Perform reactions at the lowest effective temperature. Use milder bases and avoid prolonged heating. |
| Poor Solubility of Starting Material | High crystallinity and polarity of the acid. | Use a polar aprotic solvent like DMF or DMSO. Consider converting the acid to an ester (e.g., methyl or ethyl) to improve solubility for subsequent steps. |
Conclusion and Future Outlook
This compound is a potent and versatile scaffold for the construction of novel heterocyclic compounds of significant medicinal interest. Its strategic value lies in the orthogonal reactivity of its functional groups, enabling both the construction of fused ring systems and the facile diversification of the C5 position. By understanding the underlying mechanistic principles of cyclocondensation and amide coupling, researchers can effectively leverage this building block to accelerate drug discovery programs. Future exploration will likely focus on developing more direct, one-pot procedures that utilize the carboxylic acid to direct cyclization reactions and on applying modern synthetic methods, such as photoredox or electrochemistry, to unlock novel transformations of this valuable scaffold.
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- Tumova, T., et al. (2006). Synthesis of 2,4-diaminothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives. Journal of Heterocyclic Chemistry.
- This compound. (n.d.). PubChem.
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- Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. (2020). Google Patents.
- Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67.
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- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Synthesis of pteridines (5). (n.d.). ResearchGate.
- Lee, C.-F., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
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An In-Depth Technical Guide to the Tautomerism of 2,4-Diaminopyrimidine-5-carboxylic Acid
Abstract
Tautomerism, the dynamic equilibrium between structurally distinct isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and, most critically, its interaction with biological targets. 2,4-Diaminopyrimidine is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical framework for the investigation of tautomerism in 2,4-diaminopyrimidine-5-carboxylic acid, a representative member of this important class. As direct experimental studies on this specific molecule are not extensively documented, this whitepaper serves as a detailed roadmap for researchers, outlining the theoretical underpinnings and providing field-proven experimental and computational protocols to elucidate its tautomeric landscape. We will explore the causality behind experimental design and demonstrate how a multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and quantum chemical calculations can provide a definitive characterization of the tautomeric equilibrium.
Introduction: The Significance of Tautomerism in Drug Design
The 2,4-diaminopyrimidine moiety is a cornerstone in the design of inhibitors for various enzymes, including kinases and dihydrofolate reductase. The arrangement of hydrogen bond donors and acceptors on this scaffold is critical for molecular recognition at the active site of a protein. However, the presence of amino groups adjacent to the endocyclic nitrogen atoms introduces the possibility of amino-imino tautomerism.
The seemingly subtle shift of a proton can dramatically alter the molecule's electronic distribution and hydrogen bonding pattern. For this compound, several potential tautomers can exist, each with a unique pharmacological profile. An incorrect assumption about the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and misdirected optimization efforts. Therefore, a rigorous, upfront investigation into the tautomeric preferences of this core structure is not merely an academic exercise but a critical step in a rational drug design campaign.
This guide will systematically detail the methodologies required to:
-
Identify the potential tautomeric forms of this compound.
-
Theoretically predict the relative stability of each tautomer.
-
Experimentally validate and quantify the tautomeric equilibrium in solution.
Theoretical Framework: Potential Tautomers and Their Predicted Stability
The first step in any tautomerism study is to identify all plausible isomeric forms. For this compound, the primary equilibrium of interest is the amino-imino tautomerism involving the exocyclic amino groups and the ring nitrogens.
2.1. Identifying Potential Tautomers
The molecule can exist in a canonical diamino form and several imino tautomers. The three most likely forms are depicted below:
-
Tautomer A (Canonical): this compound
-
Tautomer B (Imino-N1): 2-amino-4-imino-1,4-dihydropyrimidine-5-carboxylic acid
-
Tautomer C (Imino-N3): 2-amino-4-imino-3,4-dihydropyrimidine-5-carboxylic acid
It is important to note that other tautomers, such as those involving the 2-amino group, are also possible but are generally considered to be of higher energy in similar systems.
2.2. Computational Prediction of Tautomer Stability
Quantum chemical calculations are an indispensable tool for predicting the intrinsic stability of tautomers before embarking on experimental work.[1] Density Functional Theory (DFT) provides a robust balance of computational cost and accuracy for these systems.[2]
The logical workflow for this analysis is as follows:
Caption: Workflow for quantum chemical calculation of tautomer stability.
Protocol 1: DFT Calculation of Tautomer Stability
-
Structure Generation: Build the 3D structures of the potential tautomers (A, B, and C).
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a DFT functional like B3LYP with an augmented, triple-zeta basis set such as aug-cc-pVTZ.[3] This level of theory is well-suited for capturing the electronic and structural nuances of these heterocycles.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory. This step is crucial to verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling: To simulate a condensed-phase environment, apply an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[3] Perform a single-point energy calculation on the gas-phase optimized geometry using the desired solvent (e.g., water, DMSO).
-
Calculate Gibbs Free Energy: The final Gibbs free energy (G) in solution for each tautomer is the sum of its gas-phase electronic energy, the thermal correction to the Gibbs free energy, and the free energy of solvation.
-
Determine Relative Stabilities: Calculate the relative Gibbs free energy (ΔΔG) of each tautomer with respect to the most stable form. The equilibrium constant (KT) can be estimated using the equation: KT = e(-ΔΔG/RT).[4]
Expected Outcome: These calculations will provide a quantitative prediction of which tautomer is likely to be dominant in both the gas phase and in various solvents, guiding the subsequent experimental design. For many aminopyrimidines, the diamino form is expected to be the most stable in polar solvents.[5]
Experimental Validation: A Spectroscopic Approach
While computational methods provide a powerful predictive framework, experimental validation is essential for definitive characterization. NMR and UV-Vis spectroscopy are the primary tools for this purpose.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for studying tautomerism in solution, as it can provide direct structural information and allow for quantification of the species present at equilibrium.[6]
Causality Behind the Method: Tautomers are distinct chemical entities with different electronic environments for their nuclei (¹H, ¹³C, ¹⁵N). If the rate of interconversion is slow on the NMR timescale, separate signals will be observed for each tautomer. If the interconversion is fast, an averaged spectrum is observed, but the chemical shifts will be a weighted average of the individual tautomers, still providing information about the equilibrium. For amino-imino tautomerism, the differences in chemical shifts are often large enough for analysis.
Caption: General workflow for tautomer analysis using NMR spectroscopy.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve the synthesized this compound in a range of deuterated NMR solvents (e.g., DMSO-d₆, CD₃OD, D₂O) to assess the effect of solvent polarity and hydrogen bonding capability on the equilibrium.[7][8]
-
¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra at a constant temperature (e.g., 298 K). Pay close attention to the aromatic proton (H6) and the exocyclic amine protons. The chemical shifts of these protons are expected to be significantly different between the amino and imino forms.
-
¹³C NMR Acquisition: The chemical shifts of the pyrimidine ring carbons, particularly C2, C4, and C5, are highly sensitive to the tautomeric state. The hybridization change from sp² in the amino form to sp³-like in the imino form at the ring nitrogens will induce noticeable shifts.
-
¹⁵N NMR Acquisition: This is the most direct method for probing tautomerism in nitrogen heterocycles. The ¹⁵N chemical shift is extremely sensitive to the electronic environment.[9] An amino nitrogen (-NH₂) will have a vastly different chemical shift from an imino nitrogen (=NH). Due to the low natural abundance and sensitivity of ¹⁵N, acquiring data via a ¹H-¹⁵N HMBC experiment is often the most efficient approach.[10]
-
Signal Assignment: Use 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton, carbon, and nitrogen signals to their respective atoms in the dominant tautomer.
-
Quantification: If distinct signals for multiple tautomers are observed, the equilibrium constant (KT) can be determined by integrating the signals of non-exchangeable protons (e.g., the H6 proton) for each species. KT = [Tautomer B] / [Tautomer A].
Data Interpretation:
| Nucleus | Tautomer A (Amino) Expected Shift | Tautomer B/C (Imino) Expected Shift | Rationale for Change |
| H6 | ~8.0-8.5 ppm | Shifted upfield or downfield | Change in ring aromaticity and electronic density. |
| Ring N¹/N³ | Pyridine-like (~-70 to -100 ppm) | Pyrrole-like (~-150 to -200 ppm) | Change from sp² to a more sp³-like character.[11] |
| Exocyclic N | Amino (~-300 to -330 ppm) | Imino (~-50 to -100 ppm) | Significant deshielding due to the double bond character.[10][11] |
| C4 | ~160-165 ppm | Shifted significantly | Change in hybridization and bonding to adjacent nitrogen. |
Note: ¹⁵N chemical shifts are relative to liquid NH₃. Values can vary significantly based on solvent and substitution.
3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a complementary technique that is particularly useful for studying how the tautomeric equilibrium shifts with changes in solvent environment or pH.[12]
Causality Behind the Method: The keto/imino and enol/amino tautomers possess different chromophores. The extent of the conjugated π-system often differs between tautomers, leading to distinct absorption maxima (λmax). Generally, a more extended conjugated system results in a bathochromic (red) shift to a longer wavelength.[13] By monitoring changes in the absorption spectrum in different solvents, one can infer shifts in the tautomeric equilibrium.
Protocol 3: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare dilute, stock solutions of the compound in a non-polar solvent (e.g., cyclohexane), a polar aprotic solvent (e.g., acetonitrile), and a polar protic solvent (e.g., ethanol or water).[14]
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm using a dual-beam spectrophotometer with the pure solvent as a reference.
-
Data Analysis:
-
Identify the λmax for the absorption bands in each solvent.
-
A significant shift in λmax or a change in the relative intensities of multiple bands when moving from a non-polar to a polar solvent is strong evidence of a shift in the tautomeric equilibrium.[15]
-
For quantitative analysis, if the molar absorptivities (ε) of each tautomer can be determined (e.g., by finding conditions where one form is overwhelmingly dominant), the Beer-Lambert law (A = εbc) can be used to calculate the concentration and ratio of each tautomer in a mixture.[12]
-
Expected Outcome: It is anticipated that polar protic solvents, which can engage in hydrogen bonding, will stabilize the more polar diamino tautomer, leading to a characteristic absorption spectrum. In contrast, non-polar solvents may favor a less polar imino tautomer, resulting in a different λmax.
Synthesis of this compound
A robust and reproducible synthesis is a prerequisite for these studies. While several routes to substituted 2,4-diaminopyrimidines exist, a common and effective method involves the condensation of a β-dicarbonyl equivalent with guanidine.[16][17] A plausible route for the target molecule is outlined below.
Caption: A plausible synthetic route to the target compound.
Conclusion
The tautomeric state of this compound is a critical parameter that dictates its biological activity. A definitive study of its equilibrium is essential for its application in drug development. This guide has provided a comprehensive, multi-faceted strategy for such an investigation. By integrating the predictive power of quantum chemical calculations with the empirical certainty of NMR and UV-Vis spectroscopy, researchers can build a self-validating system to confidently characterize the tautomeric landscape of this important molecule. The protocols and workflows described herein represent a best-practice approach, grounded in established chemical principles, to ensure the generation of accurate and reliable data for advancing medicinal chemistry programs.
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- Effect of Solvent. (2023). In Chemistry LibreTexts.
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A Guide to Crystal Engineering with 2,4-Diaminopyrimidine-5-carboxylic Acid: From Supramolecular Design to Pharmaceutical Application
Abstract
In the landscape of pharmaceutical sciences, controlling the solid-state properties of an Active Pharmaceutical Ingredient (API) is paramount to ensuring its stability, bioavailability, and manufacturability. Crystal engineering offers a powerful paradigm for the rational design of crystalline materials with tailored physicochemical properties. This technical guide delves into the core principles of crystal engineering using a uniquely versatile building block: 2,4-Diaminopyrimidine-5-carboxylic acid (DAP-5-CA). We will explore the molecule's intrinsic structural features that make it an exceptional candidate for forming robust supramolecular assemblies, particularly co-crystals. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, from the fundamental hydrogen bonding capabilities of DAP-5-CA to detailed, field-proven protocols for co-crystal screening and characterization.
Introduction: The Rationale for Crystal Engineering
The therapeutic efficacy of a drug is not solely dependent on its molecular structure but is profoundly influenced by its solid-state form. Over 90% of APIs are formulated as crystalline solids, yet challenges such as poor aqueous solubility and inconsistent stability can hinder their development.[1] Crystal engineering addresses these challenges by designing and assembling molecules into crystalline solids with desired properties through the control of intermolecular interactions.
Co-crystals, which are multi-component crystals held together by non-covalent interactions, have emerged as a primary strategy in this field.[2] They offer the ability to significantly improve properties like solubility, dissolution rate, hygroscopicity, and stability without altering the covalent structure of the API itself.[2][3]
At the heart of this strategy is the concept of the supramolecular synthon —a robust and predictable structural unit formed by specific intermolecular interactions. The 2,4-diaminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, known for its role in potent kinase inhibitors and other therapeutic agents.[4][5][6][7] When functionalized with a carboxylic acid at the 5-position, it becomes this compound (DAP-5-CA), a molecule replete with hydrogen bond donors and acceptors, making it an exemplary tool for the crystal engineer.
Molecular Architecture of this compound
The power of DAP-5-CA in crystal engineering stems from the specific arrangement of its functional groups, which provides a rich array of hydrogen bonding possibilities.
2.1. Chemical Structure and Properties
The molecule integrates three key functional regions:
-
The 2,4-Diamino Groups: Both amino groups (-NH₂) are potent hydrogen bond donors.
-
The Pyrimidine Ring: The ring nitrogen atoms (N1 and N3) are primary hydrogen bond acceptors.
-
The 5-Carboxylic Acid Group: This group is a powerful hydrogen bond donor (-OH) and acceptor (C=O).
2.2. Supramolecular Synthon Potential
The strategic placement of these groups allows for the formation of highly predictable and stable hydrogen bonding patterns, known as supramolecular synthons. The reliability of these synthons is the cornerstone of designing new co-crystals.
-
Acid-Pyrimidine Heterosynthon: The most significant interaction for co-crystal design is the robust R²₂(8) heterosynthon formed between a carboxylic acid and the aminopyrimidine moiety.[10][11][12] The carboxylic acid's hydroxyl group donates a proton to the N1 ring nitrogen, while the pyrimidine's 2-amino group donates a proton to the carboxyl carbonyl oxygen. This creates a highly stable, eight-membered ring motif.[13][14]
-
Pyrimidine-Pyrimidine Homosynthon: DAP-5-CA molecules can self-assemble. The 4-amino group of one molecule can form a hydrogen bond with the N3 of a neighboring molecule, leading to the formation of a classic R²₂(8) homosynthon.[15][16][17] This interaction is a common feature in the crystal structures of 2,4-diaminopyrimidine derivatives.
The interplay between these potential synthons dictates the final crystal packing. By selecting co-formers with complementary functional groups, a crystal engineer can strategically favor the formation of heterosynthons, thereby incorporating a second molecule (the API or a property-modifying co-former) into the crystal lattice.
Caption: Key hydrogen bonding sites of DAP-5-CA forming a robust R²₂(8) heterosynthon with a carboxylic acid co-former.
Synthesis and Characterization of the Core Molecule
While DAP-5-CA is commercially available from various suppliers, understanding its synthesis provides insight into the chemistry of pyrimidine derivatives.[18] The following is a representative protocol based on established methods for pyrimidine synthesis.[19][20]
3.1. Representative Synthesis Protocol
This procedure is illustrative and may require optimization. It involves the condensation of a suitable precursor with guanidine.
Objective: To synthesize this compound.
Materials:
-
Ethyl 2-cyano-3-ethoxyacrylate (or similar β-alkoxyacrylonitrile precursor)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Standard laboratory glassware and reflux apparatus
Methodology:
-
Step 1: Guanidine Free Base Preparation.
-
Rationale: Guanidine is typically supplied as a salt (e.g., hydrochloride). The free base is required for the condensation reaction.
-
Dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol. To this solution, add a freshly prepared solution of sodium ethoxide (1.1 equivalents) in ethanol, dropwise, at 0 °C. A precipitate of sodium chloride will form. Stir for 1 hour and filter off the salt. The resulting ethanolic solution of guanidine free base is used directly in the next step.
-
-
Step 2: Cyclocondensation Reaction.
-
Rationale: This is the key ring-forming step. The guanidine acts as a binucleophile, reacting with the acrylate precursor to form the pyrimidine ring.
-
To the ethanolic guanidine solution, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent). Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[21]
-
-
Step 3: Hydrolysis of Ester and Nitrile.
-
Rationale: The initial product is a 5-cyano- or 5-ethoxycarbonyl-pyrimidine derivative. Strong acidic or basic hydrolysis is required to convert this group to the desired carboxylic acid.
-
Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add a 6M solution of hydrochloric acid. Heat to reflux for 12-24 hours to hydrolyze both the ester and any remaining nitrile groups.
-
-
Step 4: Isolation and Purification.
-
Rationale: The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate.
-
Cool the acidic solution in an ice bath. Carefully neutralize with a concentrated sodium hydroxide solution until the pH reaches approximately 4-5. The white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from hot water.
-
3.2. Physicochemical Characterization
A suite of analytical techniques is essential to confirm the identity and purity of the synthesized DAP-5-CA.
| Technique | Purpose | Expected Observations |
| ¹H & ¹³C NMR | Structural elucidation and confirmation of the molecular framework. | Peaks corresponding to the pyrimidine ring proton, amino protons, and carbons of the heterocyclic and carboxylic acid groups.[21] |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic stretches for N-H (amino groups), C=O (carboxylic acid), C=N, and C=C (pyrimidine ring).[10] |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of DAP-5-CA (154.049 g/mol ).[8] |
| Powder X-Ray Diffraction (PXRD) | Analysis of the crystalline phase and purity. | A unique diffraction pattern characteristic of the specific polymorphic form of DAP-5-CA.[22] |
| Differential Scanning Calorimetry (DSC) | Determination of melting point and thermal events. | A sharp endotherm indicating the melting point. |
Co-crystal Design and Screening Workflow
The successful development of a co-crystal requires a systematic approach, moving from rational design to empirical screening and finally to thorough characterization.
4.1. Co-former Selection: A Knowledge-Based Approach
The choice of co-former is the most critical decision in co-crystal design. The goal is to select molecules that have a high probability of forming a robust heterosynthon with DAP-5-CA.
-
Complementary Functionality: The primary candidates are molecules containing carboxylic acid groups, as they are known to form strong acid-pyrimidine heterosynthons.[10][11] Other groups like amides or sulfonamides can also be considered.
-
pKa Rule: A general guideline for predicting salt versus co-crystal formation is the "ΔpKa rule". If the difference between the pKa of the acidic co-former and the pKa of the conjugate acid of the basic DAP-5-CA is less than 0, a co-crystal is highly likely. If ΔpKa > 3, salt formation is probable. The region in between is ambiguous and may yield either form.[10][23]
-
GRAS Co-formers: For pharmaceutical applications, it is highly advantageous to use co-formers that are on the FDA's "Generally Regarded As Safe" (GRAS) list.[2]
4.2. Experimental Screening Workflow
No single method is universally successful for discovering co-crystals.[24] Therefore, a multi-pronged screening approach is recommended. The following workflow outlines a common and effective strategy.
Caption: A systematic workflow for the screening and characterization of DAP-5-CA co-crystals.
4.3. Detailed Screening Protocol: Slurry Crystallization
This method is particularly valuable as it tends to yield the most thermodynamically stable crystalline form.[22]
Objective: To screen for co-crystal formation between DAP-5-CA and a selected co-former.
Materials:
-
DAP-5-CA (API)
-
Selected co-former
-
A range of solvents (e.g., ethanol, acetonitrile, ethyl acetate)[24]
-
2 mL glass vials with screw caps
-
Magnetic stir plate and stir bars
-
Spatula, balance
-
Filtration apparatus
Methodology:
-
Step 1: Preparation.
-
Place an equimolar amount of DAP-5-CA and the co-former into a glass vial (e.g., 20 mg total). The use of an equimolar ratio is a standard starting point for screening.[22]
-
Rationale: This ensures that both components are present in sufficient quantity to form the new phase. The total amount should be enough to ensure a solid suspension remains throughout the experiment.
-
-
Step 2: Solvent Addition & Slurrying.
-
Add a small amount of the chosen solvent (e.g., 0.5 mL) to the vial. The goal is to create a thick suspension (slurry), not to fully dissolve the components.
-
Rationale: The solvent acts as a medium to facilitate molecular transport, allowing the components to rearrange into the most stable crystal lattice.
-
Place the vial on a magnetic stir plate and stir at a consistent rate at ambient temperature.
-
-
Step 3: Equilibration.
-
Seal the vial to prevent solvent evaporation and allow the slurry to equilibrate for 24-72 hours.
-
Rationale: This extended time allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable solid phase, which could be the co-crystal.
-
-
Step 4: Isolation and Analysis.
-
Isolate the solid material by vacuum filtration and allow it to air dry briefly.
-
Self-Validation: Immediately analyze the solid by Powder X-Ray Diffraction (PXRD).[22] Compare the resulting diffractogram to the reference patterns of the pure DAP-5-CA and the pure co-former.
-
A new pattern, distinct from a simple physical mixture of the starting materials, is strong evidence of a new crystalline phase, i.e., a potential co-crystal.
-
Definitive Characterization of Co-crystals
Once a "hit" is identified via screening, a more rigorous characterization is necessary to confirm its structure and properties.
-
Single Crystal X-Ray Diffraction (SCXRD): This is the gold standard for co-crystal confirmation.[22] It provides unambiguous proof of the co-crystal's formation and reveals the precise three-dimensional arrangement of molecules, including the specific hydrogen bonding interactions and synthons involved.
-
Thermal Analysis (DSC/TGA): DSC is used to determine the melting point of the co-crystal, which is typically a unique value different from either of the starting components.[2] TGA can reveal information about solvation or decomposition.
-
Spectroscopy (FT-IR/Raman): Shifts in vibrational frequencies, particularly those associated with the carboxylic acid and amino groups, can provide strong evidence of the hydrogen bonding interactions that define the co-crystal.[10]
Table 1: Example Data from Co-crystal Characterization of a 2,4-Diaminopyrimidine Derivative with a Dicarboxylic Acid
The following data, adapted from studies on 2,4-diaminopyrimidine, illustrates the type of information obtained from SCXRD analysis.[15][16]
| Co-former | Synthon Type | Key H-Bond | Distance (Å) | Graph Set |
| Glutaric Acid | Heterosynthon | N-H···O (amino-carboxyl) | 2.9 - 3.1 | R²₂(8) |
| Suberic Acid | Heterosynthon | N-H···O (amino-carboxyl) | 2.9 - 3.2 | R²₂(8) |
| 2,2'-Thiodiacetic Acid | Heterosynthon | N-H···O (amino-carboxyl) | 2.8 - 3.0 | R²₂(8) |
| DAP Homodimer | Homosynthon | N-H···N (amino-pyrimidine) | 3.0 - 3.2 | R²₂(8) |
Note: Data is representative of the class of compounds and illustrates the consistency of the R²₂(8) synthon.
Conclusion: The Strategic Advantage of DAP-5-CA
This compound is a powerful and versatile molecule for the rational design of multi-component crystals. Its well-defined array of hydrogen bond donors and acceptors allows for the predictable formation of robust supramolecular synthons, particularly the acid-pyrimidine heterosynthon. This predictability is invaluable for drug development professionals seeking to modify the physicochemical properties of APIs. By employing systematic screening workflows and rigorous characterization techniques, researchers can leverage the unique molecular architecture of DAP-5-CA to engineer novel solid forms with enhanced performance and therapeutic potential.
References
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- ACS Publications. (n.d.). Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction.
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An In-Depth Technical Guide to the Spectroscopic Properties of 2,4-Diaminopyrimidine-5-carboxylic acid
Introduction
2,4-Diaminopyrimidine-5-carboxylic acid is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a pyrimidine core substituted with two amino groups and a carboxylic acid, presents a unique combination of functional groups that confer specific physicochemical and, by extension, spectroscopic properties. Understanding these properties is paramount for its identification, characterization, and the elucidation of its role in various chemical and biological processes. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, offering both predicted data based on analogous structures and detailed experimental protocols for its analysis. The molecular structure and key identifiers for this compound are provided below.[1]
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The pyrimidine ring, with its conjugated π-system, is the primary chromophore in this compound. The presence of auxochromic amino groups and a carboxyl group will influence the position and intensity of the absorption maxima (λmax).
Predicted UV-Vis Spectral Properties
Based on studies of similar pyrimidine derivatives, it is anticipated that this compound will exhibit characteristic UV absorption bands. For instance, a substituted pyrimidine derivative was monitored at a λmax of 275 nm.[2][3][4] The exact λmax for our target molecule will be dependent on the solvent used due to solvatochromic effects.
| Predicted Parameter | Value | Solvent |
| λmax | ~275 nm | Methanol/Acetonitrile |
Experimental Protocol for UV-Vis Spectroscopy
The following protocol outlines a robust method for acquiring the UV-Vis spectrum of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound.
-
Transfer the solid to a 50 mL volumetric flask.
-
Dissolve the compound in a 1:1 mixture of methanol and acetonitrile, and then dilute to the mark with the same solvent mixture to achieve a stock solution of 1000 µg/mL.[3]
-
From the stock solution, prepare a working solution with a concentration in the linear range of detection (e.g., 50-150 µg/mL) by further dilution with the solvent mixture.[2][3]
-
-
Instrumentation and Measurement:
-
Use a calibrated UV-Vis spectrophotometer.
-
Use quartz cuvettes with a 1 cm path length.
-
Record a baseline spectrum using the solvent mixture.
-
Scan the sample solution over a wavelength range of 200-400 nm.[3]
-
Identify the wavelength of maximum absorbance (λmax).
-
Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, we expect to observe distinct absorption bands corresponding to the N-H bonds of the amino groups, the O-H and C=O bonds of the carboxylic acid, and the various bonds within the pyrimidine ring.
Predicted IR Spectral Properties
The IR spectrum of this compound is predicted to show the following characteristic absorption bands. These predictions are based on the known IR absorptions of carboxylic acids and amino-substituted pyrimidines.[5][6] For a related compound, 2,4-diaminopyrimidine-5-carbonitrile, N-H stretching was observed at 3480 cm⁻¹ and C-H stretching at 3080 cm⁻¹.[7]
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| N-H (Amino) | Stretching | 3300-3500 | Medium-Strong, Doublet |
| C-H (Aromatic) | Stretching | ~3080 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680-1720 | Strong |
| C=N, C=C (Ring) | Stretching | 1550-1650 | Medium-Strong |
| N-H (Amino) | Bending | 1590-1650 | Medium |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Strong |
| O-H (Carboxylic Acid) | Bending | 920-950 | Broad, Medium |
Experimental Protocol for Solid-State IR Spectroscopy (Thin Film Method)
Given that this compound is a solid, the thin solid film method is a suitable and straightforward approach for obtaining its IR spectrum.[8]
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample in a clean, dry test tube or vial.
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[8]
-
Using a pipette, carefully drop the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]
-
-
Instrumentation and Measurement:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Process the spectrum to obtain a transmittance or absorbance plot.
-
Experimental Workflow for IR Spectroscopy
Caption: Workflow for solid-state IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR will provide crucial information about the chemical environment of the hydrogen and carbon atoms in this compound.
Predicted ¹H NMR Spectral Properties
The ¹H NMR spectrum is expected to show signals for the amino protons, the pyrimidine ring proton, and the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the substituents. For 2,4-diaminopyrimidine-5-carbonitrile, the amino protons appeared as a singlet at δ 6.9 ppm, and the aromatic proton at δ 8.05 ppm.[7] The carboxylic acid proton is expected to be significantly downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| Pyrimidine C6-H | ~8.0 - 8.5 | Singlet | 1H |
| -NH₂ (C4) | ~6.5 - 7.5 | Singlet (broad) | 2H |
| -NH₂ (C2) | ~6.0 - 7.0 | Singlet (broad) | 2H |
Note: The amino proton signals may be broad and their chemical shifts can be concentration and solvent dependent. They may also exchange with D₂O.
Predicted ¹³C NMR Spectral Properties
The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the molecule. The chemical shifts are predicted based on data for similar pyrimidine structures and the known effects of amino and carboxyl substituents.[7][9] For 2,4-diaminopyrimidine-5-carbonitrile, the following shifts were reported: C5 at δ 83.0 ppm, C6 at δ 161.3 ppm, and C2 & C4 at δ 166.6 and 167.2 ppm.[7]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C2 (Amino-substituted) | ~160 - 165 |
| C4 (Amino-substituted) | ~160 - 165 |
| C6 | ~150 - 155 |
| C5 | ~95 - 105 |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is as follows.[10]
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, use 20-50 mg.[10]
-
Choose a suitable deuterated solvent that fully dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for polar compounds with exchangeable protons.[10]
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Optionally, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[10]
-
Ensure the solution is homogeneous by gentle vortexing.
-
-
Instrumentation and Measurement (400 MHz Spectrometer):
-
¹H NMR:
-
Use a standard single-pulse experiment.
-
Acquire 16-64 scans.
-
Set a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
-
¹³C NMR:
-
Use a proton-decoupled single-pulse experiment.
-
Acquire 1024-4096 scans or more.
-
Set a relaxation delay of 2 seconds.
-
Set the spectral width to cover a range of 0 to 180 ppm.
-
-
Experimental Workflow for NMR Spectroscopy
Caption: Workflow for ¹H and ¹³C NMR spectroscopic analysis.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound.
Predicted Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed. The fragmentation of carboxylic acids often involves the loss of water (H₂O) and carbon dioxide (CO₂).[11] The pyrimidine ring itself is relatively stable, but fragmentation can occur through the loss of small neutral molecules.[12]
| Ion | Formula | Predicted m/z | Mode |
| [M+H]⁺ | C₅H₇N₄O₂⁺ | 155.06 | Positive |
| [M-H]⁻ | C₅H₅N₄O₂⁻ | 153.04 | Negative |
| [M+H - H₂O]⁺ | C₅H₅N₄O⁺ | 137.05 | Positive |
| [M+H - CO₂]⁺ | C₄H₇N₄⁺ | 111.07 | Positive |
| [M-H - CO₂]⁻ | C₄H₅N₄⁻ | 109.06 | Negative |
Experimental Protocol for ESI-Mass Spectrometry
The following is a general protocol for ESI-MS analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µM) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water.
-
To promote ionization, a small amount of an acid (e.g., formic acid for positive mode) or a base (e.g., ammonium hydroxide for negative mode) can be added to the solvent.
-
-
Instrumentation and Measurement:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Apply a high voltage (3-5 kV) to the ESI needle.
-
Use a heated capillary to aid in desolvation.
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Experimental Workflow for ESI-Mass Spectrometry
Caption: Workflow for ESI-Mass Spectrometry analysis.
Conclusion
This technical guide provides a detailed predictive overview and robust experimental framework for the spectroscopic characterization of this compound. The presented UV-Vis, IR, NMR, and Mass Spectrometry data, while predictive, are grounded in the well-established spectroscopic principles of analogous compounds. The detailed experimental protocols offer a clear path for researchers to obtain high-quality empirical data. A thorough understanding and application of these spectroscopic techniques are essential for the unambiguous identification and further investigation of this promising molecule in the realm of scientific research and drug development.
References
- ResearchGate. 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
- The Royal Society of Chemistry. Supporting Information.
- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
- OSA Publishing. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples.
- CSIRO Publishing. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
- Scribd. IR Sample Preparation Techniques.
- Unknown Source.
- Semantic Scholar. Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- Unknown Source. NMR Chemical Shifts.
- The Royal Society of Chemistry. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation.
- Unknown Source. IR handout.pdf.
- Chemistry LibreTexts. 4.2: IR Spectroscopy.
- PubMed. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
- PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
- ResearchGate. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer.
- ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
- ResearchGate. NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- ResearchGate. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy.
- The Royal Society of Chemistry. 1. General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c.
- RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.
- Unknown Source. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
- Unknown Source.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Compound Interest. a guide to 13c nmr chemical shift values.
- Oregon State University. 13C NMR Chemical Shifts.
- PubChem. This compound.
- ResearchGate. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
- Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- ResearchGate. The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN....
- Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- Oregon State University. 1H NMR Chemical Shift.
- Chemguide. interpreting C-13 NMR spectra.
- Unknown Source. Ion fragmentation of small molecules in mass spectrometry.
- NIST WebBook. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
Sources
- 1. This compound | C5H6N4O2 | CID 222670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
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- 9. chemguide.co.uk [chemguide.co.uk]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 2,4-Diaminopyrimidine-5-carboxylic Acid
Abstract
This comprehensive guide details a reliable, two-step experimental protocol for the synthesis of 2,4-diaminopyrimidine-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with guanidine to form the intermediate ethyl 2,4-diaminopyrimidine-5-carboxylate. This is followed by a straightforward saponification to yield the final carboxylic acid. This document provides a thorough, step-by-step methodology, explains the chemical principles behind the procedural choices, and includes necessary safety precautions, making it an invaluable resource for researchers in organic synthesis and pharmaceutical development.
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its ability to mimic the hydrogen bonding patterns of purine and pyrimidine bases allows it to effectively interact with a wide range of biological targets, particularly enzymes such as dihydrofolate reductase (DHFR) and various kinases. The addition of a carboxylic acid group at the 5-position provides a key functional handle for further molecular elaboration, enabling the development of compounds with enhanced potency, selectivity, and pharmacokinetic properties. Consequently, a robust and scalable synthesis of this compound is of significant interest to the drug development community.
The synthetic route detailed herein is based on the classical and highly efficient pyrimidine synthesis involving the condensation of a three-carbon electrophilic component with an N-C-N nucleophilic component, in this case, guanidine.[1][2] This approach is widely recognized for its reliability and high yields.
Overall Synthetic Scheme
The synthesis is performed in two distinct steps: the formation of the pyrimidine ring via cyclocondensation, followed by the hydrolysis of the resulting ester.
Figure 1: Overall two-step synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-cyano-3-ethoxyacrylate | ≥98% | Commercial Source | Store under nitrogen, refrigerated. |
| Guanidine Hydrochloride | ≥99% | Commercial Source | Hygroscopic, store in a desiccator. |
| Sodium metal | Reagent Grade | Commercial Source | Store under mineral oil. |
| Ethanol, Anhydrous | ≥99.5% | Commercial Source | Use freshly opened or distilled. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercial Source | Corrosive. |
| Hydrochloric Acid (HCl), concentrated | 37% w/w | Commercial Source | Corrosive. |
| Diethyl Ether, Anhydrous | Reagent Grade | Commercial Source | Flammable. |
| Deionized Water | High Purity | In-house | |
| Sodium Sulfate, Anhydrous | Granular, ≥99% | Commercial Source |
Experimental Protocols
PART A: Synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate
This procedure is adapted from established methods for pyrimidine synthesis, such as the Traube synthesis, which utilizes a base-catalyzed condensation.[2] Here, sodium ethoxide serves as the base to deprotonate guanidine hydrochloride, generating the free guanidine nucleophile in situ.
Safety Precautions:
-
Sodium metal is highly reactive with water and flammable. Handle with care under an inert atmosphere or mineral oil. All glassware must be scrupulously dry.
-
Anhydrous ethanol is flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide Solution:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen inlet, add 150 mL of anhydrous ethanol.
-
Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until it is fully dissolved. This process generates a 0.67 M solution of sodium ethoxide.
-
Rationale: Sodium ethoxide is prepared fresh to ensure it is anhydrous and reactive. The free base guanidine is required for the nucleophilic attack, and it is generated from its hydrochloride salt by this strong base.
-
-
Generation of Free Guanidine:
-
To the freshly prepared sodium ethoxide solution, add 9.55 g (0.1 mol) of guanidine hydrochloride. Stir the resulting suspension for 30 minutes at room temperature. A fine precipitate of sodium chloride will form.
-
Rationale: This is an acid-base reaction where the stronger base (ethoxide) deprotonates the guanidinium ion to produce free guanidine and sodium chloride, which is poorly soluble in ethanol.
-
-
Cyclocondensation Reaction:
-
To the stirred suspension containing free guanidine, add 16.9 g (0.1 mol) of ethyl 2-cyano-3-ethoxyacrylate dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane).
-
Rationale: The reaction proceeds via a nucleophilic attack of guanidine on the β-carbon of the acrylate, followed by an intramolecular cyclization with the nitrile group, and subsequent elimination of ethanol to form the aromatic pyrimidine ring. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath for 1 hour to ensure maximum precipitation.
-
Filter the cooled mixture to remove the precipitated sodium chloride and any unreacted starting materials.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude product from ethanol/water to yield pure ethyl 2,4-diaminopyrimidine-5-carboxylate as a crystalline solid.
-
Dry the product in a vacuum oven. The expected yield is typically in the range of 70-85%.
-
PART B: Hydrolysis of Ethyl 2,4-diaminopyrimidine-5-carboxylate
This step involves a standard saponification reaction, where the ethyl ester is hydrolyzed under basic conditions to its corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid.
Safety Precautions:
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme care, wearing appropriate PPE.
-
The neutralization process is exothermic; perform it in an ice bath.
Step-by-Step Procedure:
-
Saponification:
-
In a 250 mL round-bottom flask, dissolve 9.8 g (0.05 mol) of ethyl 2,4-diaminopyrimidine-5-carboxylate in 100 mL of methanol.
-
Add a solution of 4.0 g (0.1 mol, 2 equivalents) of sodium hydroxide in 20 mL of deionized water.
-
Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.
-
Rationale: Using an excess of sodium hydroxide and heating ensures the complete and irreversible hydrolysis of the ester to the sodium carboxylate salt. Methanol is used as a co-solvent to ensure the solubility of the organic starting material.
-
-
Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the remaining aqueous residue in 100 mL of deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify it by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.
-
Rationale: Acidification protonates the carboxylate salt, causing the much less water-soluble carboxylic acid to precipitate out of the solution.
-
-
Final Product Collection:
-
Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold ethanol to facilitate drying.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to obtain pure this compound. The expected yield is typically >90%.
-
References
- Traube, W. Ueber die Synthese des Guanins und Xanthins. Ber. Dtsch. Chem. Ges.1900, 33 (3), 3035–3056. [Link]
- Hartman, W. W.; Dreger, E. E. 2,4-Diamino-6-hydroxypyrimidine. Org. Synth.1931, 11, 30. [Link]
- Process for the preparation of 2,4-diaminopyrimidine. EP0028316A1, published May 13, 1981.
Sources
Purification of 2,4-Diaminopyrimidine-5-carboxylic Acid by Recrystallization: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive framework for the purification of 2,4-Diaminopyrimidine-5-carboxylic acid via recrystallization. Recognizing the critical role of material purity in drug discovery and development, this document moves beyond a simple procedural outline. It delves into the underlying chemical principles governing the purification of this specific molecule, characterized by its dual amine functionalities and a carboxylic acid group on a pyrimidine scaffold. We present a detailed, step-by-step protocol for recrystallization, including solvent system selection, impurity removal, crystal growth, and purity verification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible purification strategy for this compound and its structural analogs.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of pharmacologically active agents. The purity of this starting material is paramount, as even minute impurities can lead to unforeseen side reactions, decreased yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] This application note provides a detailed protocol for the purification of this compound, grounded in the principles of solubility and crystal lattice formation.
Foundational Principles: A Molecule-Centric Approach
The successful recrystallization of this compound hinges on a thorough understanding of its molecular structure and resultant physicochemical properties. The molecule possesses both basic (amino groups) and acidic (carboxylic acid) functionalities, making its solubility highly dependent on the pH of the medium. Furthermore, the presence of multiple hydrogen bond donors and acceptors suggests a propensity for high lattice energy and potentially low solubility in non-polar organic solvents.
The Critical Role of Solvent Selection
The ideal recrystallization solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High or low solubility for impurities, such that they either remain in the mother liquor or are removed during hot filtration.
-
Chemical inertness towards the target compound.
-
A boiling point that is low enough to be easily removed from the purified crystals.
Given the polar nature of this compound, polar protic solvents are a logical starting point for screening.[2] The amino and carboxylic acid groups can engage in hydrogen bonding with solvents like water, ethanol, and methanol.
Exploiting pH to Modulate Solubility
The amphoteric nature of this compound allows for the manipulation of its solubility through pH adjustment.
-
In acidic solutions: The amino groups will be protonated, forming a more soluble salt.
-
In basic solutions: The carboxylic acid group will be deprotonated, also forming a more soluble salt.
This property can be leveraged to purify the compound by dissolving it in an acidic or basic solution, filtering out any insoluble impurities, and then precipitating the purified compound by adjusting the pH back to its isoelectric point.
Potential Impurities: A Proactive Assessment
The nature of impurities in a sample of this compound will largely depend on its synthetic route. Common synthetic pathways may introduce the following types of impurities:
-
Unreacted starting materials.
-
By-products from incomplete reactions or side reactions.
-
Reagents and catalysts used in the synthesis.
For instance, if the synthesis involves the oxidation of an alkyl-substituted pyrimidine, incompletely oxidized intermediates could be present.[3][4] A thorough understanding of the synthetic history of the compound is invaluable for devising an effective purification strategy.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the recrystallization of this compound. It is presented as a starting point, and optimization may be required based on the initial purity of the compound and the specific impurities present.
Materials and Equipment
-
Crude this compound
-
Solvent of choice (e.g., Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Workflow Diagram
Caption: Recrystallization Workflow Diagram.
Detailed Procedure
-
Solvent Selection and Preliminary Solubility Tests:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a small volume (0.5 mL) of different solvents or solvent mixtures (e.g., water, ethanol, methanol, ethanol/water mixtures, acetonitrile/toluene) to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the test tubes in a water bath and observe the solubility at elevated temperatures.
-
Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.
-
Select the solvent or solvent system that provides good dissolution at high temperatures and significant crystal formation upon cooling. An ethanol/water mixture is a promising starting point.[2]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a stir bar and the selected solvent.
-
Heat the mixture to a gentle boil while stirring to effect complete dissolution. Add the solvent portion-wise until the solid is just dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the insoluble impurities. Work quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains soluble impurities.
-
Break the vacuum and press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Transfer the purified crystals to a watch glass and allow them to air-dry, or for more efficient drying, place them in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.
-
Purity Assessment: A Self-Validating System
The efficacy of the recrystallization process must be validated through appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative assessment of purity. A single, sharp peak for the main component and the absence or significant reduction of impurity peaks confirms successful purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified compound and can also be used to identify and quantify impurities if their signals do not overlap with those of the product.
Hypothetical Purity Data
| Analytical Method | Before Recrystallization | After Recrystallization |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Melting Point | 225-230 °C (broad) | 238-240 °C (sharp) |
| HPLC Purity | 95.2% | 99.8% |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Oiling out | The compound is precipitating as a supercooled liquid. | Reheat the solution to dissolve the oil, add a small amount of a "better" solvent, and try cooling again. Alternatively, try a different solvent system. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution; ensure the filtration apparatus is pre-heated. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of this compound by recrystallization. By understanding the chemical nature of the target molecule and systematically applying the principles of solubility and crystallization, researchers can achieve high-purity material essential for successful drug discovery and development endeavors. The provided protocol, coupled with the troubleshooting guide and purity assessment methods, offers a comprehensive framework for optimizing this critical purification step.
References
- PubChem. (n.d.). This compound.
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- Google Patents. (2015). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Google Patents. (1981). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Chemistry LibreTexts. (2021). 2.1: Recrystallization.
Sources
Application Notes and Protocols for the Column Chromatography of Diaminopyrimidine Derivatives
Introduction: The Critical Role of Purity for Diaminopyrimidine Scaffolds
Diaminopyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from anticancer and antimicrobial to antiviral and anti-inflammatory drugs.[1][2][3] The biological activity of these compounds is intrinsically linked to their precise chemical structure. Consequently, the isolation and purification of diaminopyrimidine derivatives from complex reaction mixtures is a critical step in drug discovery and development to ensure the removal of impurities such as starting materials, reagents, and by-products.[4] Column chromatography is a powerful and versatile technique for achieving the high levels of purity required for pharmacological evaluation.[5][6][7]
This comprehensive guide provides detailed application notes and protocols for the successful column chromatography of diaminopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven methodologies.
Understanding the Chromatographic Behavior of Diaminopyrimidines
The successful purification of diaminopyrimidine derivatives by column chromatography hinges on a thorough understanding of their chemical properties and how these properties dictate their interaction with the stationary and mobile phases.
Key Physicochemical Properties Influencing Separation:
-
Polarity: The presence of two amino groups and the nitrogen atoms within the pyrimidine ring confers a significant degree of polarity to the diaminopyrimidine scaffold. The nature and substitution pattern of other functional groups on the ring will further modulate the overall polarity of the molecule.
-
Basicity and pKa: The amino groups are basic and can be protonated depending on the pH of the environment. This basicity can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase, often resulting in peak tailing and poor separation.
-
Hydrogen Bonding: The amino groups can act as both hydrogen bond donors and acceptors, influencing their solubility in various solvents and their retention on the stationary phase.
-
Solubility: The solubility of diaminopyrimidine derivatives can vary widely depending on their substitution. It is crucial to select a sample loading solvent in which the compound is highly soluble to ensure a narrow band at the start of the chromatography.
Strategic Selection of Chromatographic Conditions
The choice of stationary phase and mobile phase is the most critical factor in developing a successful purification method for diaminopyrimidine derivatives.
Stationary Phase Selection
The stationary phase is the solid adsorbent packed into the column that interacts with the compounds to be separated.[8][9]
| Stationary Phase | Key Characteristics & Applications for Diaminopyrimidines |
| **Normal-Phase Silica Gel (SiO₂) ** | The most common choice for the purification of diaminopyrimidine derivatives due to its polarity.[5][10] The separation is based on the polarity of the analytes, with more polar compounds having a stronger interaction with the silica and thus a longer retention time. |
| Alumina (Al₂O₃) | Can be used in its neutral, acidic, or basic form. Basic alumina can be particularly useful for highly basic diaminopyrimidines to minimize strong interactions that lead to tailing on silica gel. |
| Reversed-Phase (C18 or C8) | In reversed-phase chromatography, the stationary phase is nonpolar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[8][11] This technique separates compounds based on their hydrophobicity, with more nonpolar compounds being retained longer. It is a valuable alternative for the purification of less polar diaminopyrimidine derivatives or for analytical HPLC.[11] |
| Amine-Functionalized Silica | These stationary phases have amino groups bonded to the silica surface, which can help to reduce the tailing of basic compounds by shielding the acidic silanol groups. |
Mobile Phase Optimization: The Key to Resolution
The mobile phase is the solvent or mixture of solvents that flows through the column and carries the sample with it.[8] The choice of mobile phase composition is crucial for achieving good separation.
For Normal-Phase Chromatography (Silica Gel):
A gradient of a nonpolar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
-
Initial Solvent System: A good starting point for method development is often a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes.[10][12]
-
The Role of Additives: Due to the basic nature of diaminopyrimidines, peak tailing is a common issue on silica gel. This is caused by the strong interaction between the basic amino groups and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic additive is often added to the mobile phase.
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v), TEA competes with the diaminopyrimidine for the acidic sites on the silica gel, leading to more symmetrical peaks and improved resolution.[5]
-
Ammonia in Methanol: A solution of 7N ammonia in methanol can also be used as a polar component of the mobile phase to achieve a similar effect.
-
For Reversed-Phase Chromatography (C18):
The mobile phase is typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Buffers and pH Modifiers: The retention of ionizable compounds like diaminopyrimidines in reversed-phase chromatography is highly dependent on the pH of the mobile phase.
-
Formic Acid or Acetic Acid: Adding a small amount (0.1%) of a weak acid can protonate the amino groups, leading to changes in retention time and often sharper peaks.
-
Phosphate Buffers: For preparative separations where pH control is critical, a buffer system can be employed.[13]
-
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step methodology for the purification of a representative diaminopyrimidine derivative using normal-phase flash column chromatography.
Workflow for Diaminopyrimidine Purification
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1H NMR characterization of 2,4-Diaminopyrimidine-5-carboxylic acid
An Application Note and Protocol for the ¹H NMR Characterization of 2,4-Diaminopyrimidine-5-carboxylic Acid
Introduction: The Significance of the Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including potent kinase inhibitors and antibacterial agents. Its ability to form critical hydrogen bonds mimics the interactions of adenine, allowing it to effectively target ATP-binding sites in various enzymes. This compound (PubChem CID: 222670) is a key synthetic intermediate, providing a handle for further molecular elaboration[1]. Accurate and unambiguous structural characterization is paramount for quality control and downstream applications. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular structure in solution.
This guide provides a comprehensive overview of the theoretical principles, a field-proven experimental protocol, and a detailed workflow for the ¹H NMR spectral interpretation of this compound.
Part 1: Theoretical Principles & Spectral Prediction
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the electronic environment of each proton. The structure of this compound contains four distinct types of protons.
-
Aromatic Proton (H6): A single proton is attached to the pyrimidine ring at the C6 position.
-
Amine Protons (NH₂ at C2 and C4): Two amino groups are attached to the ring. These protons are exchangeable.
-
Carboxylic Acid Proton (COOH): A single, highly acidic proton. This proton is also exchangeable.
The electronic nature of the substituents heavily influences the chemical shifts (δ). The two amino groups are strong electron-donating groups, which increase electron density on the ring and shield the attached protons, causing an upfield shift. Conversely, the carboxylic acid group and the ring nitrogen atoms are electron-withdrawing, deshielding the ring proton and causing a downfield shift.
Based on these principles and data from related structures, we can predict the ¹H NMR spectrum. For instance, in 2,4-diaminopyrimidine-5-carbonitrile, the H6 proton appears at δ 8.05 ppm, and the amine protons are observed at δ 6.9 ppm[2]. The carboxylic acid proton is expected to be significantly downfield, typically in the δ 10-12 ppm range or even higher, due to strong deshielding and hydrogen bonding[3][4][5].
Predicted ¹H NMR Data Summary
The following table summarizes the anticipated signals for this compound when dissolved in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | > 11.0 | Broad Singlet (br s) | 1H | Highly deshielded, exchangeable proton. Position is concentration-dependent. |
| H6 (Aromatic) | ~8.0 - 8.5 | Singlet (s) | 1H | Downfield due to ring nitrogens and COOH group. No adjacent protons for coupling. |
| -NH₂ (at C4) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | Exchangeable protons. May appear broad. Chemical shift influenced by solvent. |
| -NH₂ (at C2) | ~6.5 - 7.0 | Broad Singlet (br s) | 2H | Exchangeable protons. May be distinct from the C4-NH₂ due to different electronic environments. |
Note: The chemical shifts of exchangeable protons (-NH₂ and -COOH) are highly sensitive to solvent, concentration, and temperature.
Part 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for preparing a high-quality sample and acquiring the ¹H NMR spectrum. The trustworthiness of an NMR spectrum is directly dependent on meticulous sample preparation.
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for ¹H NMR sample preparation and data acquisition.
Protocol Details
1. Reagents and Materials:
-
This compound (10-15 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D), 0.7 mL[6]
-
High-precision analytical balance
-
Clean, dry glass vial with cap
-
Vortex mixer or sonicator
-
High-quality 5 mm NMR tube and cap, clean and dry
-
Pasteur pipette and a small plug of glass wool (do not use cotton)
-
Chemical-free tissues
2. Step-by-Step Sample Preparation:
-
Weighing: Accurately weigh 10-15 mg of this compound and record the mass. Transfer the solid to a clean, dry vial[7]. Using a secondary vial is advisable as it facilitates complete dissolution before transfer to the NMR tube[7].
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the vial. DMSO-d₆ is an excellent choice for polar compounds containing exchangeable protons as it slows down the exchange rate, often resulting in sharper signals for OH and NH protons compared to other solvents like D₂O[8].
-
Dissolution: Cap the vial and mix thoroughly using a vortex mixer. If the compound does not dissolve readily, gentle warming or brief sonication can be applied. Visually inspect the solution to ensure no solid material remains.
-
Filtration and Transfer: Prepare a filter by packing a small, tight plug of glass wool into the neck of a Pasteur pipette. Transfer the solution from the vial through the filter pipette directly into the NMR tube. This step is critical to remove any microscopic particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.
-
Capping and Cleaning: Cap the NMR tube securely. Carefully wipe the outside of the tube with a tissue to remove any dust or fingerprints.
3. NMR Instrument Parameters (400 MHz Example):
-
Pulse Program: Standard 1D proton (zg30)
-
Solvent: DMSO
-
Number of Scans (NS): 16-64 (adjust for concentration)
-
Receiver Gain (RG): Auto-adjust
-
Acquisition Time (AQ): ~4 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Spectral Width (SW): ~20 ppm (to ensure the full range, including the carboxylic acid proton, is captured)
-
Temperature: 298 K (25 °C)
Part 3: Data Analysis and Interpretation
A systematic approach to spectral analysis is essential for accurate structure confirmation. The process involves analyzing four key features of the spectrum: chemical shift, integration, multiplicity, and coupling constants[9][10].
Mandatory Visualization: Spectral Interpretation Logic
Caption: A logical workflow for interpreting the ¹H NMR spectrum of the target compound.
Interpreting a Hypothetical Spectrum
-
Signal 1: The Carboxylic Acid Proton (-COOH)
-
Chemical Shift: Expect a very broad singlet significantly downfield, likely >11 ppm[4][5]. Its position is sensitive to concentration due to changes in hydrogen bonding.
-
Integration: Integrates to 1 proton.
-
Multiplicity: A singlet (broadened by chemical exchange).
-
Confirmation: This peak will disappear upon adding a drop of D₂O to the NMR tube, as the acidic proton rapidly exchanges with deuterium[4].
-
-
Signal 2: The Aromatic Proton (H6)
-
Chemical Shift: A sharp signal expected in the aromatic region, around δ 8.0-8.5 ppm. Its downfield position is due to the deshielding effects of the two ring nitrogens and the adjacent electron-withdrawing carboxylic acid group.
-
Integration: Integrates to 1 proton.
-
Multiplicity: A singlet. There are no protons on adjacent atoms (C5 or N1), so no spin-spin coupling occurs.
-
-
Signals 3 & 4: The Amine Protons (-NH₂)
-
Chemical Shift: Two broad signals are expected between δ 6.5 and 7.5 ppm. The C4-NH₂ is generally more deshielded (further downfield) than the C2-NH₂ due to its position relative to the carboxylic acid group.
-
Integration: Each signal should integrate to 2 protons. It is also possible they could overlap to form a single broad peak integrating to 4 protons.
-
Multiplicity: Both are expected to be broad singlets. The broadening is due to quadrupole effects from the adjacent ¹⁴N nucleus and chemical exchange.
-
Confirmation: Like the COOH proton, these signals will diminish or disappear upon the addition of D₂O.
-
Part 4: Advanced Considerations & Troubleshooting
-
Solvent Effects: The choice of solvent can significantly alter the chemical shifts, especially for exchangeable protons. In a less polar solvent like CDCl₃ (if the compound were soluble), proton exchange is faster, and NH/OH peaks can become very broad or even unobservable[11].
-
Water Contamination: A common issue is the presence of a water peak (H₂O). In DMSO-d₆, this appears as a broad peak around δ 3.3 ppm. Using dry solvent and glassware is crucial.
-
Concentration Effects: As concentration increases, intermolecular hydrogen bonding becomes more prevalent, which can shift the -COOH and -NH₂ proton signals further downfield.
-
Line Broadening: For some aminopyrimidines, restricted rotation around the C-N bond can lead to line broadening of signals at room temperature[12]. If peaks appear unexpectedly broad, acquiring the spectrum at an elevated temperature (e.g., 50-60 °C) can sharpen them by increasing the rate of bond rotation.
Conclusion
¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. A standard 1D ¹H NMR experiment in DMSO-d₆ provides four distinct sets of signals corresponding to the carboxylic acid, aromatic, and two amine protons. By carefully analyzing the chemical shift, integration, and multiplicity of these signals, researchers can unambiguously confirm the identity and assess the purity of this vital chemical building block, ensuring the integrity of subsequent research and development efforts.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I.
- ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
- University of Rochester. (n.d.). NMR Sample Preparation. Department of Chemistry.
- Chemistry For Everyone. (2024, August 24). What Are Common NMR Solvents? [Video]. YouTube.
- Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 10, 474–477.
- Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
- Hruska, F. E., et al. (1973). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry, 51(1), 1099-1106.
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-875.
- Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
- Sharma, K., & Singh, S. (2015). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 7(8), 114-121.
- Alfa Chemistry. (n.d.). NMR Solvents.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Mesbah Energy. (2020, December 27). What are the solvents used in NMR? What is the Deuterated solvent?
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Tolman, J. R., et al. (2001). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 123(38), 9268–9274.
- Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.
- Giessner-Prettre, C., & Pullman, B. (1971). Molecular orbital calculations of the long‐range proton‐proton coupling constants in purine and pyrimidine nucleosides. The Journal of Chemical Physics, 55(6), 2882-2888.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead.
- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
- Chemistry LibreTexts. (2021, October 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ResearchGate. (n.d.). 1H NMR chemical shifts of carboxylic acids and carboxylate ligands in....
- Hertkorn, N., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(23), 5666-5684.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Chemistry LibreTexts. (2022, August 23). 14.12: Coupling Constants Identify Coupled Protons.
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Application Note: A Researcher's Guide to 13C NMR Assignment for Substituted Diaminopyrimidines
Introduction: The Central Role of Diaminopyrimidines and the Need for Unambiguous Structural Data
Substituted diaminopyrimidines represent a cornerstone scaffold in medicinal chemistry and drug development.[1] This privileged structure is central to a wide array of therapeutic agents, most notably as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.[1] The strategic placement of amino and other substituent groups on the pyrimidine ring allows for fine-tuning of the molecule's affinity and selectivity for target enzymes, leading to potent antibacterial (e.g., Trimethoprim), antiprotozoal (e.g., Pyrimethamine), and anticancer agents.[1]
Given the subtle yet critical impact of substituent positioning on biological activity, unambiguous structural characterization is paramount. While various analytical techniques are employed, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for elucidating the precise carbon framework of these complex molecules. This application note provides a comprehensive guide for researchers on the principles, protocols, and interpretation strategies for the successful 13C NMR assignment of substituted diaminopyrimidines.
Fundamental Principles: Understanding Chemical Shifts in the Diaminopyrimidine Ring
The 13C NMR chemical shift of each carbon atom in a diaminopyrimidine molecule is exquisitely sensitive to its local electronic environment. The positions of the nitrogen atoms, the two amino groups, and any other substituents all exert significant influence.
The Pyrimidine Core: The parent pyrimidine ring features three distinct carbon signals. Due to the electronegativity of the adjacent nitrogen atoms, C2, C4, and C6 are significantly deshielded (shifted downfield) compared to benzene, while C5 is more shielded. The approximate chemical shifts for pyrimidine itself are: C2 (~157 ppm), C4/C6 (~158 ppm), and C5 (~121 ppm).[2]
Influence of Amino Substituents: The introduction of amino groups, potent electron-donating groups, dramatically alters the electronic landscape of the ring. They cause a strong shielding (upfield shift) of the carbons to which they are attached (ipso-carbons) and the carbons at the para position. The ortho carbons are also shielded, but to a lesser extent. For example, in 4,6-diaminopyrimidine, the carbons bearing the amino groups (C4/C6) and the C2 carbon are significantly shielded compared to pyrimidine.
General Substituent Effects: The chemical shifts of the pyrimidine ring carbons can be predicted by considering the electronic properties of other substituents.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups will generally cause an upfield shift (shielding) of the carbons they are attached to, as well as the ortho and para carbons.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups will cause a downfield shift (deshielding) of the ipso, ortho, and para carbons.
These effects are generally additive, though steric interactions in highly substituted rings can lead to deviations from predicted values. Studies have shown that the chemical shifts of carbon atoms in substituted six-membered heteroaromatic compounds can be correlated with the additivity parameters for substituted benzene derivatives, providing a useful predictive tool.[3] The choice of solvent can also influence chemical shifts, particularly for carbons near nitrogen atoms or other groups capable of hydrogen bonding.[3][4]
Strategic Workflow for 13C NMR Assignment
A multi-step, systematic approach combining several NMR experiments is essential for the unambiguous assignment of all carbon signals in a substituted diaminopyrimidine.
Figure 1: A strategic workflow for the comprehensive assignment of 13C NMR spectra for substituted diaminopyrimidines.
Detailed Experimental Protocols
1. Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often an excellent choice due to its high polarity, which can dissolve a wide range of substituted diaminopyrimidines, and its non-reactivity. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and heavy water (D₂O) are also commonly used. It is crucial to report the solvent used, as chemical shifts can vary between solvents.[3][5]
-
Concentration: Aim for a concentration of 10-50 mg of the compound in 0.6-0.7 mL of deuterated solvent. For samples with limited availability, lower concentrations can be used, but this will require a longer acquisition time.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (0.00 ppm). If using a solvent without TMS, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 39.52 ppm).[5]
2. NMR Data Acquisition
The following is a recommended suite of experiments to be run on a 400 MHz or higher field NMR spectrometer.
Protocol 2.1: Standard 1D ¹³C{¹H} NMR
-
Purpose: To detect all carbon atoms in the molecule.
-
Pulse Program: zgpg30 or a similar proton-decoupled pulse sequence with a 30° pulse angle.
-
Acquisition Parameters:
-
Spectral Width (SW): 0 to 200 ppm (or wider if carbonyls or other deshielded carbons are present).
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for ensuring the proper detection and integration of quaternary carbons and carbons adjacent to nitrogen atoms, which often have longer relaxation times.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Protocol 2.2: DEPT (Distortionless Enhancement by Polarization Transfer)
-
Purpose: To determine the multiplicity of each carbon signal (CH, CH₂, CH₃).
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Result: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
-
DEPT-90:
-
Pulse Program: Standard DEPT-90 sequence.
-
Result: Only CH signals appear as positive peaks. CH₂, CH₃, and quaternary carbons are absent.
-
-
Acquisition Parameters: D1 and NS can typically be shorter than for the standard ¹³C experiment (e.g., D1 = 1.5 s, NS = 512).
Protocol 2.3: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.2).
-
Result: A 2D spectrum with the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton and the carbon to which it is directly bonded.
-
Acquisition Parameters: Typically requires 1-2 hours of acquisition time.
Protocol 2.4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is the primary method for assigning quaternary carbons.
-
Pulse Program: Standard HMBC sequence (e.g., hmbcgplpndqf).
-
Result: A 2D spectrum showing correlations between protons and carbons separated by multiple bonds. For example, the proton on C5 of the pyrimidine ring will show a correlation to C4 and C6.
-
Acquisition Parameters: Can be a longer experiment, often requiring 2-4 hours.
Data Interpretation and Case Study: Trimethoprim
Trimethoprim is a widely used antibiotic and an excellent case study for the assignment of a substituted 2,4-diaminopyrimidine.
Structure:
Table 1: 13C NMR Chemical Shift Data for Trimethoprim in DMSO-d₆
| Carbon No. | Chemical Shift (ppm) | DEPT-135 | DEPT-90 | Key HMBC Correlations (from H) | Assignment Rationale |
| C2 | 162.5 | No Signal | No Signal | H-6, NH₂ | Quaternary, attached to two N atoms. |
| C4 | 160.1 | No Signal | No Signal | H-6, NH₂ | Quaternary, attached to two N atoms. |
| C5 | 105.8 | No Signal | No Signal | H-6, H-7 | Quaternary, shielded by two amino groups. |
| C6 | 155.9 | Positive | Positive | H-7 | Aromatic CH, deshielded by adjacent N. |
| C7 | 31.5 | Negative | No Signal | H-6, H-2', H-6' | Aliphatic CH₂ bridge. |
| C1' | 136.5 | No Signal | No Signal | H-7, H-2', H-6' | Quaternary aromatic, attached to C7. |
| C2'/C6' | 104.2 | Positive | Positive | H-7, OCH₃ | Aromatic CH, shielded by OCH₃ groups. |
| C3'/C5' | 152.9 | No Signal | No Signal | H-2'/H-6', OCH₃ | Quaternary aromatic, attached to OCH₃. |
| C4' | 134.8 | No Signal | No Signal | H-2'/H-6', OCH₃ | Quaternary aromatic, attached to OCH₃. |
| p-OCH₃ | 60.1 | Positive | No Signal | H-2'/H-6' | Methoxy carbon. |
| m-OCH₃ | 55.7 | Positive | No Signal | H-2'/H-6' | Methoxy carbons. |
Note: Data is representative and compiled from various sources. Actual values may vary slightly.[6][7]
Step-by-Step Assignment for Trimethoprim:
-
Count the Signals: The standard 1D ¹³C NMR spectrum shows 9 distinct signals (C2'/C6' and the two meta-OCH₃ groups are equivalent by symmetry).
-
DEPT Analysis:
-
DEPT-135 shows four positive peaks (CH/CH₃) and one negative peak (CH₂).
-
DEPT-90 shows two positive peaks, confirming two CH groups (C6 and C2'/C6').
-
By subtraction, we know there are two CH₃ groups (the methoxy groups) and one CH₂ group (C7).
-
The remaining four signals that are absent in all DEPT spectra are the quaternary carbons (C2, C4, C5, C1', C3'/C5', C4').
-
-
HSQC Analysis:
-
The HSQC spectrum will show direct correlations for the protonated carbons: H6 to C6, H7 to C7, H2'/H6' to C2'/C6', and the methoxy protons to their respective carbons. This allows for the unambiguous assignment of all CH, CH₂, and CH₃ carbons once the ¹H spectrum is assigned.
-
-
HMBC Analysis:
-
The HMBC spectrum is crucial for assigning the quaternary carbons.
-
The proton at C6 (H-6) will show correlations to the quaternary carbons C2, C4, and C5, helping to assign these pyrimidine ring carbons.
-
The methylene protons at C7 (H-7) will show correlations to C5, C6, C1', and C2'/C6', firmly linking the two ring systems and assigning C1'.
-
The aromatic protons H-2'/H-6' will show correlations to the quaternary carbons C1', C3'/C5', and C4', allowing for their assignment.
-
Troubleshooting Common Issues
-
Poor Signal-to-Noise: Increase the number of scans (NS) or use a higher concentration of the sample. Ensure proper tuning and matching of the NMR probe.
-
Missing Quaternary Carbon Signals: This is often due to long relaxation times. Increase the relaxation delay (D1) to 5-10 seconds. Using a smaller pulse angle (e.g., 30°) in the 1D ¹³C experiment can also help.
-
Broad Peaks: This can be due to sample aggregation, the presence of paramagnetic impurities, or chemical exchange. Try diluting the sample, filtering it, or acquiring the spectrum at a different temperature. For nitrogen heterocycles, partial protonation can lead to exchange broadening; ensuring the sample is either fully neutral or fully protonated (by adding a drop of acid or base) can sometimes sharpen signals.
Conclusion
The 13C NMR assignment of substituted diaminopyrimidines is a solvable but non-trivial challenge that requires a systematic and multi-technique approach. By understanding the fundamental principles of substituent effects and by methodically applying a suite of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous structural elucidation. This detailed characterization is an indispensable step in the rational design and development of novel diaminopyrimidine-based therapeutics.
References
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Center for Biotechnology Information.
- Oszczapowicz, J., & Osek, J. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecular Diversity, 9(1-3), 25-33.
- 4,6-Diamino-pyrimidine. (n.d.). SpectraBase.
- Dorn, R. W., Wall, B. J., Ference, S. B., Norris, S. R., Lubach, J. W., Krawiec, M., ... & Rossini, A. J. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society, 142(19), 8948-8956.
- Trimethoprim. (n.d.). PubChem.
- Ji, Y., Shi, L., Chen, M. W., Feng, G. S., & Zhou, Y. G. (2015). Concise Redox Deracemization of Secondary and Tertiary Amines with a Tetrahydroisoquinoline Core via a Nonenzymatic Process. Journal of the American Chemical Society, 137(33), 10496-10499.
- Stefaniak, L., Witanowski, M., Mahmoud, U., Roberts, J. D., & Webb, G. A. (1989). Nitrogen NMR studies on some fused ring N-heterocycles. Journal of Crystallographic and Spectroscopic Research, 19(1), 159-166.
- NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube.
- Chirality Sensing of N-Heterocycles via 19F NMR. (2022). JACS Au.
- 4,6-Diamino-pyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- 4,6-diaminopyrimidine, monohydrochloride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
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Application Note: Advanced 2D NMR Techniques for Pyrimidine Structure Confirmation
Introduction: The Central Role of Pyrimidines and the Analytical Imperative
The pyrimidine scaffold is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural products and synthetic pharmaceuticals. Its prevalence stems from its ability to engage in a wide range of biological interactions, notably as a key component of nucleobases in DNA and RNA.[1] Consequently, the precise and unambiguous determination of the structure of novel pyrimidine derivatives is a critical step in the drug discovery pipeline. However, the subtle yet significant impact of substituent patterns on biological activity demands analytical techniques that can provide definitive structural evidence.
While one-dimensional (1D) NMR (¹H and ¹³C) is the initial step in structural characterization, it often falls short for complex pyrimidine analogues due to signal overlap and the inability to definitively assign quaternary carbons or distinguish between regioisomers.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of advanced two-dimensional (2D) NMR techniques for the unequivocal structure confirmation of pyrimidine-based compounds. We will delve into the causality behind experimental choices and provide field-proven protocols to ensure trustworthy and reproducible results.
The Challenge: Navigating the Spectral Complexity of Pyrimidines
The structural elucidation of substituted pyrimidines presents several analytical hurdles:
-
Spectral Crowding: The aromatic protons of the pyrimidine ring often resonate in a narrow chemical shift range, leading to overlapping multiplets that are difficult to interpret from a 1D ¹H NMR spectrum alone.
-
Isomer Differentiation: Distinguishing between regioisomers, where substituents are placed at different positions on the pyrimidine ring, can be challenging as they may exhibit very similar 1D NMR spectra.
-
Quaternary Carbon Assignment: The pyrimidine ring contains quaternary carbons that do not have attached protons. Their chemical shifts cannot be determined directly from a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, making their assignment difficult.[2]
2D NMR spectroscopy overcomes these challenges by spreading the NMR signals into a second frequency dimension, revealing correlations between nuclei that provide invaluable connectivity information.[4]
The 2D NMR Toolkit for Pyrimidine Structure Elucidation
A suite of 2D NMR experiments, when used in a complementary fashion, can provide a complete picture of a pyrimidine's molecular architecture. The core techniques include:
-
COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). This is the key experiment for assigning quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY/Rotating-frame Overhauser Effect SpectroscopY): Shows through-space correlations between protons that are close to each other (< 5 Å), providing information about stereochemistry and conformation.
The following sections will detail the application of each technique, explaining the rationale behind experimental choices and providing robust protocols.
COSY: Mapping the Proton Spin Systems
The COSY experiment is the foundational 2D technique for establishing proton-proton connectivity.[5] Cross-peaks in a COSY spectrum indicate that two protons are scalar (J) coupled, allowing for the tracing of spin systems within the molecule.
-
COSY-90 vs. COSY-45: The standard COSY experiment uses a 90° second pulse (COSY-90), which provides good signal-to-noise. However, for pyrimidine derivatives with crowded aromatic regions, a COSY-45, which uses a 45° second pulse, is often preferred. The COSY-45 reduces the intensity of the diagonal peaks, making it easier to resolve cross-peaks that are close to the diagonal.[6][7][8]
-
Gradient-Selected COSY (gCOSY): The use of pulsed-field gradients provides cleaner spectra with fewer artifacts compared to non-gradient versions, making it the standard for modern spectrometers.
For a typical substituted pyrimidine, the COSY spectrum will reveal couplings between adjacent protons on the pyrimidine ring and between protons on substituent groups. This allows for the assembly of molecular fragments based on their proton spin networks.
HSQC: Linking Protons to their Carbons
The HSQC experiment provides a direct one-bond correlation between each proton and the carbon atom it is attached to.[2] This is a highly sensitive experiment due to detection through the high-abundance ¹H nucleus.
-
Gradient-Enhanced HSQC (gHSQC): This is the most commonly used version as gradients provide excellent suppression of unwanted signals, particularly the strong signals from protons not attached to ¹³C, resulting in cleaner spectra.[9][10][11]
-
Edited HSQC: This variation can distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peak. CH and CH₃ peaks will have one phase (e.g., positive), while CH₂ peaks will have the opposite phase (e.g., negative). This is invaluable for confirming assignments in aliphatic side chains.
Each cross-peak in an HSQC spectrum directly links a proton resonance to a carbon resonance. This allows for the unambiguous assignment of all protonated carbons in the pyrimidine ring and any associated substituents. Quaternary carbons will be absent from the HSQC spectrum.
HMBC: Unveiling the Carbon Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of a molecule, especially for N-heterocycles like pyrimidines. It detects correlations between protons and carbons that are separated by two to four bonds.[5]
-
Optimizing the Long-Range Coupling Constant (ⁿJCH): The HMBC pulse sequence contains a delay that is optimized for a specific range of long-range coupling constants. A typical value of 8-10 Hz is a good starting point for detecting ²JCH and ³JCH correlations.[12][13] For pyrimidine systems, where correlations to quaternary nitrogens are important, it may be necessary to run the experiment with different delays to observe a wider range of couplings.
-
Gradient Selection: As with other modern 2D NMR experiments, gradient-selected HMBC provides superior data quality.
The HMBC spectrum is the key to connecting the molecular fragments identified by COSY and HSQC. For pyrimidines, crucial correlations to look for include:
-
Correlations from substituent protons to the carbons of the pyrimidine ring, which confirms the point of attachment.
-
Correlations from ring protons to other ring carbons, including the quaternary carbons.
-
Correlations across heteroatoms (e.g., from a proton on a carbon adjacent to a nitrogen to a carbon on the other side of the nitrogen).
By piecing together these long-range correlations, the entire carbon skeleton can be assembled, and the positions of all substituents can be definitively assigned.
NOESY/ROESY: Probing Through-Space Proximity
NOESY and ROESY experiments detect correlations between protons that are close in space, irrespective of whether they are connected through bonds.[14] This is crucial for determining stereochemistry and conformation.
-
NOESY vs. ROESY: The choice between NOESY and ROESY depends on the molecular weight of the pyrimidine derivative. For small molecules (MW < 600 Da), NOESY is generally preferred.[4][15] For medium-sized molecules (MW ≈ 700-1200 Da), the NOE can be close to zero, and ROESY is the experiment of choice as the ROE is always positive.[4][16][17]
-
Mixing Time (τm): This is a critical parameter that determines the extent of magnetization transfer. For small molecules in a NOESY experiment, a mixing time of 300-500 ms is a good starting point.[1] This may need to be optimized to observe weaker NOEs.
Cross-peaks in a NOESY or ROESY spectrum indicate that two protons are spatially proximate. This can be used to:
-
Distinguish between regioisomers by observing NOEs between protons on a substituent and protons on the pyrimidine ring.
-
Determine the relative stereochemistry of substituents.
-
Provide information on the preferred conformation of flexible side chains.
Integrated Strategy for Pyrimidine Structure Confirmation
The most effective approach to pyrimidine structure elucidation is to use these 2D NMR techniques in a systematic and integrated manner.
Caption: Integrated workflow for pyrimidine structure elucidation.
Detailed Protocols
The following protocols provide recommended starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific sample and instrument.
Protocol 1: Sample Preparation
-
Sample Amount: For a typical pyrimidine derivative (MW < 600 Da), dissolve 5-10 mg of the compound for ¹H-detected experiments (COSY, HSQC, HMBC, NOESY/ROESY).[18][19]
-
Solvent: Choose a deuterated solvent in which the compound is fully soluble. Common choices include CDCl₃, DMSO-d₆, and MeOD. Ensure the solvent does not have signals that overlap with key resonances of the analyte. Use a volume of 0.5-0.6 mL.[19]
-
Filtration: If any particulate matter is present, filter the sample into the NMR tube to prevent poor shimming and line broadening.[18]
Data Presentation: Summary of 2D NMR Experiments
| Experiment | Information Provided | Key Application for Pyrimidines |
| COSY | ¹H-¹H correlations through 2-3 bonds | Identifies proton spin systems on the ring and substituents. |
| HSQC | ¹H-¹³C correlations through 1 bond | Assigns all protonated carbons. |
| HMBC | ¹H-¹³C correlations through 2-4 bonds | Assigns quaternary carbons and confirms substituent positions. |
| NOESY/ROESY | ¹H-¹H correlations through space (< 5 Å) | Differentiates isomers and determines stereochemistry. |
Protocol 2: 2D NMR Acquisition and Processing
The table below provides a starting point for key acquisition parameters.
| Parameter | COSY-45 | gHSQC | gHMBC | NOESY |
| Pulse Program | cosygpmf45 | hsqcedetgpsisp2 | hmbcgplpndqf | noesygpph |
| Spectral Width (¹H) | Set to cover all ¹H signals | Set to cover all ¹H signals | Set to cover all ¹H signals | Set to cover all ¹H signals |
| Spectral Width (¹³C) | N/A | Set to cover all ¹³C signals | Set to cover all ¹³C signals | N/A |
| Number of Scans (ns) | 2-8 | 2-8 | 4-16 | 8-16 |
| Relaxation Delay (d1) | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
| Acquisition Time (aq) | ~0.2 s | ~0.2 s | ~0.2 s | ~0.2 s |
| ¹³C-¹H Coupling (¹JCH) | N/A | 145 Hz | N/A | N/A |
| Long-Range Coupling | N/A | N/A | 8 Hz | N/A |
| Mixing Time (d8) | N/A | N/A | N/A | 300-500 ms |
-
Fourier Transform: Apply a Fourier transform in both dimensions (F2 and F1).[20][21]
-
Phasing: For phase-sensitive experiments (HSQC, NOESY), carefully phase the spectrum in both dimensions to ensure all peaks have a pure absorption lineshape.[22] COSY and HMBC are often processed in magnitude mode, which does not require phasing.
-
Baseline Correction: Apply a baseline correction in both dimensions to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axes using the residual solvent signal.
Caption: General workflow for 2D NMR data acquisition and processing.
Conclusion
The structural confirmation of pyrimidine derivatives requires a multi-faceted analytical approach. While 1D NMR provides an initial overview, a combination of advanced 2D NMR techniques—COSY, HSQC, HMBC, and NOESY/ROESY—is essential for unambiguous structure elucidation. By systematically applying these experiments and understanding the rationale behind parameter optimization, researchers can confidently determine connectivity, assign all proton and carbon resonances, and define the regiochemistry and stereochemistry of novel pyrimidine compounds. The protocols and strategies outlined in this application note provide a robust framework for achieving these critical analytical goals, thereby accelerating the drug discovery and development process.
References
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- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
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- El-Faham, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5035. [Link]
- University of Maryland. (n.d.). 2D NOESY. Department of Chemistry and Biochemistry.
- UMYMFOR. (n.d.). NOE Experiments on the Bruker.
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- IMSERC. (n.d.). Long-range proton-carbon coupling constants.
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- ACD/Labs. (n.d.). ACD/2D NMR Processor Quick Start Guide.
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- ACS Publications. (2014). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry. [Link]
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- Nanalysis. (2024, October 7). Gradient-based 2D NMR experiments.
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Application Notes and Protocols: 2,4-Diaminopyrimidine-5-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the 2,4-Diaminopyrimidine Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The 2,4-diaminopyrimidine core is a quintessential example of such a scaffold, demonstrating remarkable versatility as a cornerstone for a diverse array of therapeutic agents. Its primary power lies in its capacity to mimic the adenine hinge-binding motif of ATP, enabling the design of potent competitive inhibitors for a wide range of protein kinases. Furthermore, this scaffold has a rich history in medicinal chemistry as a key component of dihydrofolate reductase (DHFR) inhibitors.
This technical guide focuses on a particularly valuable derivative: 2,4-diaminopyrimidine-5-carboxylic acid . The strategic placement of the carboxylic acid at the 5-position provides a crucial synthetic handle for chemists to elaborate the core structure, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. This document will provide an in-depth exploration of the synthesis of this building block, detailed protocols for its derivatization into amides and esters, and an analysis of its application in the development of targeted therapies, with a focus on kinase inhibitors.
Physicochemical Properties and Structural Features
The this compound molecule possesses a unique combination of features that contribute to its utility in drug design:
-
Hydrogen Bonding Capabilities: The two amino groups at positions 2 and 4, along with the pyrimidine ring nitrogens, can engage in multiple hydrogen bond interactions with the hinge region of protein kinases.
-
Vector for Diversification: The carboxylic acid at the 5-position serves as a versatile functional group for the introduction of a wide range of substituents through amide or ester linkages. This allows for the exploration of chemical space to optimize interactions with the target protein.
-
Enhanced Potency and Selectivity: The 5-carboxamide moiety, in particular, has been shown to be a pivotal modification for enhancing both the potency and selectivity of kinase inhibitors. It can form additional hydrogen bonds with residues in the hinge region or the solvent front, further anchoring the inhibitor in the active site. For instance, in the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), the 5-carboxamide group engages with Glutamate 92 of the hinge region, leading to a significant improvement in intrinsic potency.
Synthesis of the Building Block and its Precursors
The primary route to this compound involves the synthesis of its ethyl ester precursor, which is commercially available and can also be synthesized in the laboratory. The carboxylic acid is then obtained through saponification.
Protocol 1: Synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate
This protocol is adapted from established methods for the synthesis of pyrimidine derivatives.
Workflow for the Synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate
Caption: Workflow for the synthesis of the ethyl ester precursor.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethyl 2-cyano-3-ethoxyacrylate (or generated in situ from ethyl cyanoacetate and triethyl orthoformate)
-
Anhydrous ethanol
-
Diethyl ether
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Preparation of Guanidine Free Base: In a flask, dissolve guanidine hydrochloride in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide to precipitate sodium chloride and generate the free base of guanidine in solution. Filter the sodium chloride and use the filtrate directly in the next step.
-
Cyclocondensation Reaction: To the ethanolic solution of guanidine, add ethyl 2-cyano-3-ethoxyacrylate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the precipitated solid by filtration and wash with cold diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield ethyl 2,4-diaminopyrimidine-5-carboxylate as a crystalline solid.
Protocol 2: Hydrolysis to this compound
Workflow for the Hydrolysis of the Ethyl Ester
Caption: Workflow for the saponification to the carboxylic acid.
Materials:
-
Ethyl 2,4-diaminopyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolution: Suspend ethyl 2,4-diaminopyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of sodium hydroxide (1-2 equivalents). Heat the mixture to reflux and stir until the ester is fully consumed, as monitored by TLC.
-
Cooling and Neutralization: Cool the reaction mixture in an ice bath. Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound.
Application in Medicinal Chemistry: Derivatization Protocols
The carboxylic acid functionality is a versatile handle for creating libraries of compounds for structure-activity relationship (SAR) studies. Amide bond formation is the most common derivatization strategy.
Protocol 3: General Procedure for Amide Coupling
This protocol outlines a standard procedure using a common coupling agent like HATU.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of 2,4-diaminopyrimidine-5-carboxamide derivatives.
Materials:
-
This compound (1 equivalent)
-
Desired amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Addition of Reagents: Add the desired amine, followed by DIPEA.
-
Activation and Coupling: Add HATU to the reaction mixture. Stir at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to obtain the desired 2,4-diaminopyrimidine-5-carboxamide derivative.
Structure-Activity Relationships (SAR) in Kinase Inhibition
The 2,4-diaminopyrimidine-5-carboxamide scaffold has been successfully employed to develop inhibitors for several kinases. The following table summarizes key SAR data for selected targets.
| Target Kinase | R-group on 5-carboxamide | IC50 (nM) | Key Insights |
| HPK1 | 2,6-disubstituted anilines | <1 | The 5-carboxamide is crucial for engaging Glu92 in the hinge region, leading to a >100-fold increase in potency compared to an unsubstituted pyrimidine. |
| Sky Kinase | 2-aminobenzyl analogs | 10-100 | The 2-aminobenzyl group fills a specific subpocket (Ala571), conferring excellent kinase selectivity. |
| JNK | Various substituted anilines | 1-50 | The diaminopyrimidine core provides the primary hinge-binding interactions, while the 5-carboxamide and its substituents modulate potency and selectivity. |
Mechanism of Action: ATP-Competitive Inhibition
The primary mechanism of action for 2,4-diaminopyrimidine-5-carboxamide derivatives is competitive inhibition at the ATP-binding site of protein kinases. The 2,4-diaminopyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,4-Diaminopyrimidine Substrates
Introduction: The Strategic Importance of 2,4-Diaminopyrimidines in Drug Discovery
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocycle is a key pharmacophore in drugs targeting a wide array of diseases, including various cancers and infectious diseases.[1][3][4][5] Its ability to form multiple hydrogen bonds allows it to mimic the purine core, enabling it to effectively interact with the active sites of kinases, dihydrofolate reductase (DHFR), and other critical enzymes.[2] The development of novel therapeutics often hinges on the ability to efficiently synthesize diverse libraries of these derivatives for structure-activity relationship (SAR) studies.[1][4]
The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[6][7][8][9][10] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[7][8] This guide provides an in-depth exploration of the application of Suzuki coupling to halogenated 2,4-diaminopyrimidine substrates, offering detailed protocols and expert insights to facilitate the synthesis of these valuable compounds.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is crucial for troubleshooting and optimizing reactions with challenging substrates like the electron-rich and potentially coordinating 2,4-diaminopyrimidines. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 2,4-diaminopyrimidine substrate. This step forms a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For heteroaromatic substrates, the position of the halide and the electronic nature of the ring significantly influence the rate of this step.[7][8]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[12] This process requires activation of the organoboron species by a base.[11][13] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then facilitates the transfer of the organic moiety to the palladium. The choice of base and solvent is paramount for a successful transmetalation.[12][14]
-
Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][15]
Key Experimental Parameters and Optimization
The success of a Suzuki coupling reaction with 2,4-diaminopyrimidine substrates is highly dependent on the careful selection and optimization of several key parameters.
| Parameter | Key Considerations for 2,4-Diaminopyrimidine Substrates | Recommended Starting Points |
| Palladium Catalyst | The choice of catalyst is critical for overcoming the challenges associated with electron-rich and potentially coordinating heteroaryl halides.[12] For chloro-pyrimidines, more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary.[12] | For Bromo/Iodo-pyrimidines: Pd(PPh₃)₄, Pd(dppf)Cl₂.[7][8] For Chloro-pyrimidines: Pd₂(dba)₃ with ligands like XPhos, SPhos, or RuPhos.[16][17] |
| Ligand | The ligand stabilizes the palladium center, facilitates oxidative addition, and influences the rate of reductive elimination. Bulky, electron-rich ligands are generally preferred for challenging couplings.[12][18] | Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos).[16][17] |
| Base | The base is essential for the transmetalation step.[13] Its strength and solubility can significantly impact the reaction outcome. Stronger bases are often required for less reactive partners, but care must be taken to avoid base-sensitive functional groups.[14] | K₂CO₃, Cs₂CO₃, K₃PO₄.[14] K₃PO₄ is often a good choice for difficult couplings.[14] |
| Solvent | A mixture of an organic solvent and water is commonly used. The organic solvent solubilizes the substrates and catalyst, while water aids in the dissolution of the base and formation of the active boronate species.[15][19] | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O.[7][8][17] |
| Boron Reagent | While boronic acids are most common, boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, a common side reaction.[14] | Arylboronic acids or arylboronic acid pinacol esters. |
| Temperature | Reactions are typically heated to facilitate catalyst turnover. Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[15][17] | 80-120 °C (conventional heating) or 100-150 °C (microwave).[15][17] |
Detailed Experimental Protocol: Synthesis of 6-Aryl-2,4-diaminopyrimidine
This protocol is a representative example for the Suzuki coupling of a commercially available 6-chloro-2,4-diaminopyrimidine with an arylboronic acid.[20]
Materials:
-
6-Chloro-2,4-diaminopyrimidine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Microwave reaction vial with a stir bar
-
Nitrogen or Argon source
Step-by-Step Procedure:
-
Reagent Preparation: In a microwave reaction vial equipped with a magnetic stir bar, add 6-chloro-2,4-diaminopyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Inert Atmosphere: Seal the vial with a cap and purge with nitrogen or argon for 5-10 minutes. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (3 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C or in a microwave reactor set to 120 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2,4-diaminopyrimidine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized Pd(0)).- Insufficiently strong base.- Poor solubility of reagents. | - Use fresh catalyst and ensure an inert atmosphere.[21] - Switch to a stronger base like K₃PO₄.[14] - Try a different solvent system (e.g., DMF/water) or increase the temperature.[22] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom before cross-coupling can occur. This is often promoted by excess water or strong bases.[14] | - Use a boronic acid pinacol ester instead of the boronic acid.[14] - Use anhydrous solvents and a non-aqueous base like CsF.[14] - Minimize reaction time and temperature.[14] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. | - Ensure complete exclusion of oxygen from the reaction. - Lower the catalyst loading. |
| Dehalogenation of Pyrimidine | The starting halide is replaced by a hydrogen atom. | - Use a less reactive catalyst system. - Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of 2,4-diaminopyrimidine substrates, providing a direct route to a wide range of derivatives with significant potential in drug discovery. By understanding the reaction mechanism and carefully optimizing the key experimental parameters—catalyst, ligand, base, and solvent—researchers can successfully overcome the challenges associated with these electron-rich heteroaromatic systems. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the synthesis of these important molecular scaffolds.
References
- Suzuki-Miyaura (hetero-)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Suzuki–Miyaura (hetero-)
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed.
- Technical Support Center: Suzuki Couplings of Bromopyrimidines. Benchchem.
- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. Organic Process Research & Development.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. RSC Publishing.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Recent progress in the synthesis of pyridinylboronic acids and esters.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Suzuki Coupling. Organic Chemistry Portal.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
- Suzuki reaction. Wikipedia.
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Process for the preparation of boronic acid intermediates.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Recent Advances in the Synthesis of Borinic Acid Deriv
- Suzuki‐Miyaura Miyaura coupling reaction of...
- How can I solve my problem with Suzuki coupling?
- Suzuki–Miyaura Reactions of (4-bromophenyl)
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- 1. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
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- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Halogenated Diaminopyrimidines
Introduction: The Strategic Importance of Substituted Diaminopyrimidines
In the landscape of modern drug discovery and development, the diaminopyrimidine scaffold is a privileged structure, forming the core of numerous clinically significant therapeutic agents. Its prevalence stems from its ability to mimic purine bases and engage in key hydrogen bonding interactions with biological targets. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of diaminopyrimidines is of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds, offering a significant advancement over classical methods that often necessitate harsh conditions and exhibit limited substrate scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to halogenated diaminopyrimidines, a critical transformation for the synthesis of diverse compound libraries.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle is generally understood to involve three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-halogen bond of the diaminopyrimidine substrate, forming a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium(II) complex, yielding the desired aminated diaminopyrimidine product and regenerating the active palladium(0) catalyst.
The efficiency and success of this catalytic cycle are highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Diaminopyrimidine Substrates
The presence of two amino groups on the pyrimidine ring introduces specific challenges and considerations that are not encountered with simpler aryl halides:
-
Electron-Rich Nature: Diaminopyrimidines are electron-rich heterocycles. This electronic property can influence the rate of oxidative addition, a critical step in the catalytic cycle.
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring and the amino substituents can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
-
Regioselectivity: In the case of dihalogenated diaminopyrimidines, controlling the regioselectivity to achieve mono- or di-amination at specific positions is a significant challenge. The inherent electronic and steric properties of the substrate, along with the reaction conditions, will dictate the outcome. For instance, in 6-aryl-2,4-dichloropyrimidines, amination with aliphatic secondary amines often favors the C4 position.[4]
-
Protecting Group Strategies: To mitigate catalyst inhibition by the existing amino groups, a protecting group strategy may be necessary. However, protecting group-free methods are often preferred for their atom and step economy. The choice of a suitable protecting group that is stable under the reaction conditions and easily removable is crucial.
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of halogenated diaminopyrimidines. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, is often necessary for each specific substrate combination.
Protocol 1: Mono-amination of 2,5-Dichloro-4,6-pyrimidinediamine
This protocol is adapted from a general procedure for the selective mono-amination of dichloropyrimidines.[5]
Materials:
-
2,5-Dichloro-4,6-pyrimidinediamine
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk tube, add 2,5-dichloro-4,6-pyrimidinediamine (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Seal the tube with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
In a separate vial, dissolve the amine (1.2 mmol) and NaOtBu (1.4 mmol) in anhydrous toluene (2 mL).
-
Add the amine/base solution to the reaction mixture dropwise via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Buchwald-Hartwig amination.
Data Presentation: Catalyst and Ligand Selection
The choice of catalyst and ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the reaction.[1][2] The following table summarizes common catalyst systems used for the amination of related heterocyclic substrates.
| Catalyst Precursor | Ligand | Substrate Type | Observations |
| Pd₂(dba)₃ | Xantphos | Dichloropyridines | Good for regioselective mono-amination.[6] |
| Pd(OAc)₂ | RuPhos | Halogenated Pyrimidines | Effective for a range of amines. |
| Pd(OAc)₂ | BrettPhos | Electron-rich Heterocycles | Often shows high activity. |
| [Pd(cinnamyl)Cl]₂ | cataCXium® A | Dichloropyrimidines | Can provide high yields. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation by substrate coordination. | - Use a more electron-rich and sterically hindered ligand (e.g., Buchwald's biarylphosphine ligands).- Consider using a pre-catalyst that is more resistant to deactivation.- Employ a protecting group strategy for the existing amino groups. |
| Insufficiently strong base. | - Switch to a stronger base such as LiHMDS or K₃PO₄. | |
| Poor quality reagents or solvent. | - Use freshly distilled/dried solvents and high-purity reagents. | |
| Formation of Side Products | Di-amination instead of mono-amination. | - Reduce the equivalents of the amine nucleophile.- Lower the reaction temperature and shorten the reaction time. |
| Hydrodehalogenation. | - Use a ligand that promotes reductive elimination over β-hydride elimination.- Ensure the reaction is performed under a strictly inert atmosphere. | |
| Poor Regioselectivity | Similar reactivity of halogen positions. | - Screen different ligands and bases to tune the selectivity.- Modify the substrate to introduce steric or electronic bias. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of substituted diaminopyrimidines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can overcome the challenges associated with these electron-rich and potentially coordinating substrates. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in the synthesis of novel compounds for drug discovery and development.
References
- Wikipedia.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- Grokipedia.
- ACS Publications.
- ACS Publications.
- YouTube.
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- YouTube. Condition Optimization for Buchwald-Hartwig Reactions. [Link]
- NIH.
- Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
- MDPI.
- Chemistry LibreTexts.
- Name-Reaction.com.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- YouTube.
- PubMed.
- NIH.
- ResearchGate. (PDF)
- PubMed.
- NIH. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]
- ACS Publications. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
- ACS Publications.
- PubMed.
- ResearchGate. Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. [Link]
- RSC Publishing.
- RSC Publishing.
- ResearchGate. (PDF) New Palladium(II)
Sources
Application Notes and Protocols: Synthesis and Evaluation of 2,4-Diaminopyrimidine Carboxamides as Potent Kinase Inhibitors
Introduction: The Versatility of the 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in a multitude of protein kinases. This structural motif mimics the adenine base of ATP, providing a robust anchor for developing potent and selective kinase inhibitors. The strategic addition of a carboxamide group, typically at the 5-position of the pyrimidine ring, can further enhance binding affinity and selectivity by engaging with specific residues within the kinase domain.[1] This application note provides a comprehensive guide for the synthesis, purification, and biological evaluation of 2,4-diaminopyrimidine carboxamides as kinase inhibitors, intended for researchers in drug discovery and chemical biology.
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2,4-diaminopyrimidine scaffold has been successfully employed to target a wide array of kinases, including but not limited to Hematopoietic Progenitor Kinase 1 (HPK1)[1][2][3], Cyclin-Dependent Kinase 7 (CDK7)[4][5], p21-activated kinase 4 (PAK4)[6], and c-jun N-terminal kinase (JNK)[7][8]. The modular nature of the synthesis allows for systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency, selectivity, and pharmacokinetic properties.
This document will detail a reliable synthetic route to access diverse 2,4-diaminopyrimidine carboxamides, provide protocols for their in vitro characterization, and discuss the interpretation of the resulting data.
Synthetic Strategy: A Modular Approach to Chemical Diversity
The synthesis of 2,4-diaminopyrimidine carboxamides is typically achieved through a convergent approach, allowing for the rapid generation of analogues for SAR studies. A common and effective strategy involves a sequential nucleophilic aromatic substitution (SNAr) on a di-halogenated pyrimidine core.[1] This method offers the flexibility to introduce different amine functionalities at the C2 and C4 positions.
General Synthetic Workflow
The overall synthetic workflow is depicted below. The process begins with a commercially available starting material, 2,4-dichloro-5-pyrimidinecarboxamide, and proceeds through two sequential SNAr reactions to introduce the desired amine side chains.
Caption: General workflow for the synthesis of 2,4-diaminopyrimidine carboxamides.
Detailed Synthetic Protocol: Synthesis of a Representative Compound
This protocol describes the synthesis of a generic 2,4-diaminopyrimidine carboxamide. The choice of amines (R1-NH2 and R2-NH2) will determine the final compound's properties.
Materials:
-
2,4-dichloro-5-pyrimidinecarboxamide
-
Amine 1 (R1-NH2)
-
Amine 2 (R2-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step 1: First Nucleophilic Aromatic Substitution
-
To a solution of 2,4-dichloro-5-pyrimidinecarboxamide (1.0 eq) in NMP or DMSO, add Amine 1 (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude intermediate can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.
Step 2: Second Nucleophilic Aromatic Substitution
-
Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as NMP or a sealed tube with isopropanol.
-
Add Amine 2 (1.2 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes or DCM in MeOH to afford the final 2,4-diaminopyrimidine carboxamide.
Step 3: Characterization
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once synthesized and purified, the compounds must be evaluated for their biological activity. This typically involves an in vitro kinase assay to determine the potency against the target kinase, followed by cell-based assays to assess cellular activity and mechanism of action.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
Prepare a reaction buffer containing the kinase, substrate (a suitable peptide or protein), and ATP.
-
Serially dilute the test compounds in DMSO and add them to the reaction wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding the ATP/substrate solution to the wells containing the kinase and inhibitor.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT or CellTiter-Glo® Assay)
This assay determines the effect of the compounds on the proliferation of cancer cell lines that are dependent on the target kinase.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
For an MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
For a CellTiter-Glo® assay, add the reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Measure the signal using a plate reader and calculate the GI50 (concentration for 50% growth inhibition).
Target Engagement and Downstream Signaling (Western Blot)
To confirm that the inhibitor is engaging its target in a cellular context, a Western blot can be performed to assess the phosphorylation status of the kinase or its downstream substrates.
Protocol:
-
Treat cells with the inhibitor at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase or its substrate, as well as an antibody for the total protein as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of inhibition of phosphorylation.
Data Presentation and Interpretation
The results from the biological assays should be tabulated to facilitate comparison between compounds and to understand the structure-activity relationship.
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Cell Line GI50 (µM) |
| Example-1 | 4-Morpholinophenyl | Cyclohexyl | 15 | 0.5 |
| Example-2 | 3-Methoxyphenyl | Cyclohexyl | 50 | 1.2 |
| Example-3 | 4-Morpholinophenyl | Isopropyl | 35 | 0.9 |
Interpretation:
-
A lower IC50 value indicates greater potency against the isolated kinase.
-
A lower GI50 value indicates greater efficacy in inhibiting cancer cell growth.
-
Discrepancies between IC50 and GI50 values can be due to factors such as cell permeability, off-target effects, or cellular metabolism of the compound.
-
Western blot data provides crucial evidence of on-target activity within the cell.
Illustrative Signaling Pathway: HPK1 in T-Cell Regulation
Many 2,4-diaminopyrimidine carboxamides have been developed as inhibitors of HPK1, a negative regulator of T-cell activation.[1][3] Inhibiting HPK1 can enhance the anti-tumor immune response.
Sources
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Protocol for preparing a stock solution of 2,4-Diaminopyrimidine-5-carboxylic acid
Application Note & Protocol
Topic: A Validated Protocol for the Preparation and Storage of Stock Solutions of 2,4-Diaminopyrimidine-5-carboxylic Acid
Abstract & Introduction
This compound is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development. The 2,4-diaminopyrimidine scaffold is a key pharmacophore found in numerous bioactive molecules, including potent dihydrofolate reductase inhibitors used in anticancer and antimicrobial therapies[1]. Accurate and consistent preparation of stock solutions is a foundational step for any subsequent experimental work, including compound screening, cell-based assays, and synthetic chemistry applications. Inconsistencies in solution concentration, solubility, or stability can lead to unreliable and irreproducible results.
This document provides a detailed, field-proven protocol for the preparation of high-concentration stock solutions of this compound. We will address the rationale behind solvent selection, outline safe handling procedures, and provide step-by-step instructions for solubilization, verification, and long-term storage. This guide is intended for researchers and scientists who require a reliable and reproducible method for incorporating this compound into their experimental workflows.
Compound Properties & Data
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key data has been consolidated in the table below.
| Property | Value | Source(s) |
| CAS Number | 18588-61-9 | [2] |
| Molecular Formula | C₅H₆N₄O₂ | [3] |
| Molecular Weight | 154.13 g/mol | |
| Appearance | Pale-yellow to yellow-brown solid | |
| Purity (Typical) | ≥97% | |
| Recommended Storage | Room temperature, dry, tightly sealed | [4] |
Note: Specific solubility data in common laboratory solvents is not extensively published. The protocols below are based on the compound's structure, which contains both acidic (carboxylic acid) and basic (amino) functional groups, and established best practices for similar heterocyclic compounds.
Safety & Handling Precautions
As a Senior Application Scientist, I cannot overstate the importance of safety. Based on the safety data sheets (SDS) for structurally related pyrimidine carboxylic acids, appropriate precautions must be taken[4].
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols[4]. An eyewash station and safety shower must be readily accessible[4].
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[5].
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.
-
Body Protection: Wear a long-sleeved lab coat to prevent skin contact[4].
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[5].
-
If on Skin: Wash off immediately with plenty of soap and water[4].
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
-
Disposal: Dispose of all waste materials (including contaminated vials and pipette tips) in accordance with local, state, and federal regulations for chemical waste.
Primary Protocol: Preparation of a 10 mM Stock in DMSO
Causality & Rationale: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its high solvating power for a wide range of organic molecules. It is also miscible with most aqueous media used in biological assays. This protocol is designed to produce a high-concentration, sterile-filtered stock suitable for most downstream applications.
Materials & Equipment
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric flask (e.g., 10 mL)
-
Spatula and weighing paper/boat
-
Vortex mixer
-
Sonicator bath (optional, for aiding dissolution)
-
Sterile 0.22 µm syringe filters (PTFE or other DMSO-compatible membrane)
-
Sterile syringes (1 mL, 5 mL)
-
Sterile, amber-colored cryovials or microcentrifuge tubes for aliquoting
-
Pipettors and sterile, low-retention tips
Step-by-Step Methodology
-
Calculation: Determine the mass of the compound needed.
-
Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000 (mg/g)
-
Example for 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L × 154.13 g/mol × 0.010 L × 1000 mg/g = 15.41 mg
-
-
Weighing: Tare the analytical balance with a weighing boat. Carefully weigh out the calculated mass (e.g., 15.41 mg) of this compound.
-
Expert Insight: Weighing slightly more than required (e.g., 16.0 mg) and adjusting the solvent volume for the final concentration is often more practical than trying to weigh an exact mass. For 16.0 mg, the required volume of DMSO would be (16.0 mg / 15.41 mg) * 10 mL = 10.38 mL.
-
-
Dissolution: Quantitatively transfer the weighed solid into the volumetric flask. Add approximately 80% of the final required volume of DMSO (e.g., ~8 mL for a 10 mL final volume).
-
Solubilization: Cap the flask and vortex vigorously for 1-2 minutes. Observe the solution. If particles remain, use a sonicator bath for 10-15 minutes. Gentle warming (up to 40°C) can also be applied, but avoid overheating.
-
Trustworthiness Check: The solution must be visually clear with no suspended particles before proceeding. A perfectly solubilized compound is critical for accurate downstream dilutions.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add DMSO to the calibration mark of the volumetric flask. Invert the flask 10-15 times to ensure homogeneity.
-
Sterilization & Aliquoting: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the stock solution into pre-labeled, sterile amber cryovials.
-
Expert Insight: Aliquoting into smaller, single-use volumes (e.g., 50-100 µL) is crucial. This prevents contamination of the entire stock and minimizes degradation from repeated freeze-thaw cycles.
-
-
Storage: Store the aliquots at -20°C for short-to-mid-term storage (weeks to months) or at -80°C for long-term archival storage (months to years). Protect from light.
Experimental Workflow Diagram
Caption: Workflow for preparing a DMSO stock of this compound.
Alternative Protocol: Preparation in Aqueous Base (e.g., 10 mM in 10 mM NaOH)
Causality & Rationale: For applications where DMSO is undesirable (e.g., some crystallization studies or cell models sensitive to DMSO), an aqueous stock can be prepared. The carboxylic acid moiety can be deprotonated by a base (like NaOH) to form a more water-soluble sodium salt.
-
Weighing: Weigh the required mass of the compound as described in section 4.2.
-
Solvent Preparation: Prepare a 10 mM solution of Sodium Hydroxide (NaOH) in high-purity water (e.g., Milli-Q).
-
Dissolution: Add the weighed solid to a volumetric flask. Add ~80% of the final volume of the 10 mM NaOH solution.
-
Solubilization: Vortex and sonicate as needed. The deprotonation and dissolution should be relatively rapid.
-
Final Steps: Adjust to the final volume with the 10 mM NaOH solution, mix, sterile filter (using a PES or PVDF membrane, not PTFE), aliquot, and store at -20°C or -80°C.
-
Critical Note: The final solution will be basic. It is essential to confirm that the pH of the final working solution, after dilution into your experimental buffer or media, is compatible with your assay.
-
References
- Fisher Scientific. (2024). Safety Data Sheet for 2-Aminopyridine-4-carboxylic acid. Link
- ChemicalBook. (2023). This compound (CAS 18588-61-9). Link
- BLD Pharmatech. (Date not available). 2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE SDS. Link
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222670, this compound. Link
- Alligare. (2016).
- CDMS.net. (Date not available).
- Sigma-Aldrich. (2024). Safety Data Sheet for Pyrimidine-2-carboxylic acid. Link
- ChemicalBook. (Date not available). This compound CAS#: 18588-61-9. Link
- Google Patents. (1979).
- Guidechem. (Date not available). 2,4-Dihydroxypyrimidine-5-carboxylic acid 23945-44-0 wiki. Link
- Beilstein Journal of Organic Chemistry. (2007). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link
- Google Patents. (1947).
- Sigma-Aldrich. (Date not available). This compound product page. Link
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247194, 2-Aminopyrimidine-4-carboxylic acid. Link
- Sigma-Aldrich. (Date not available). 2,4-Dihydroxypyrimidine-5-carboxylic acid product page. Link
- Google Patents. (2024).
- MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Link
Sources
Application Notes and Protocols for 2,4-Diaminopyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides comprehensive guidelines for the safe handling and optimal storage of 2,4-Diaminopyrimidine-5-carboxylic acid (CAS No. 18588-61-9). As a key building block in medicinal chemistry and drug development, the integrity and purity of this compound are paramount for reproducible and reliable experimental outcomes. The following protocols and recommendations are grounded in established principles of chemical safety and laboratory practice, drawing from data on structurally related pyrimidine derivatives to ensure a thorough and cautious approach.
Compound Profile and Scientific Rationale
This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in the synthesis of therapeutic agents. The diaminopyrimidine moiety is a well-known pharmacophore, while the carboxylic acid group offers a versatile handle for chemical modifications. Understanding the inherent chemical properties of this molecule is crucial for its proper management.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O₂ | [PubChem][1] |
| Molecular Weight | 154.13 g/mol | [PubChem][1] |
| Appearance | Solid (form may vary) | General Chemical Properties |
| Storage Temperature | 2-8°C (protect from light) | [ChemicalBook][2] |
The presence of amino and carboxylic acid functional groups suggests the potential for reactivity and sensitivity to environmental conditions such as moisture and light. Therefore, the following guidelines are designed to mitigate degradation and preserve the compound's stability.
Storage Protocols for Long-Term Stability
Proper storage is the most critical factor in maintaining the chemical integrity of this compound. The recommended storage conditions are based on the need to protect the compound from potential degradation pathways.
Core Storage Requirements:
-
Temperature: The compound should be stored in a refrigerator at 2-8°C . This temperature range is crucial for minimizing the rate of potential decomposition reactions.
-
Light: Store the compound in a light-blocking or amber container. [ChemicalBook][2] Exposure to light, particularly UV radiation, can induce photochemical reactions in heterocyclic compounds.
-
Moisture: The compound should be stored in a dry environment. While specific hygroscopicity data is not available, pyrimidine derivatives, especially those with polar functional groups, can be moisture-sensitive. [Sigma-Aldrich] Absorption of moisture can lead to hydrolysis or changes in the physical state of the powder.
-
Atmosphere: For long-term storage, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Step-by-Step Storage Protocol:
-
Container Selection: Upon receipt, ensure the compound is in a tightly sealed, opaque or amber-colored vial. If the original container is not suitable for long-term storage, transfer the compound to an appropriate vial in a controlled environment (e.g., a glove box or a low-humidity room).
-
Inert Gas Purge (Optional but Recommended): Before sealing the container for long-term storage, gently flush the headspace with a stream of dry argon or nitrogen to displace air and moisture.
-
Sealing: Securely cap the vial. For added protection against moisture ingress, the cap can be wrapped with Parafilm®.
-
Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and any specific hazard warnings.
-
Refrigeration: Place the sealed and labeled container in a refrigerator maintained at 2-8°C.
-
Inventory Management: Log the compound in your chemical inventory system, noting the storage location and date.
Safe Handling Procedures
Adherence to safe handling practices is essential to protect laboratory personnel from potential exposure and to prevent contamination of the compound. The hazard profile of this compound is inferred from structurally similar compounds, which are generally classified as skin and eye irritants and may cause respiratory irritation. [TCI Chemicals, Sigma-Aldrich][3]
Personal Protective Equipment (PPE):
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended as a minimum:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used. [Enamine][4]
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of accidental exposure, the following first aid measures, based on data from related compounds, should be taken immediately. [TCI Chemicals, Fisher Scientific][3][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [Fisher Scientific][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. [TCI Chemicals][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. [TCI Chemicals][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. [Enamine][4]
Disposal Guidelines
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Protocol for Waste Disposal:
-
Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.
-
Do Not: Dispose of this chemical down the drain or in the regular trash. [Sigma-Aldrich]
References
- PubChem. (n.d.). This compound.
- B-Bridge. (n.d.). SDS-BD211557.
- Autech. (2023). MSDS of 2-Aminopyrimidine-5-carboxylic acid.
- PubChem. (n.d.). This compound.
- MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- PubChem. (n.d.). 2-aminopyrimidine-5-carboxylic Acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 2,4-Diaminopyrimidine-5-carboxylic Acid
Welcome to the technical support center for 2,4-Diaminopyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the common solubility issues encountered with this compound. Our goal is to equip you with the scientific understanding and practical protocols to ensure successful experimental outcomes.
Understanding the Molecule: Why is Solubility a Challenge?
This compound is a polar heterocyclic compound. Its structure contains multiple hydrogen bond donors (amino groups and the carboxylic acid proton) and acceptors (the nitrogen atoms in the pyrimidine ring and the carbonyl oxygen). This high polarity and the potential for strong intermolecular hydrogen bonding in the solid state contribute to its limited solubility in many common organic solvents. The presence of both acidic (carboxylic acid) and basic (amino) functional groups means its solubility is highly dependent on pH.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am trying to prepare a stock solution of this compound. Which organic solvent should I start with?
A1: For initial attempts at creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] DMSO is a highly polar aprotic solvent with a strong ability to disrupt the intermolecular hydrogen bonds that can limit the solubility of polar compounds. Dimethylformamide (DMF) is another suitable alternative with similar properties.[4][5]
Experimental Insight: While DMSO is effective, the dissolution of this compound may still be slow. Gentle heating (e.g., to 30-40°C) and sonication can aid in the dissolution process. Always visually inspect your stock solution for any undissolved particulate matter before use. If precipitation is observed upon cooling or after freeze-thaw cycles, the solution may be supersaturated.[3]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What is happening and how can I fix it?
A2: This is a common phenomenon known as "antisolvent precipitation." When the highly concentrated DMSO stock is introduced into a predominantly aqueous environment, the drastic change in solvent polarity causes the compound to crash out of the solution.
Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow: Overcoming Precipitation Upon Aqueous Dilution
Caption: A decision tree for troubleshooting precipitation during aqueous dilution.
Step-by-Step Mitigation Strategies:
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer.[6] This rapid dispersion helps to avoid localized high concentrations that can initiate precipitation.
-
Decrease the Final Concentration: Your target concentration might exceed the aqueous solubility limit of the compound, even with a small percentage of DMSO. Try preparing a dilution series to determine the maximum achievable concentration in your final assay buffer.
-
Adjust the pH of the Aqueous Buffer: As a carboxylic acid, the solubility of this compound will increase significantly at a pH above its pKa, where it will be deprotonated to the more soluble carboxylate salt. Conversely, the amino groups will be protonated at a pH below their pKa. The overall solubility will be lowest at the isoelectric point and increase at both lower and higher pH values.[7][8][9] A pH-solubility profile should be determined to find the optimal pH for your experiment.
-
Incorporate a Co-solvent: Adding a water-miscible organic solvent to your final aqueous solution can increase the solubility of your compound.
Co-solvent Typical Starting Concentration Considerations Ethanol 1-5% (v/v) Can affect cell viability at higher concentrations. Polyethylene glycol 400 (PEG 400) 1-10% (v/v) Generally well-tolerated in cell-based assays.[3] Propylene glycol 1-10% (v/v) Another common choice for increasing solubility. Note: Always run a vehicle control with the same concentration of co-solvent to account for any effects on your experimental system.
Q3: I need to perform NMR analysis, but this compound is not soluble enough in DMSO-d6. What are my options?
A3: This is a frequent challenge with polar heterocyclic compounds. Here are several strategies to obtain a solution suitable for NMR:
-
Use a Stronger Acidic Solvent: Deuterated trifluoroacetic acid (TFA-d) can be a very effective solvent for polar, basic compounds as it will protonate the amino groups and the pyrimidine ring nitrogens, forming a soluble salt.[10] Be aware that the spectrum will be of the protonated species, and you will have a large solvent peak.
-
Solvent Mixtures: A mixture of DMSO-d6 with a few drops of TFA-d can often provide the necessary solubility while still primarily utilizing DMSO as the solvent.[10] Alternatively, a mixture of DMSO-d6 and methanol-d4 can be effective.[10]
-
Salt Formation: If you can synthesize the hydrochloride or another salt of the compound, it may exhibit significantly better solubility in polar solvents like D₂O or methanol-d4.[10]
Q4: Can I improve the solubility of this compound by making a salt of the carboxylic acid?
A4: Yes, this is an excellent strategy, particularly for achieving solubility in aqueous or protic solvents. By reacting the carboxylic acid with a base, you form a carboxylate salt which is generally much more soluble in water and polar solvents than the neutral carboxylic acid.
Protocol for In-situ Salt Formation for Solubility Enhancement
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add Solvent: Add a small amount of the target solvent (e.g., water, ethanol). The compound will likely not dissolve at this stage.
-
Titrate with Base: While stirring, add a dilute aqueous solution of a base (e.g., 1 M NaOH or 1 M KOH) dropwise.
-
Observe Dissolution: Continue adding the base until the compound fully dissolves. The solution should become clear.
-
Final Volume Adjustment: Once dissolved, you can add more of the solvent to reach your desired final concentration.
Causality: The addition of a strong base deprotonates the carboxylic acid group, forming the corresponding carboxylate anion. This ionic species has much stronger and more favorable interactions with polar solvent molecules like water, leading to a significant increase in solubility.[11]
Quantitative Solubility Data for Similar Pyrimidine Carboxylic Acids
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | 20 |
| Dimethylformamide (DMF) | 2 |
| Ethanol | 0.25 |
| PBS (pH 7.2) | 1 |
Data sourced from the Pyrimidine-4-Carboxylic Acid product information sheet from Cayman Chemical.[4]
Interpretation: This data suggests that highly polar aprotic solvents like DMSO are most effective for achieving high concentrations. The lower solubility in ethanol, a polar protic solvent, highlights the importance of the solvent's specific interactions with the solute.
References
- ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
- National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- PubChem. (n.d.). This compound.
- PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- ResearchGate. (2018). Solubility-pH profiles of some acidic, basic and amphoteric drugs.
- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- ResearchGate. (2014). Solubility selectivity of DMF and IPA to AN and CAR.
- ResearchGate. (2010). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Crystallizing Pyrimidine Carboxylic Acids
Welcome to the technical support center for the crystallization of pyrimidine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of obtaining high-quality crystals of these important heterocyclic compounds. Pyrimidine carboxylic acids are vital building blocks in pharmaceutical and agrochemical synthesis, but their unique physicochemical properties—stemming from the presence of both a basic pyrimidine ring and an acidic carboxylic acid group—can present significant crystallization challenges.[1]
This resource provides in-depth, experience-driven answers to common and advanced troubleshooting questions, complete with detailed protocols and workflow diagrams to guide your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the crystallization of pyrimidine carboxylic acids.
Q1: My pyrimidine carboxylic acid won't dissolve in common organic solvents. What should I do?
This is a frequent issue, as the dual functionality of these molecules imparts complex solubility behavior. Pyrimidine-4-carboxylic acid, for example, has very low solubility in ethanol (0.25 mg/mL) but is significantly more soluble in polar aprotic solvents like DMSO (20 mg/mL).[2][3]
Root Cause Analysis & Solutions:
-
"Like Dissolves Like" Principle: The combination of the polar carboxylic acid and the aromatic, nitrogen-containing pyrimidine ring creates a molecule with mixed polarity. Standard non-polar solvents like hexanes or toluene are unlikely to be effective. The key is to match the solvent's polarity and hydrogen bonding capability to that of your molecule.[4][5][6]
-
Impact of pH (for Aqueous Systems): As these are acidic compounds, their solubility in aqueous solutions is highly pH-dependent. The carboxylic acid group will be deprotonated at pH values above its pKa, forming a more soluble carboxylate salt.
-
Action: If using an aqueous system, try adjusting the pH. Adding a base (e.g., NaOH, KOH) will deprotonate the carboxylic acid, increasing solubility. Conversely, in some co-crystal screening experiments, protonating the basic pyrimidine ring with a strong acid can also enhance solubility in certain systems.[10][11] Be aware that crystallizing the free acid versus the salt are different processes.
-
-
Insufficient Temperature: Solubility of most organic compounds increases significantly with temperature.[12]
Q2: I've successfully dissolved my compound, but no crystals form after the solution cools. What's the next step?
This indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of crystal seeds) is inhibited.
Root Cause Analysis & Solutions:
-
Insufficient Supersaturation: The concentration of your compound might be too low for it to precipitate out upon cooling.
-
Action 1 (Evaporation): Re-heat the solution to boiling and allow a small portion of the solvent to evaporate. This increases the solute concentration. Let it cool slowly again.[14]
-
Action 2 (Antisolvent Addition): If your compound is dissolved in a "good" solvent, you can slowly add a miscible "antisolvent" in which your compound is insoluble. This dramatically reduces the compound's solubility, forcing crystallization.[15][16] This technique is powerful but must be done slowly to avoid precipitating an amorphous solid.[15]
-
-
Inhibited Nucleation: Crystal formation requires an initial energetic barrier to be overcome. Sometimes, a supersaturated solution can remain stable for long periods without forming crystals.
-
Action 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.[4]
-
Action 2 (Seeding): If you have a tiny crystal of the pure compound, add it to the supersaturated solution. This "seed" provides a perfect template for further crystal growth, bypassing the difficult nucleation step.[17][18]
-
Q3: Instead of crystals, my compound is "oiling out" and forming a viscous liquid. How can I prevent this?
"Oiling out" or liquid-liquid phase separation (LLPS) is a common problem, especially with compounds that have low melting points or when crystallization is attempted from a solution with very high supersaturation.[18][19][20]
Root Cause Analysis & Solutions:
-
Cooling Too Rapidly: If the solution is cooled too quickly, the molecules don't have time to orient themselves into an ordered crystal lattice and instead aggregate as a disordered, supercooled liquid.
-
Action: Slow down the cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels.[21] Placing an inverted beaker over the flask can also create an insulating air jacket.
-
-
Excessive Supersaturation: The concentration of the solute is too high, or the chosen solvent is too "good" (meaning the compound is excessively soluble).
-
Action 1 (Dilution): Re-heat the solution to dissolve the oil, then add a small amount (10-20%) more solvent to reduce the concentration.[14]
-
Action 2 (Change Solvent): The solubility curve in the current solvent may be too steep. Experiment with a solvent where the compound is slightly less soluble at high temperatures.[22] Solvents with a boiling point below the compound's melting point are preferable to minimize the risk of oiling out.[9]
-
Section 2: Advanced Troubleshooting Guide
This section tackles more complex crystallization challenges, including crystal quality and polymorphism.
Q4: I'm getting crystals, but they are very fine needles or thin plates. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?
Poor crystal morphology is often a result of crystal growth occurring too quickly. The goal is to slow down every step of the process to allow for more orderly growth.
Root Cause Analysis & Solutions:
-
Rapid Crystal Growth: High supersaturation leads to rapid nucleation and growth, resulting in many small, often poorly formed crystals.
-
Action 1 (Recrystallization): Improving crystal quality is a primary goal of recrystallization.[23][24] Dissolve the obtained crystals in the minimum amount of hot solvent and repeat the slow cooling process. This second pass often yields better crystals as the purity is higher.
-
Action 2 (Slower Supersaturation): Employ techniques that generate supersaturation more slowly. Vapor diffusion is an excellent method for this. It involves slowly diffusing a volatile antisolvent into a solution of your compound, leading to very controlled crystal growth over days or weeks.[25][26][27]
-
Action 3 (Reduce Temperature Gradient): Allow the solution to cool as slowly as possible. Placing the flask in a warm water bath that is allowed to cool to room temperature overnight can significantly improve crystal size.[17]
-
-
Solvent Effects: The solvent can be incorporated into the crystal lattice or can influence which crystal faces grow fastest, thereby determining the crystal's shape (habit).
-
Action: Experiment with different solvents or solvent/antisolvent pairs. Sometimes a subtle change, like switching from methanol to ethanol, can dramatically alter crystal habit.[28]
-
Q5: I suspect my compound exhibits polymorphism. How can I control which crystal form I get?
Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical consideration in drug development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities.[29] Controlling it is a matter of precisely controlling the crystallization conditions.
Root Cause Analysis & Solutions:
-
Thermodynamic vs. Kinetic Control: Under a given set of conditions, one polymorph will be the most thermodynamically stable, while another (metastable) form may crystallize faster (kinetic product).
-
Action (Temperature Control): Temperature is a key factor.[30] Crystallizing at different temperatures can favor different forms. A systematic screen across a range of temperatures is recommended. In some systems, one form is stable at low temperatures while another is stable at high temperatures.[31]
-
Action (Solvent Choice): The solvent can stabilize specific conformers or intermolecular interactions in solution, leading to the nucleation of a particular polymorph.[32] Screening a diverse set of solvents (e.g., protic, aprotic, aromatic) is essential.
-
Action (Supersaturation Rate): The rate at which supersaturation is achieved can determine the outcome. Rapid processes like fast antisolvent addition often yield a kinetic polymorph, while slow evaporation or cooling may favor the thermodynamic form.[32]
-
-
Influence of Impurities/Additives: Even small amounts of impurities or additives can inhibit the growth of one polymorph while promoting another.
-
Action: Ensure the highest possible purity of your starting material. If trying to target a specific form, consider using additives that are structurally similar to your molecule, which may act as templates or inhibitors.[33]
-
Section 3: Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting pyrimidine carboxylic acid crystallization.
Protocol 1: Standard Slow Cooling Recrystallization
This is the most common method for purifying organic solids.
-
Solvent Selection: In a small test tube, test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and with heating. An ideal solvent dissolves the compound when hot but shows low solubility when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate or in a water bath) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[13]
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface. Do not disturb the flask during this period.[21]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a vacuum oven.
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop Method)
This method is excellent for growing high-quality, single crystals from very small amounts of material.[26][34]
-
Prepare the Reservoir: In the well of a vapor diffusion plate, add 500-1000 µL of an "antisolvent" in which your compound is insoluble but which is miscible with your chosen solvent.
-
Prepare the Drop: On a siliconized glass cover slip, place a small drop (2-5 µL) of a concentrated solution of your pyrimidine carboxylic acid dissolved in a "good" solvent. The solvent should be more volatile than the antisolvent.[27]
-
Seal the System: Invert the cover slip and place it over the reservoir well, using vacuum grease to create an airtight seal.[34] The drop should now be hanging suspended over the reservoir.
-
Equilibration: Over time (hours to weeks), the more volatile solvent in the drop will evaporate and its vapor will diffuse into the reservoir. Simultaneously, the vapor from the antisolvent in the reservoir will diffuse into the drop.[34]
-
Crystallization: This slow change in solvent composition gradually reduces the solubility of your compound in the drop, leading to slow, controlled crystal growth.
-
Monitoring: Monitor the drop periodically under a microscope for the formation of crystals.
Section 4: Data & Reference Tables
Table 1: Properties of Common Crystallization Solvents
This table provides a reference for selecting appropriate solvents based on their physical properties. Data compiled from multiple sources.[9]
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Type | Notes |
| Water | 100 | 80.1 | Polar Protic | Good for highly polar compounds, salts. Can promote H-bonding. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | High boiling point, excellent solvent for many polar compounds.[2][7] |
| Acetonitrile | 82 | 37.5 | Polar Aprotic | Good general-purpose polar solvent. |
| Methanol | 65 | 32.7 | Polar Protic | Useful for moderately polar compounds. |
| Ethanol | 78 | 24.5 | Polar Protic | Common choice, less toxic than methanol.[2] |
| Acetone | 56 | 20.7 | Polar Aprotic | Low boiling point can make it tricky to use for slow cooling.[6] |
| Ethyl Acetate | 77 | 6.0 | Moderately Polar | Good for compounds with intermediate polarity. |
| Toluene | 111 | 2.4 | Non-Polar | High boiling point. Can be useful for less polar pyrimidine derivatives. |
| Hexane | 69 | 1.9 | Non-Polar | Generally used as an antisolvent for polar compounds.[4] |
References
- 9 Ways to Crystallize Organic Compounds.wikiHow. [Link]
- Oiling Out in Crystalliz
- Antisolvent Crystalliz
- Tips for maximizing yield, purity and crystal size during recrystalliz
- Guide for crystalliz
- Advanced crystallisation methods for small organic molecules.Chemical Society Reviews (RSC Publishing). [Link]
- Recrystallization: a method to improve the quality of protein crystals.IUCr Journals. [Link]
- Crystallization of Salts of Organic Acids from Non-Conventional Solvents.Unknown Source. [Link]
- How to crystallize organic compounds.Quora. [Link]
- Recrystallization: a method to improve the quality of protein crystals.
- Hanging Drop Vapor Diffusion Crystalliz
- Recrystallization Definition, Principle & Purpose.PraxiLabs. [Link]
- Tips and Tricks for the Lab: Growing Crystals Part 3.ChemistryViews. [Link]
- Recrystalliz
- Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram | Request PDF.
- SOP: CRYSTALLIZ
- Sitting Drop Vapor Diffusion.Unknown Source. [Link]
- How to choose a solvent for crystallization of an organic compound.Quora. [Link]
- How do I make a crystal of highly polar compounds?
- “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Experimental investigation and prediction of oiling out during crystallization process | Request PDF.
- Three-Step Mechanism of Antisolvent Crystallization.
- Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design.
- 3.3C: Determining Which Solvent to Use.Chemistry LibreTexts. [Link]
- Study on the Oiling-out and Crystallization for the Purification of Idebenone | Organic Process Research & Development.
- Reagents & Solvents: Solvents for Recrystallization.University of Rochester Department of Chemistry. [Link]
- Controlling factor of polymorphism in crystallization process.
- Strategy for control of crystallization of polymorphs.CrystEngComm (RSC Publishing). [Link]
- 3.6F: Troubleshooting.Chemistry LibreTexts. [Link]
- Control of polymorphism in continuous crystalliz
- Studying and controlling polymorphic transitions and co-crystallization in pharmaceutical m
- Advances in Pharmaceutical Crystals: Control over Nucle
- Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
- Crystal engineering of amino pyrimidine cocrystals with carboxylic acid | Request PDF.
- Co-crystals and molecular salts of carboxylic acid/pyridine complexes.RSC Publishing. [Link]
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Technical Support Center: Troubleshooting "Oiling Out" in the Crystallization of 2,4-Diaminopyrimidine-5-carboxylic acid
Prepared by: Senior Application Scientist, Crystallization Division
Welcome to the technical support center dedicated to addressing a common yet challenging phenomenon in the crystallization of 2,4-Diaminopyrimidine-5-carboxylic acid: "oiling out." This guide is designed for researchers, scientists, and drug development professionals to diagnose, prevent, and resolve this issue, ensuring the isolation of high-purity, crystalline material. Our approach is grounded in first principles of physical chemistry and backed by field-proven methodologies.
Section 1: Understanding the Phenomenon - Frequently Asked Questions
Q1: What exactly is "oiling out" and why is it a significant problem?
"Oiling out" is a form of liquid-liquid phase separation (LLPS) that occurs when a compound separates from a supersaturated solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2][3][4] This process is problematic for several critical reasons:
-
Impurity Entrapment: The liquid droplets of the compound are often excellent solvents for impurities present in the reaction mixture. When this oil eventually solidifies, it frequently traps these impurities, leading to a product of low purity.[2][5][6]
-
Poor Product Quality: The solidification of the oil is often rapid and uncontrolled, resulting in an amorphous, glassy, or waxy solid instead of a well-defined crystalline material. This can negatively impact downstream processing, stability, and bioavailability.[2]
-
Handling and Isolation Difficulties: Oiled-out products are typically sticky and difficult to filter and dry, leading to material loss and operational challenges.[7]
Q2: What are the fundamental causes of oiling out?
Oiling out is a kinetic and thermodynamic phenomenon. It occurs when the rate of phase separation is faster than the rate of crystal nucleation and growth.[8] The primary drivers can be categorized as follows:
-
Excessive Supersaturation: This is the most common cause. When a solution becomes supersaturated too quickly (e.g., through rapid cooling or fast anti-solvent addition), the system is driven deep into the labile zone of the phase diagram. Here, the formation of a disordered, high-concentration liquid is kinetically favored over the more ordered, and slower, process of forming a crystal lattice.[1][2][9]
-
Melting Point Depression: The presence of impurities can significantly lower the melting point of the solute.[5][6][10] Oiling out occurs if the solution becomes saturated at a temperature that is above the melting point of the impure compound.[5][8]
-
Poor Solute-Solvent Interactions: An inappropriate solvent system, particularly mixtures of solvents with vastly different polarities, can lead to a miscibility gap.[8][11] In this scenario, the solute-rich phase separates as an immiscible liquid.
Q3: What specific properties of this compound make it susceptible to this issue?
This compound has a unique molecular structure that can contribute to its propensity to oil out:
-
Multiple Hydrogen Bonding Sites: The molecule possesses two basic amino groups and one acidic carboxylic acid group, making it rich in hydrogen bond donors and acceptors.[12][13] This can lead to the formation of complex, kinetically stable aggregates in solution that may resist arranging into an ordered crystal lattice.
-
Amphoteric Nature: The presence of both acidic and basic functional groups means its solubility is highly dependent on pH. In certain pH ranges, the molecule may exist as a zwitterion, further complicating its solubility behavior and intermolecular interactions.
-
Potential for Strong Solute-Solvent Interactions: The polar functional groups can interact strongly with polar solvents. If the solute-solvent interactions are too strong, it can be difficult to desolvate the molecule, a necessary step for it to incorporate into a growing crystal.
Section 2: A Systematic Troubleshooting Workflow
When confronted with an oiling out event, a structured approach is essential. The following workflow provides a logical decision-making process to diagnose the root cause and select the appropriate corrective action.
Caption: Troubleshooting workflow for addressing oiling out events.
Section 3: Proactive Prevention Strategies
The most effective way to deal with oiling out is to prevent it from occurring. The following guides detail proactive strategies.
Guide 1: Rational Solvent System Selection
The choice of solvent is the most critical parameter in a crystallization process.[9][10] For this compound, its polarity suggests that polar solvents are a good starting point.
Experimental Protocol: Solvent Screening
-
In small, sealed vials, add ~10-20 mg of your compound.
-
Add a selection of solvents (see Table 1) dropwise at room temperature to roughly estimate solubility.
-
For solvents where the compound is sparingly soluble at room temperature, heat the vial while stirring and observe dissolution. Note the approximate volume of solvent required.
-
Allow the clear, hot solutions to cool slowly to room temperature, then cool further in an ice bath.
-
Observe the outcome: note which solvents yield crystalline solids versus those that produce oils or amorphous precipitates. A good crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High (Protic) | Solubility is likely low but highly pH-dependent. Good anti-solvent potential. |
| Ethanol | 78 | High (Protic) | A common choice for polar, H-bonding compounds. |
| Acetonitrile | 82 | Medium (Aprotic) | Has been used for purification of similar compounds.[14] |
| Dimethylformamide (DMF) | 153 | High (Aprotic) | High boiling point, often a solvent of last resort. Good solvent for dissolution, but may require an anti-solvent for crystallization.[15] |
| Dimethyl Sulfoxide (DMSO) | 189 | High (Aprotic) | Similar to DMF, a very strong solvent.[15][16] |
| Toluene | 111 | Low | Can be used as an anti-solvent or in a co-solvent system with a more polar solvent.[14] |
Guide 2: Mastering Supersaturation Control
Controlling the rate at which supersaturation is generated is paramount to avoiding oiling out. A slow, controlled process keeps the system within the metastable zone, where crystal growth is favored over oil formation.[2]
Experimental Protocol: Controlled Slow Cooling
-
Dissolve the compound in the minimum amount of a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Ensure the solution is fully clarified. If impurities are present, consider a hot filtration step.
-
Insulate the flask (e.g., with glass wool or by placing it in a large beaker) to slow the rate of heat loss.
-
Allow the solution to cool undisturbed to room temperature over several hours. Rapid cooling in an ice bath should be avoided initially as it is a primary driver of oiling out.[9][17]
-
Once the solution has reached room temperature and crystals have formed, cooling can be completed in an ice bath to maximize yield.
Guide 3: The Power of Seeding
Seeding is a robust technique to bypass the stochastic and kinetically challenging step of primary nucleation.[9][18][19] By providing a template for growth, you can induce crystallization at a lower level of supersaturation, well within the metastable zone where oiling out is unlikely.
Experimental Protocol: Seeded Crystallization
-
Prepare a saturated solution of your compound at an elevated temperature.
-
Cool the solution slowly to a temperature where it is just slightly supersaturated (i.e., a few degrees below the temperature of complete dissolution). This is the metastable zone.
-
Add a small amount (typically 0.1-1% by weight) of finely ground, pure seed crystals of this compound.
-
Maintain the temperature for a period (e.g., 30-60 minutes) to allow the seeds to establish growth.
-
Continue the slow cooling profile to the final temperature to allow the crystals to grow and maximize yield.
Section 4: Reactive Troubleshooting - "I've Oiled Out, Now What?"
If you have already observed oiling out, the batch can often be salvaged.
Guide 4: The "Reheat and Dilute" Method
This is the most direct way to correct an oiled-out solution.
-
Place the flask containing the oil back on the heat source.
-
Add more of the primary ("good") solvent in small portions until the oil completely redissolves, creating a clear solution.[1][5]
-
You are now at a lower concentration than your initial attempt.
-
Re-attempt the crystallization using a much slower cooling rate as described in Guide 2. Consider implementing seeding (Guide 3) for the best chance of success.
Guide 5: Addressing Impurity-Driven Oiling Out
If you suspect that a high impurity load is depressing the melting point, a purification step may be necessary.
-
Re-dissolve the oiled-out material in the hot solvent as described above.
-
If the solution has a noticeable color, add a small amount of activated charcoal (1-2% w/w) to the hot solution.
-
Keep the solution hot and swirl for a few minutes to allow the charcoal to adsorb impurities.
-
Perform a hot filtration through a fluted filter paper or a celite pad to remove the charcoal.
-
Proceed with a slow, controlled crystallization of the clarified filtrate.
Guide 6: Leveraging pH Adjustment for Crystallization
The amphoteric nature of this compound allows for a pH-swing crystallization, which can be a powerful method to control solubility and promote crystallization.
-
Dissolve the crude compound in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming a soluble salt.
-
Filter the solution to remove any base-insoluble impurities.
-
Slowly add a dilute acid (e.g., 1M HCl) to the stirred solution. As the pH approaches the isoelectric point of the molecule, its solubility will decrease dramatically.
-
Monitor the solution for the onset of precipitation. Add the acid dropwise and with vigorous stirring to avoid localized high supersaturation.
-
Once precipitation is complete, check the pH, collect the solid by filtration, wash with water to remove salts, and dry.
Section 5: Visualizing the Thermodynamic Landscape
Understanding the phase diagram helps to visualize why oiling out occurs. The goal is to steer the crystallization process to avoid entering the Liquid-Liquid Phase Separation (LLPS) region.
Caption: Phase diagram illustrating the relationship between solubility and LLPS.
A successful crystallization process (the "Good Path") navigates through the metastable zone, allowing for controlled crystal growth. A rapid process (the "Bad Path") can plunge the system directly into the LLPS region, causing oiling out.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Request PDF. (n.d.). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid.
- RSC Publishing. (n.d.). Effects of the cooling rate on the crystallization behaviors of the CaO–Al2O3–B2O3–CaF2-based mold flux.
- PerkinElmer. (n.d.). Crystallization Temperature vs. Cooling Rate: the Link with “Real-Life” Polymer Processes.
- Benchchem. (n.d.). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization.
- NIH. (2022, September 2). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling.
- ACS Publications. (2012, May 20). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons.
- KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Atlantis Press. (n.d.). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
- BOCSCI. (2024, December 25). Understanding Oiling-Out in Crystallization Processes.
- Reddit. (2013, February 3). Recrystallization (help meeeeee).
- CatSci Ltd. (2021, August 25). Seeding: A Simple but Effective Method for Crystallisation Control.
- ACS Publications. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation.
- College of Engineering and Applied Science. (n.d.). Crystallization in the Presence of a Liquid−Liquid Phase Separation.
- Reddit. (2011, October 5). What can cause "oiling out"?.
- Yeshiva University. (n.d.). Protein crystallization and phase diagrams.
- ResearchGate. (n.d.). Seeding Techniques and Optimization of Solution Crystallization Processes.
- Chemjobber. (2012, March 14). Process Wednesday: Oiling out.
- AIP Publishing. (2006, June 12). Crystal-liquid crystal binary phase diagrams.
- LUTPub. (2018, November 26). Effect of Liquid-Liquid Phase Separation During Crystallization.
- Taylor & Francis Online. (n.d.). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives.
- ACS Publications. (n.d.). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim.
- PubChem. (n.d.). This compound.
- ACS Publications. (n.d.). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids.
- Google Patents. (n.d.). Process for the preparation of 2,4-diaminopyrimidine.
- MDPI. (2024, January 28). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts.
- PubMed. (n.d.). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis.
- ChemicalBook. (n.d.). 2,4-Dihydroxypyrimidine-5-carboxylic acid CAS#: 23945-44-0.
- ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- PubChem. (n.d.). This compound | C5H6N4O2 | CID 222670.
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Common side reactions in the synthesis of 2,4-diaminopyrimidine derivatives
Welcome to the Technical Support Center for the synthesis of 2,4-diaminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during synthesis.
Introduction
2,4-Diaminopyrimidines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their synthesis, while conceptually straightforward, can be fraught with challenges, including low yields, difficult purifications, and the formation of persistent side products. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic understanding and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form the 2,4-diaminopyrimidine core from guanidine and a β-keto nitrile is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions?
A1: The condensation of guanidine with a β-keto nitrile or a related three-carbon electrophile is a cornerstone of 2,4-diaminopyrimidine synthesis. However, several competing reactions can diminish the yield of your desired product.
Common Side Reactions:
-
Self-condensation of the β-keto nitrile: In the presence of a base, the β-keto nitrile can undergo self-condensation, leading to a variety of polymeric materials that can be difficult to remove.
-
Hydrolysis of the nitrile group: If water is present in the reaction mixture, the nitrile group of your starting material or product can hydrolyze to a carboxylic acid or amide.
-
Formation of isomeric pyrimidines: Depending on the specific substrates and reaction conditions, the formation of other pyrimidine isomers is possible, complicating purification.
-
Incomplete cyclization: The initial condensation product may not efficiently cyclize to form the pyrimidine ring, leading to a mixture of intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in 2,4-diaminopyrimidine synthesis.
Expert Insights:
The choice of base is critical. A strong, non-nucleophilic base is often preferred to promote deprotonation of the guanidine and the active methylene compound without competing in side reactions. Sodium ethoxide is a common choice when using ethanol as a solvent.[1] It is crucial to use anhydrous conditions, as water can lead to hydrolysis of starting materials and intermediates.[2]
Q2: I am observing the formation of a highly colored and insoluble byproduct during my synthesis. What could this be and how can I prevent it?
A2: The formation of colored, insoluble materials is often indicative of polymerization or the formation of highly conjugated byproducts.
Likely Causes:
-
Decomposition of Starting Materials: At elevated temperatures, some β-dicarbonyl compounds or their equivalents can decompose or polymerize, especially in the presence of a strong base.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the diaminopyrimidine product or intermediates can lead to colored impurities.
-
Side reactions involving formamide or formic acid: In syntheses utilizing formamide or formic acid, side reactions at high temperatures can lead to the decomposition of these reagents and the formation of colored byproducts.[3]
Prevention Strategies:
| Strategy | Rationale |
| Temperature Control | Carefully control the reaction temperature. Stepwise heating can sometimes prevent the rapid decomposition of reagents.[3] |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Purification of Reagents | Ensure that all solvents and reagents are pure and free from contaminants that could catalyze side reactions. |
| Order of Addition | The order in which reagents are added can influence the outcome. For instance, adding the base to a mixture of the other reactants can sometimes control the initial exotherm and minimize side reactions. |
Q3: My purification of the crude 2,4-diaminopyrimidine derivative is challenging due to the presence of closely related impurities. What are some effective purification strategies?
A3: Purifying 2,4-diaminopyrimidine derivatives can be challenging due to their polarity and potential for forming salts.
Effective Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is critical. A common approach is to dissolve the crude product in a hot solvent and allow it to cool slowly. A mixture of solvents, such as acetonitrile/toluene, can also be effective.[4]
-
Column Chromatography: For less polar derivatives, silica gel chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to separate closely related compounds.
-
Acid-Base Extraction: The basic nature of the amino groups on the pyrimidine ring can be exploited for purification. The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the desired product can be precipitated by neutralizing the aqueous solution with a base.
-
Salt Formation and Recrystallization: In some cases, converting the product to a salt (e.g., hydrochloride or sulfate) can facilitate crystallization and purification. The free base can then be regenerated.[5]
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Screen various solvents (e.g., ethanol, isopropanol, acetonitrile, water, or mixtures) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: I am attempting to functionalize a pre-formed 2,4-diaminopyrimidine core, for example, via a Suzuki coupling, but the reaction is failing. What are the common pitfalls?
A4: Functionalization of the 2,4-diaminopyrimidine ring, particularly at the 5-position, can be challenging.
Common Issues and Solutions:
-
Catalyst Poisoning: The amino groups on the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a ligand that is less susceptible to coordination by the substrate can sometimes overcome this issue.
-
Poor Solubility: The starting material may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates. Screening different solvent systems is recommended.
-
Incorrect Choice of Halide: In Suzuki reactions, the reactivity of the halide is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If a reaction with a bromide fails, switching to the corresponding iodide may be successful.[6]
-
Inappropriate Base: The choice of base is critical for the transmetalation step in the Suzuki catalytic cycle. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The optimal base will depend on the specific substrates.
Caption: Decision tree for troubleshooting failed Suzuki coupling reactions.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- Google Patents. (n.d.). Process for the preparation of 2,4-diaminopyrimidine. (EP0028316A1).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1634.
- Google Patents. (n.d.). Preparation of 2,4-diaminopyrimidines. (US2416617A).
- Google Patents. (n.d.). 2,4-diaminopyrimidine oxide preparation method. (US20240076273A1).
- Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine.
- ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach.
- Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
- ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach.
- Google Patents. (n.d.). Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. (CN111646994A).
- Patsnap. (n.d.). Method for synthesizing 2,4-diamino-6-chloropyrimidine.
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- New Journal of Chemistry. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine - Google Patents [patents.google.com]
- 4. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 5. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions for Diaminopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving diaminopyrimidine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this important transformation. Diaminopyrimidines are privileged structures in medicinal chemistry, but their successful functionalization via Suzuki coupling requires a nuanced understanding of the reaction mechanism and potential pitfalls. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address specific issues you might encounter during your experiments with diaminopyrimidines and provide actionable solutions grounded in established chemical principles.
Category 1: Low or No Product Yield
Question 1: Why is my Suzuki coupling reaction with a diaminopyrimidine substrate failing or giving very low yields?
This is a common challenge when working with diaminopyrimidines. The primary reason is often related to the basicity of the amino groups on the pyrimidine ring. These nitrogen atoms can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Traditional palladium catalysts like Pd(PPh₃)₄ may not be effective for these electron-rich, potentially coordinating substrates.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The oxidative addition step is often slower for the electron-rich and sterically hindered diaminopyrimidine halides. To overcome this, you need a more active catalyst system. The use of bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the palladium center, promote oxidative addition, and sterically hinder the coordination of the diaminopyrimidine's amino groups to the palladium.
-
Recommended Ligands: Consider using ligands from the Buchwald or Fu laboratories, such as SPhos, XPhos, RuPhos, or tri-tert-butylphosphine. These have demonstrated high efficacy in coupling challenging heteroaryl substrates.
-
-
Palladium Pre-catalyst: The choice of palladium source can also be important. While Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium-ligand complexes (precatalysts) often provide more consistent results by ensuring the formation of the active catalytic species.
-
Reaction Temperature: While higher temperatures can sometimes drive sluggish reactions, they can also lead to catalyst decomposition and increased side reactions. A systematic screening of the reaction temperature, for instance from 80 °C to 120 °C, is advisable.
Question 2: I'm using a suitable catalyst and ligand, but my reaction is still not proceeding. Could the base be the issue?
Absolutely. The choice and amount of base are critical in a Suzuki-Miyaura coupling. The base plays multiple roles, including the activation of the boronic acid to facilitate transmetalation. For diaminopyrimidine substrates, a careful selection of the base is necessary to ensure it is strong enough to promote the reaction without causing unwanted side reactions.
Troubleshooting Steps:
-
Base Strength and Type: A moderately strong inorganic base is typically required.
-
Commonly Used Bases: K₃PO₄, K₂CO₃, and Cs₂CO₃ are often effective. K₃PO₄ is a good starting point as it is generally well-tolerated and effective in many Suzuki couplings with heteroaromatic compounds.
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, but they are generally less common for this application.
-
-
Base Equivalents: The stoichiometry of the base is also a key parameter. Typically, 2-3 equivalents of the base relative to the limiting reagent are used. It's recommended to screen a range of base concentrations to find the optimal conditions for your specific substrate.
-
Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent. The use of a co-solvent like water can sometimes improve the solubility of inorganic bases and enhance the reaction rate.
Category 2: Side Reactions and Impurity Formation
Question 3: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid (Ar-H instead of Ar-Ar'). What is happening and how can I prevent it?
This common side reaction is known as protodeboronation (or protodeborylation). It involves the cleavage of the carbon-boron bond of the boronic acid and its replacement with a carbon-hydrogen bond, leading to the formation of an arene byproduct. This process can be catalyzed by both acid and base and is often exacerbated by high temperatures and the presence of water.
Troubleshooting Steps:
-
Minimize Water Content: While a small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water can promote protodeboronation. Ensure you are using dry solvents and consider running the reaction under anhydrous conditions, especially if you are using a base like KF that can still activate the boronic acid.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the starting material is consumed. Prolonged reaction times at elevated temperatures can increase the extent of protodeboronation. Try to run the reaction at the lowest effective temperature.
-
Use of More Stable Boronic Acid Derivatives: Some boronic acids, particularly heteroaromatic ones, are inherently unstable and prone to decomposition and protodeboronation. In such cases, using more stable derivatives can be highly beneficial.
-
Pinacol Esters: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be used in a "slow-release" strategy. Under the reaction conditions, the MIDA boronate slowly hydrolyzes to release the boronic acid at a low concentration, which is then consumed in the Suzuki coupling, minimizing the opportunity for protodeboronation.
-
Question 4: Besides protodeboronation, what other common byproducts should I look out for?
Several other side reactions can lead to the formation of impurities in your Suzuki coupling reaction. Identifying these byproducts can provide valuable clues for optimizing your reaction conditions.
-
Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct (Ar-Ar). It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.
-
Solution: Thoroughly degas your reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes) and maintain an inert atmosphere throughout the reaction.
-
-
Dehalogenation: This involves the reduction of your diaminopyrimidine halide to the corresponding diaminopyrimidine (Ar-H). This can occur if there are sources of hydride in the reaction mixture.
-
Solution: Ensure you are using high-purity solvents and reagents. Some solvents can act as hydride sources, so careful selection is important.
-
Category 3: Reagent and Catalyst Issues
Question 5: My boronic acid seems to be decomposing on the shelf. How can I ensure its quality and are there more stable alternatives?
The stability of boronic acids can be a significant issue, especially for certain heteroaromatic and vinyl boronic acids. They can decompose over time through various pathways, including oxidation and protodeboronation, even during storage.
Solutions:
-
Proper Storage: Store your boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere.
-
Quality Check: Before use, it's good practice to check the purity of your boronic acid, for example, by NMR.
-
Use of Stable Surrogates: As mentioned earlier, MIDA boronates are an excellent solution to the instability of many boronic acids. They are bench-stable solids that can be stored for extended periods without decomposition. Their use in a slow-release fashion in the Suzuki coupling can significantly improve yields and reproducibility, especially with challenging substrates.
Data Presentation: Recommended Reaction Conditions
The following table summarizes generally effective starting conditions for the Suzuki coupling of diaminopyrimidine halides. Optimization will likely be required for your specific substrates.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G2) | Pre-catalysts often offer better reproducibility. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for challenging substrates, but start with a lower amount to minimize costs and residual palladium. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | Crucial for overcoming catalyst inhibition by the amino groups and promoting oxidative addition. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | This ratio can influence the activity of the catalyst. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | K₃PO₄ is a good starting point. Ensure the base is finely powdered for better reactivity. |
| Base Equivalents | 2-3 equivalents | A screen of base concentration may be necessary. |
| Solvent | Toluene, Dioxane, THF, DMF | The choice of solvent can significantly impact the reaction. A co-solvent of water (e.g., Dioxane/H₂O 4:1) can be beneficial for dissolving the base. |
| Temperature | 80-120 °C | Start around 100 °C and optimize as needed. Microwave heating can sometimes accelerate the reaction and improve yields. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent homocoupling and catalyst degradation. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Diaminopyrimidine Halide:
-
To a dry reaction vessel (e.g., a microwave vial or a round-bottom flask) equipped with a magnetic stir bar, add the diaminopyrimidine halide (1.0 equiv.), the boronic acid or its derivative (1.1-1.5 equiv.), and the base (2-3 equiv.).
-
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and the ligand (if not using a pre-catalyst).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Diaminopyrimidine Suzuki Coupling
Caption: A logical workflow for troubleshooting common issues in diaminopyrimidine Suzuki coupling.
References
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster.
- Shaheen, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4635. [Link]
- Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-3. [Link]
- Wikipedia. (n.d.). Protodeboronation.
- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Janežič, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5198. [Link]
- ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI.
- RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Israel Journal of Chemistry. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- ResearchGate. (n.d.). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2022). Suzuki Coupling Mechanism.
- ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Domainex. (2024). Aminative Suzuki-Miyaura Coupling.
- Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with Diaminopyrimidines
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions, with a specialized focus on diaminopyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with these challenging, yet vital, heterocyclic scaffolds. My goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid guidance for issues frequently encountered when working with diaminopyrimidines.
Q1: My Buchwald-Hartwig reaction with a diaminopyrimidine substrate is not working. What are the most common initial culprits?
A: When a reaction with a diaminopyrimidine fails, the primary suspects are often related to the inherent nature of the substrate itself. Diaminopyrimidines are electron-rich and possess multiple nitrogen atoms that can act as coordinating sites for the palladium catalyst. This can lead to catalyst inhibition or deactivation.[1][2] Key initial areas to investigate are:
-
Catalyst Inhibition: The pyrimidine nitrogens can chelate the palladium center, preventing it from participating in the catalytic cycle.
-
Ligand Choice: Not all phosphine ligands are suitable. Bulky, electron-rich ligands are often necessary to overcome catalyst inhibition and promote reductive elimination.
-
Base Selection: The choice of base is critical and highly context-dependent.[3] A base that is too strong can lead to side reactions, while one that is too weak may not facilitate the crucial deprotonation step.
-
Solvent and Temperature: These parameters influence the solubility of reagents and the stability of catalytic intermediates.
Q2: I am observing significant amounts of starting material and no product. What does this suggest?
A: Recovery of starting materials with little to no product formation often points to a failure in the initial steps of the catalytic cycle, most commonly oxidative addition or catalyst activation. For diaminopyrimidines, this could be due to the substrate coordinating to the palladium and preventing the aryl halide from accessing the metal center.[1] Consider re-evaluating your ligand and palladium precatalyst combination.
Q3: I am seeing a complex mixture of byproducts. What are the likely side reactions?
A: A complex mixture can arise from several side reactions. With diaminopyrimidines, common side reactions include:
-
Homocoupling: The diaminopyrimidine can couple with itself.
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halide with a hydrogen atom.[4]
-
Double Arylation: If your diaminopyrimidine has more than one reactive N-H bond, you may see products where both amino groups have been arylated.
-
Ligand Degradation: At elevated temperatures, some phosphine ligands can degrade.
Q4: Can I use a standard Buchwald-Hartwig protocol for diaminopyrimidines?
A: While standard protocols are a good starting point, they often require significant optimization for diaminopyrimidines.[5] The electronic and steric properties of these substrates necessitate careful selection of the catalyst system (palladium precursor and ligand), base, and solvent to achieve good yields.[2]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, causality-driven troubleshooting strategies for more persistent issues.
Issue 1: Low to No Conversion
Low or no conversion is a common and frustrating issue. The following decision tree can guide your troubleshooting process.
Caption: Common Reaction Pathways for Diaminopyrimidines.
Controlling Selectivity: Mono- vs. Di-arylation
For diaminopyrimidines with two available N-H bonds, achieving mono-arylation can be challenging.
-
Strategies for Mono-arylation:
-
Stoichiometry: Use a slight excess of the diaminopyrimidine relative to the aryl halide.
-
Protecting Groups: Protect one of the amino groups with a labile protecting group that can be removed post-coupling.
-
Steric Hindrance: If the two amino groups have different steric environments, coupling may preferentially occur at the less hindered site.
-
Minimizing Hydrodehalogenation
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common byproduct. [4]
-
Causes: This side reaction can be promoted by the presence of water or other protic sources in the reaction mixture. It can also occur via β-hydride elimination from the palladium-amido intermediate.
-
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.
-
Ligand Choice: Bulky ligands that accelerate reductive elimination can outcompete β-hydride elimination.
-
Base Selection: The choice of base can influence the rate of hydrodehalogenation. Screening different bases may be necessary.
-
Section 3: Data-Driven Optimization
Systematic optimization of reaction parameters is crucial for success. Design of Experiments (DoE) is a powerful tool for this purpose.
Table 2: Key Parameters for Optimization
| Parameter | Range for Screening | Considerations |
| Temperature | 60 - 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | The choice of base is highly substrate-dependent. [3][6]Stronger bases often give faster rates but may not be compatible with sensitive functional groups. [7] |
| Solvent | Toluene, Dioxane, THF, t-Amyl alcohol | Solvent polarity can affect the solubility of the base and the stability of intermediates. [3][8] |
| Catalyst Loading | 0.5 - 5 mol% | Higher catalyst loadings may be necessary for challenging substrates, but lower loadings are more cost-effective. |
Experimental Protocol: Base and Solvent Screening
-
Setup: Arrange a grid of reaction vials in a heating block.
-
Reagents: To each vial, add the diaminopyrimidine, aryl halide, palladium precatalyst, and the optimal ligand identified from previous screens.
-
Variable Addition: Add a different base and solvent combination to each vial according to your experimental design.
-
Reaction and Analysis: Run the reactions under identical temperature and time conditions. Analyze the results to identify the optimal base-solvent pairing.
Section 4: Concluding Remarks
Troubleshooting Buchwald-Hartwig aminations with diaminopyrimidines requires a systematic and mechanistically informed approach. By understanding the unique challenges posed by these substrates, particularly their potential to inhibit the palladium catalyst, researchers can make rational choices in ligand, base, and solvent selection. This guide provides a framework for diagnosing and solving common problems, ultimately enabling the successful synthesis of these valuable compounds.
References
- The Role of the Base in Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst.The Journal of Organic Chemistry.[Link]
- The Role of the Base in Buchwald-Hartwig Amination.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.[Link]
- Simplified catalytic cycle for Buchwald−Hartwig amination reaction.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- The Buchwald-Hartwig Amin
- ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!YouTube.[Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Condition Optimization for Buchwald-Hartwig Reactions.YouTube.[Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.University of Leeds.[Link]
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- Help troubleshooting a Buchwald-Hartwig amin
- Buchwald-Hartwig coupling troubleshooting.Chemistry Stack Exchange.[Link]
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.[Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.MDPI.[Link]
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.[Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
Sources
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of impurities in 2,4-Diaminopyrimidine-5-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 2,4-diaminopyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Overview of the Synthesis
The synthesis of this compound typically proceeds through a well-established route involving the condensation of guanidine with a suitable three-carbon electrophile, followed by the hydrolysis of an ester precursor. A common and effective approach is the reaction of guanidine with an ethoxymethylenemalononitrile derivative, such as ethyl 2-cyano-3-ethoxyacrylate, to form the pyrimidine ring. The resulting ethyl 2,4-diaminopyrimidine-5-carboxylate is then hydrolyzed to the final carboxylic acid product.
Caption: General synthetic route for this compound.
Troubleshooting Guide: A Deeper Dive into Your Synthesis
This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and practical solutions.
Q1: My condensation reaction yield is low, and I see multiple spots on my TLC plate. What are the likely side products?
A1: Low yields and multiple spots on a TLC plate during the condensation of guanidine with ethyl 2-cyano-3-ethoxyacrylate often point to side reactions involving the highly reactive starting materials.
Potential Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete reactions are a common cause of low yields.
-
Polymerization of Ethyl 2-cyano-3-ethoxyacrylate: This starting material is an activated Michael acceptor and can undergo self-polymerization, especially in the presence of a base.
-
Formation of Isomeric Pyrimidines: While the desired product is the 2,4-diamino isomer, other isomers can potentially form, though they are generally less favored under standard reaction conditions.
-
Side reactions of Guanidine: Guanidine can participate in various condensation reactions.[1][2][3][4][5]
Troubleshooting and Solutions:
-
Optimize Reaction Conditions:
-
Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to the formation of side products.
-
Order of Addition: Add the base slowly to the reaction mixture to control the exotherm and minimize polymerization of the C3 synthon.
-
-
Purification of Starting Materials:
-
Ensure the purity of both guanidine and ethyl 2-cyano-3-ethoxyacrylate. Impurities in starting materials can inhibit the reaction or lead to unwanted side products.
-
-
Analytical Identification:
Caption: Potential side reactions during the condensation step.
Q2: The hydrolysis of my ethyl 2,4-diaminopyrimidine-5-carboxylate is incomplete, or I am observing other impurities. How can I improve this step?
A2: Incomplete hydrolysis or the formation of impurities during the hydrolysis of the ester are common challenges. The pyrimidine ring and its substituents can be sensitive to the hydrolysis conditions.
Potential Impurities and Their Origins:
-
Unreacted Ethyl 2,4-diaminopyrimidine-5-carboxylate: This is the most common impurity if the hydrolysis is incomplete.
-
Hydrolysis of Amino Groups: The amino groups on the pyrimidine ring can be hydrolyzed to hydroxyl groups under harsh acidic or basic conditions, leading to the formation of 2-amino-4-hydroxy- or 4-amino-2-hydroxy-pyrimidine-5-carboxylic acid.[8]
-
Decarboxylation: The carboxylic acid product can undergo decarboxylation, especially at elevated temperatures, to yield 2,4-diaminopyrimidine.[9][10][11][12]
Troubleshooting and Solutions:
-
Optimize Hydrolysis Conditions:
-
Choice of Acid/Base: Use a concentration of acid or base that is sufficient for hydrolysis but minimizes side reactions. For example, moderate concentrations of HCl or NaOH are typically used.
-
Temperature and Time: Monitor the reaction closely by HPLC to determine the optimal reaction time and temperature to maximize the conversion to the desired product while minimizing the formation of byproducts.
-
-
Work-up Procedure:
-
Carefully neutralize the reaction mixture to the isoelectric point of the product to maximize its precipitation and recovery.
-
-
Analytical Identification:
-
Use HPLC with a UV detector to quantify the amount of unreacted ester and the final product.
-
LC-MS is invaluable for detecting and identifying the hydrolyzed and decarboxylated impurities based on their molecular weights.
-
| Potential Impurity | Molecular Weight ( g/mol ) | Recommended Analytical Method |
| Ethyl 2,4-diaminopyrimidine-5-carboxylate | 196.19 | HPLC, LC-MS |
| 2-Amino-4-hydroxypyrimidine-5-carboxylic acid | 155.12 | LC-MS |
| 4-Amino-2-hydroxypyrimidine-5-carboxylic acid | 155.12 | LC-MS |
| 2,4-Diaminopyrimidine | 110.12 | GC-MS, LC-MS |
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques for monitoring the reaction progress and final product purity?
A: A combination of techniques is recommended for comprehensive analysis:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of the starting materials, intermediate, and final product, as well as for assessing purity.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown impurities by providing molecular weight information.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation of the final product and any isolated impurities.
Q: My final product, this compound, has poor solubility. How can I purify it effectively?
A: The zwitterionic nature of this compound can lead to poor solubility in many common organic solvents.
-
Recrystallization from Water/Aqueous Alcohol: This is often the most effective method. The product's solubility is pH-dependent, so adjusting the pH to its isoelectric point can induce crystallization.
-
Acid-Base Purification: The compound can be dissolved in a dilute acid or base and then precipitated by adjusting the pH back to its isoelectric point. This can be an effective way to remove non-ionizable impurities.
Q: Can the carboxylic acid group be esterified after the pyrimidine ring formation?
A: While it is possible to esterify the carboxylic acid, it is generally more efficient to introduce the carboxylate as an ester in the initial condensation step and then hydrolyze it as the final step. Direct esterification of the final product may require harsh conditions that could lead to side reactions on the pyrimidine ring.
References
- Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1592. [Link]
- Patel, K., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5463-5473.
- Jadhav, S. B., et al. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 241, 115089.
- Wolfenden, R., et al. (2017). Three Pyrimidine Decarboxylations in the Absence of a Catalyst. Journal of the American Chemical Society, 139(29), 9929-9932. [Link]
- Cavanaugh, P. F., & Hamilton, C. S. (1956). 2,4-Diamino-6-hydroxypyrimidine. Organic Syntheses, 36, 28. [Link]
- Gerlt, J. A., & Lutter, L. C. (2018). Decarboxylation in Natural Products Biosynthesis. ACS Chemical Biology, 13(5), 1147-1159. [Link]
- Li, Y., et al. (2022). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. Food Chemistry, 376, 131835. [Link]
- Guzmán-Martínez, F., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4991. [Link]
- PubChem. (n.d.). This compound.
- Legrand, B., et al. (2003).
- Goya, P., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of the Chemical Society, Perkin Transactions 2, (1), 129-134. [Link]
- Overman, L. E., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Organic letters, 15(19), 5130-5133. [Link]
- Dunn, G. E., & Prysiazniuk, S. (1979). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 57(12), 1431-1436.
- Vasilev, I. S., et al. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN, 4(1), 1-24.
- Katritzky, A. R., & Pozharskii, A. F. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier.
- Glisic, B. D., & Mihajlovic, M. D. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]
- Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-5-aryl-6-ethylpyrimidine antifolates: activity as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii and as antitumor agents. Journal of medicinal chemistry, 38(14), 2549-2560. [Link]
- Redinbo, M. R., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. Drug metabolism and disposition, 32(5), 505-511. [Link]
- Berlinck, R. G. S. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(12), 1669-1703. [Link]
- Yoshida, H., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]
- Kopylov, A. T., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6296. [Link]
- European Patent Office. (2000).
Sources
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 7. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 8. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Three Pyrimidine Decarboxylations in the Absence of a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decarboxylation in Natural Products Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability studies of 2,4-diaminopyrimidine derivatives under different pH conditions
Welcome to the technical support center for stability studies of 2,4-diaminopyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for common challenges encountered during the stability assessment of this important class of compounds. Our goal is to equip you with the knowledge to design robust stability protocols, interpret your results accurately, and overcome experimental hurdles.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions you might have before embarking on or while conducting stability studies of 2,4-diaminopyrimidine derivatives.
Q1: What are the primary factors influencing the stability of 2,4-diaminopyrimidine derivatives in solution?
The stability of 2,4-diaminopyrimidine derivatives is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The pyrimidine ring and its amino substituents are susceptible to hydrolytic degradation, particularly under acidic or basic conditions. The specific substituents on the pyrimidine core can also significantly impact the molecule's reactivity and degradation pathways.
Q2: How do I select the appropriate pH range for my stability study?
The choice of pH range for your stability study should be guided by the intended application and formulation of the derivative. A broad pH range (e.g., pH 1.2 to 10) is typically investigated during forced degradation studies to identify the conditions under which the molecule is most labile. For formulation development, the pH should be selected to ensure maximum stability, often near the pH of physiological environments or the intended dosage form. It is crucial to determine the pKa of your specific derivative, as the ionization state will significantly influence its stability.
Q3: What are the expected degradation products of 2,4-diaminopyrimidine derivatives under hydrolytic stress?
Under acidic conditions, the amino groups of the 2,4-diaminopyrimidine ring are susceptible to hydrolysis, which can lead to the formation of corresponding oxo-pyrimidines. For instance, hydrolysis of a 2,4-diaminopyrimidine derivative can yield a 2-amino-4-oxo-pyrimidine or a 4-amino-2-oxo-pyrimidine derivative. The specific product formed can be influenced by the presence of other electron-donating or withdrawing groups on the pyrimidine ring[1][2]. Under alkaline conditions, degradation of the pyrimidine ring itself can occur[3].
Q4: What are the standard guidelines I should follow for conducting stability studies?
For pharmaceutical development, stability studies should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products[4][5][6]. These guidelines outline the requirements for long-term, intermediate, and accelerated stability testing, as well as forced degradation studies.
Troubleshooting Guides
This section provides practical solutions to specific problems you might encounter during your experiments.
Problem 1: Rapid Degradation Observed at Acidic pH
Scenario: You are performing a forced degradation study and observe that your 2,4-diaminopyrimidine derivative degrades almost completely within a few hours at pH 1.2 (0.1 N HCl) at an elevated temperature (e.g., 60 °C).
Causality: The 2,4-diaminopyrimidine core is known to be susceptible to acid-catalyzed hydrolysis[1][2]. The low pH protonates the nitrogen atoms in the pyrimidine ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack by water. This leads to the hydrolysis of one or both amino groups.
Troubleshooting Steps:
-
Confirm Degradation Products:
-
Technique: Utilize a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
-
Procedure: Analyze a sample of the degraded solution. The mass-to-charge ratio (m/z) of the degradation products can help identify the addition of oxygen and loss of nitrogen, consistent with hydrolysis.
-
Expected Outcome: You may identify peaks corresponding to mono-oxo or di-oxo derivatives of your parent compound.
-
-
Investigate the Mechanism:
-
Time-Course Study: Sample the reaction at multiple time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the disappearance of the parent compound and the appearance of degradation products. This can help identify intermediate species.
-
Structural Elucidation: If possible, isolate the major degradation products using preparative HPLC and perform structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Modify Stress Conditions:
-
If the degradation is too rapid to study, consider reducing the temperature or using a less concentrated acid (e.g., pH 2-3). This will slow down the reaction rate, allowing for better characterization of the degradation profile.
-
Problem 2: Poor Resolution and Peak Tailing in HPLC-UV Analysis
Scenario: Your HPLC-UV chromatogram for a stability sample shows poor separation between the parent 2,4-diaminopyrimidine derivative and its degradation products, and the peaks exhibit significant tailing.
Causality: The basic nature of the amino groups on the pyrimidine ring can lead to strong interactions with residual silanol groups on the silica-based C18 column, causing peak tailing. Poor resolution can be due to inadequate mobile phase composition or an unsuitable column.
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Rationale: The pH of the mobile phase affects the ionization state of the analytes.
-
Action: Adjust the pH of the aqueous component of your mobile phase. For basic compounds like 2,4-diaminopyrimidine derivatives, a low pH (e.g., 2.5-3.5 using formic acid or phosphoric acid) will protonate the amino groups, which can improve peak shape. Alternatively, a high pH (e.g., 9-10 with a suitable buffer) can be used with a pH-stable column to analyze the compounds in their neutral form.
-
-
Add a Tailing Reducer:
-
Rationale: A small amount of a competing base can mask the active sites on the stationary phase.
-
Action: Add a small amount of an amine modifier, such as triethylamine (TEA), to the mobile phase (typically 0.1% v/v).
-
-
Select an Appropriate Column:
-
Rationale: Not all C18 columns are the same.
-
Action: Consider using a column with end-capping to minimize exposed silanol groups. Phenyl-hexyl or embedded polar group (PEG) stationary phases can also offer different selectivity for aromatic and polar compounds.
-
-
Adjust Mobile Phase Composition and Gradient:
-
Rationale: The organic modifier and gradient slope are critical for achieving good resolution.
-
Action: Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers like acetonitrile and methanol, as they offer different selectivities[7][8].
-
Experimental Protocols
Protocol 1: Forced Degradation Study Under Different pH Conditions
This protocol outlines a general procedure for conducting a forced degradation study of a 2,4-diaminopyrimidine derivative.
Materials:
-
Your 2,4-diaminopyrimidine derivative
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or acetate buffers
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC-UV/PDA system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and add 0.1 N HCl to the final volume. This will result in a final drug concentration of approximately 100 µg/mL.
-
Alkaline Hydrolysis: Prepare a similar sample using 0.1 N NaOH.
-
Neutral Hydrolysis: Prepare a sample using purified water.
-
Buffered Solutions: Prepare samples in appropriate buffers at various pH values (e.g., pH 4, 7, 9).
-
-
Incubation:
-
Incubate the prepared solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). A control sample (time zero) should be prepared and analyzed immediately.
-
-
Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times and peak areas of the degradation products.
-
If coupled with a mass spectrometer, identify the m/z of the degradation products.
-
Protocol 2: Generic Stability-Indicating HPLC Method
This is a starting point for developing a stability-indicating HPLC method for a 2,4-diaminopyrimidine derivative.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV/PDA at a suitable wavelength (e.g., 254 nm or the λmax of the compound) |
Note: This method will likely require optimization for your specific derivative and its degradation products[7][9][10].
Visualizations
Experimental Workflow for pH Stability Study
Caption: A typical experimental workflow for a pH stability study.
Potential Degradation Pathway: Acid Hydrolysis
Caption: Simplified potential degradation pathway via acid hydrolysis.
References
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- 2,4-Diaminopyrimidine | C4H6N4 | CID 67431. PubChem.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
- Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
- Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. ResearchGate.
- HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate.
- Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed.
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health.
- Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. PubMed.
- DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing.
- The photodynamics of 2,4-diaminopyrimidine in comparison with 4-aminopyrimidine: The effect of amino-substitution. ResearchGate.
- Q1A(R2) Guideline. ICH.
- Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule. ResearchGate.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. National Institutes of Health.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.
- RP-HPLC-PDA Method Development, Validation and Stability Studies of the Novel Antineoplastic Drug Combination - Decitabine and Cedazuridine. Journal of Pharmaceutical Research International.
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. IJPC.
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ScienceDirect.
- ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
- Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach. MDPI.
- Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. PubMed.
- Q1 Stability Testing of Drug Substances and Drug Products. FDA.
- (PDF) Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage form. ResearchGate.
- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
- Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed.
- Development and Validation of Stability Indicating Rp-hplc Method for Quantitative Estimation of Lenalidomide in Lenalidomide Capsules Dosage Form. International Journal of Pharmaceutical Quality Assurance.
- 2,4-diaminopyrimidine oxide preparation method. Google Patents.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
Sources
- 1. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 7. journaljpri.com [journaljpri.com]
- 8. Development and Validation of a Simultaneous HPLC Stability-Indicating Method for Atorvastatin and Apigenin in a Novel SMEDDS Formulation Using Quality by Design (QbD) Approach [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Derivative NMR Analysis
Welcome to the technical support center for the Nuclear Magnetic Resonance (NMR) analysis of pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter ambiguous or complex NMR spectra in their work with this vital class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying causality and field-proven insights to empower you to solve challenging spectral interpretation problems.
This center is structured into two main parts:
-
A Troubleshooting Guide: Formatted as a direct question-and-answer section to address specific, common problems encountered during spectral acquisition and interpretation.
-
An FAQ Section: Addressing broader, more foundational questions regarding experimental setup and phenomena.
Troubleshooting Guide: Interpreting Ambiguous Spectra
This section tackles the most frequent and perplexing issues that arise during the NMR analysis of pyrimidines.
Part 1: Chemical Shifts & Signal Assignment
Question: My observed ¹H chemical shifts are significantly different from literature values or computational predictions. What is causing this discrepancy?
Answer: This is a common issue stemming from the high sensitivity of the pyrimidine ring's electronic environment to external factors. Several variables can induce significant changes in chemical shifts:
-
Solvent Effects: The choice of deuterated solvent is one of the most significant factors. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce notable shifts through anisotropic effects compared to standard solvents like CDCl₃ or DMSO-d₆.[1] Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can strongly interact with N-H or O-H protons on your derivative, altering the electron density and thus the chemical shifts of nearby ring protons. For instance, the difference in spectra for unprotected carbohydrates between D₂O and MeOD-d₄ can be substantial.
-
pH of the Solution: The nitrogen atoms in the pyrimidine ring are basic. Small traces of acid or base in your NMR sample (or inherent acidity/basicity of the molecule itself) can lead to protonation or deprotonation. This dramatically alters the electronic structure of the ring, causing large shifts in proton and carbon resonances.[2] This is especially critical when analyzing samples in D₂O without a buffer.[3]
-
Tautomerism: Many pyrimidine derivatives, particularly those with hydroxyl or amino substituents (e.g., uracil, cytosine), exist as a mixture of tautomers in solution (e.g., lactam-lactim or amino-imino forms).[4][5] At room temperature, the interchange between these forms is often fast on the NMR timescale, resulting in a single, time-averaged set of peaks whose chemical shifts are a weighted average of the contributing tautomers.[6] If your experimental conditions (solvent, temperature) differ from the reference, the tautomeric equilibrium can shift, leading to different averaged chemical shifts.
-
Concentration: At high concentrations, intermolecular interactions such as π-π stacking between pyrimidine rings can occur. This stacking creates shielding or deshielding effects that can alter the chemical shifts compared to a more dilute solution where the molecule behaves as an isolated entity.
Question: I am struggling to definitively assign the H5 and H6 protons of the pyrimidine ring. How can I resolve this?
Answer: Differentiating between the H5 and H6 protons can be challenging, but several 2D NMR experiments provide unambiguous assignments.
-
COSY (Correlation Spectroscopy): In non-substituted pyrimidines, the H5 and H6 protons are scalar (through-bond) coupled. A COSY experiment will show a cross-peak connecting these two signals, confirming their connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most definitive method. The H6 proton typically shows a three-bond correlation (³J) to the C4 and C2 carbons, while the H5 proton will show a two-bond correlation (²J) to C4 and C6, and potentially a three-bond correlation to C2 (though often weaker). By assigning the carbons first (using an HSQC experiment), you can use these long-range correlations to assign the attached protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): If your molecule has a substituent at the C4 or C6 position, you can use through-space NOE correlations to make assignments.[7] For example, a substituent at C6 with protons will show an NOE cross-peak to the H5 proton, as they are spatially close (typically < 5 Å).[7]
Question: My spectrum shows more proton or carbon signals than I expect for my molecule's structure. What is happening?
Answer: The presence of extra signals is a classic sign of multiple species coexisting in the NMR tube. For pyrimidine derivatives, this is most commonly due to:
-
Slow-Exchanging Tautomers: While fast exchange gives averaged signals, if the energy barrier to interconversion between tautomers is high enough, or the experiment is run at a low temperature, the exchange can become slow on the NMR timescale.[6] In this regime, you will see separate, distinct sets of NMR signals for each tautomer present in a significant population.
-
Rotamers (Conformational Isomers): If your pyrimidine has a bulky substituent connected by a single bond (e.g., a substituted phenyl ring, an amide group), rotation around that bond may be restricted. This can give rise to multiple stable conformations (rotamers) that interconvert slowly, each producing its own set of NMR signals.
-
Impurities: Do not discount the presence of residual solvents from synthesis or purification, or a starting material/byproduct.[8][9] Cross-referencing unexpected peaks with tables of common laboratory solvent chemical shifts is a crucial first step.[8][9]
Part 2: Peak Shape & Dynamic Processes
Question: Why are some of my pyrimidine proton peaks broad and poorly resolved at room temperature?
Answer: Broad peaks are the hallmark of a dynamic chemical process occurring on an intermediate timescale relative to the NMR experiment. When the rate of exchange between two or more states is comparable to the frequency difference between their signals, the NMR lines broaden.[10]
-
Primary Cause - Chemical Exchange: This is the most frequent reason for pyrimidine derivatives. The likely culprits are tautomerism or restricted bond rotation, as discussed above. At an intermediate exchange rate, the distinct signals of the individual species coalesce and broaden.
-
Troubleshooting Strategy - Variable-Temperature (VT) NMR: VT-NMR is the definitive tool to diagnose this issue.[10]
-
Heating the sample: Increases the rate of exchange. If the process moves into the "fast exchange" regime, your broad peaks will sharpen into a single, averaged signal.[10][11]
-
Cooling the sample: Decreases the rate of exchange. If the process moves into the "slow exchange" regime, your broad peak will "decoalesce" and sharpen into two or more distinct signals representing the individual species (e.g., the two tautomers).[6]
-
Question: My N-H proton signal is either extremely broad or completely absent. Where did it go?
Answer: This is a very common observation, especially for protons attached to nitrogen.
-
Exchange with Protic Solvents: If you are using a solvent with exchangeable protons (like D₂O or CD₃OD), the N-H proton on your pyrimidine can chemically exchange with the deuterium from the solvent. This process is often fast and can either average the N-H signal with the residual solvent peak or broaden it into the baseline, effectively making it disappear. To observe N-H protons, you must use an aprotic solvent like DMSO-d₆ or CDCl₃.
-
Quadrupolar Broadening: Nitrogen-14 (the most abundant isotope) is a quadrupolar nucleus (spin I=1). It has a non-spherical charge distribution, which leads to very efficient relaxation. This rapid relaxation is transferred to any proton directly attached to it, causing the N-H proton's signal to become very broad, sometimes to the point of being indistinguishable from the baseline.
Part 3: Stereochemistry & Conformation
Question: How can I determine the syn vs. anti conformation of a pyrimidine nucleoside around the glycosidic bond?
Answer: The conformation of the pyrimidine base relative to the sugar ring is critical for biological function and can be determined definitively using the Nuclear Overhauser Effect (NOE).[12] The NOE is a through-space interaction that is observed between protons that are close to each other (< 5 Å), regardless of whether they are connected by chemical bonds.[7][13]
-
The NOE Experiment (1D or 2D NOESY):
-
In the anti conformation , the H6 proton of the pyrimidine base is spatially close to the sugar's H1', H2', and H3' protons.
-
In the syn conformation , the H6 proton is positioned over the sugar ring and is far from H1' and H2'. Instead, it will be close to the H5' protons.
-
-
Interpretation: By irradiating the H6 proton (in a 1D NOE difference experiment) or by analyzing the cross-peaks from the H6 signal in a 2D NOESY spectrum, you can determine its proximity to the sugar protons and thus assign the conformation. A strong NOE between H6 and H1'/H2' is indicative of an anti conformation.[14][15]
Experimental Protocols & Data Visualization
Workflow for Troubleshooting Ambiguous Spectra
The following diagram outlines a logical workflow for diagnosing and resolving ambiguities in your NMR data.
Caption: A logical workflow for troubleshooting ambiguous NMR spectra of pyrimidine derivatives.
Protocol: Variable-Temperature (VT) NMR for Dynamic Processes
-
Sample Preparation: Prepare your sample in a suitable aprotic solvent with a wide liquid range (e.g., DMSO-d₆, Toluene-d₈, or DMF-d₇). Ensure the concentration is optimized for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
-
Cooling Run: Lower the spectrometer temperature in increments (e.g., 10-15 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. Continue until you observe either sharp signals for individual species or the solvent freezes.
-
Heating Run: Return to ambient temperature and then increase the temperature in increments (e.g., 10-15 K). Again, allow for equilibration at each step. Continue until you observe sharp, averaged signals or the solvent begins to boil.
-
Data Analysis: Stack the spectra from all temperatures. Look for the characteristic signs of coalescence and decoalescence to identify the exchange regime and confirm a dynamic process.[10][11]
Tautomeric Equilibrium in Uracil
The diagram below illustrates the common lactam-lactim tautomerism that can lead to ambiguous spectra. In solution, a fast exchange between these forms often results in a single, averaged spectrum.
Caption: Lactam-lactim tautomerism in uracil leading to averaged NMR signals.
Frequently Asked Questions (FAQs)
Q: What is the best "first choice" solvent for running an NMR on a new pyrimidine derivative?
A: DMSO-d₆ is often the best starting point. Its high polarity dissolves a wide range of organic molecules, and its ability to form hydrogen bonds helps to sharpen N-H and O-H signals, making them easier to observe compared to in CDCl₃. If solubility is an issue, CDCl₃ is a reasonable second choice, followed by more specialized solvents if needed.
Q: How can computational chemistry help me interpret my spectrum?
A: Computational methods, particularly those using Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts.[16] By optimizing the geometry of your proposed structure and calculating the NMR shielding tensors, you can generate a predicted spectrum.[16][17] Comparing this predicted spectrum to your experimental one can be invaluable for:
-
Confirming a structural assignment.[16]
-
Discriminating between possible isomers.
-
Understanding the electronic effects of different substituents.
However, be aware that the accuracy of these predictions depends heavily on the computational level of theory, basis set, and proper consideration of solvent effects and molecular dynamics.[17][18] Machine learning-based predictors are also emerging as a faster alternative, with some achieving high accuracy.[19][20]
Q: Are there any pyrimidine-related nuclei that are "NMR invisible"?
A: In standard ¹H NMR, any molecule lacking protons will be invisible. For pyrimidine derivatives, this is rarely the case for the entire molecule, but certain metabolites like uric acid lack non-exchangeable protons and are thus not seen under typical ¹H NMR conditions.[2][21] Furthermore, as mentioned in the troubleshooting guide, N-H protons can become "invisible" due to rapid exchange or quadrupolar broadening.
References
- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020).
- Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumar
- Schweizer, M. P., Witkowski, J. T., & Robins, R. K. (n.d.). Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides. Journal of the American Chemical Society.
- Kokko, J. P., Goldstein, J. H., & Mandell, L. (n.d.). A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. Journal of the American Chemical Society.
- Role of tautomerism in RNA biochemistry. (n.d.). PMC.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). MDPI.
- Tautomers of 2-pyrimidinamine and of isocytosine. (n.d.).
- NMR studies of bipyrimidine cyclobutane photodimers. (1991). PubMed.
- 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (n.d.). Oxford Academic.
- Effect of temperature on the 1 H NMR spectrum of 1, measured at a... (n.d.).
- How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit.
- 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. (n.d.). PMC.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.).
- Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. (n.d.).
- Nuclear Overhauser effect. (n.d.). Wikipedia.
- 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts.
- 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. (n.d.). Ovid.
- Prediction of 1H NMR Chemical Shifts Using Neural Networks. (n.d.). Analytical Chemistry.
- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). Cell Press.
- How Does Temper
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). Journal of Organic Chemistry.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 14. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ovid.com [ovid.com]
Technical Support Center: Synthesis of 2,4-Diaminopyrimidine-5-carboxylic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2,4-diaminopyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. Our approach is rooted in explaining the fundamental chemical principles behind each step, ensuring you can make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
The most prevalent and established method for synthesizing the 2,4-diaminopyrimidine core involves the cyclocondensation reaction between guanidine and a suitable three-carbon electrophilic building block. For the 5-carboxylic acid derivative, the synthesis typically proceeds in two main stages:
-
Formation of the Pyrimidine Ring: Guanidine is reacted with a precursor molecule that already contains the C5-substituent or a group that can be converted to it. A common precursor is an ester of 2-cyano-3-alkoxyacrylic acid or a related derivative. This reaction forms the corresponding ethyl or methyl 2,4-diaminopyrimidine-5-carboxylate.
-
Hydrolysis to the Carboxylic Acid: The ester from the first stage is then hydrolyzed, typically under acidic or basic conditions, to yield the final this compound.
The overall pathway is valued for its versatility and the general availability of the starting materials.[1][2]
Q2: Why is guanidine often used as a salt (e.g., guanidine hydrochloride), and how does this affect the reaction?
Guanidine is a strong base and is quite hygroscopic and unstable as a free base. Therefore, it is almost always supplied and handled as a more stable salt, such as guanidine hydrochloride or carbonate.[3] For the cyclization reaction to occur, the nucleophilic free base of guanidine is required. This is typically achieved in situ by adding a base, such as sodium ethoxide or sodium hydroxide, to the reaction mixture containing the guanidine salt. The base neutralizes the guanidinium salt, liberating the free guanidine to participate in the condensation reaction.[3]
Q3: What are the critical parameters that influence the yield and purity of the final product?
Several factors must be carefully controlled to maximize yield and purity:
-
Stoichiometry: A slight excess of guanidine is often used to ensure the complete consumption of the more expensive three-carbon precursor.[4]
-
Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent the degradation of starting materials or products and minimize side reactions. Temperatures in the range of 60-100°C are common, depending on the solvent.[4]
-
Solvent: The choice of solvent is critical. Alcohols like ethanol or isopropanol are frequently used as they can dissolve the reactants and the base (e.g., sodium ethoxide).[3][4] Aprotic solvents like acetonitrile have also been shown to be effective.[4]
-
pH Control during Workup: During the isolation of the final carboxylic acid, precise pH control is essential. The product is amphoteric and will be soluble at very high or very low pH. It must be precipitated at its isoelectric point, which is typically achieved by acidifying the solution of its carboxylate salt.[3]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: My yield of the pyrimidine ring is consistently low.
Possible Cause A: Incomplete conversion of guanidine salt to free base. The cyclization reaction requires the neutral, nucleophilic form of guanidine. If you are using a guanidine salt, the added base (e.g., sodium ethoxide) might be insufficient in quantity or reactivity to fully deprotonate the guanidinium ion.
-
Solution:
-
Ensure you are using at least one full equivalent of a strong base relative to the guanidine salt.
-
Prepare the guanidine free base solution separately by reacting the salt with the base and filtering off the resulting salt precipitate (e.g., NaCl) before adding it to the reaction mixture. This ensures you are adding a known quantity of the active reagent.[3]
-
Possible Cause B: Competing side reactions. The three-carbon precursor, often a Michael acceptor, can undergo polymerization or react with the solvent or base if conditions are not optimal.
-
Solution:
-
Maintain a consistent and moderate reaction temperature. Avoid excessive heating, which can accelerate side reactions.
-
Add the reactants slowly and in a controlled manner to prevent localized high concentrations that can favor polymerization.
-
Ensure your starting materials are pure and free from inhibitors or contaminants that could interfere with the desired reaction.
-
The diagram below illustrates the desired reaction pathway versus a common side reaction pathway.
Caption: Desired reaction vs. a common side reaction pathway.
Problem 2: I am forming significant impurities during the final hydrolysis step.
Possible Cause A: Ring opening or degradation. The pyrimidine ring, while aromatic, can be susceptible to cleavage under harsh hydrolytic conditions (e.g., very high concentrations of strong acid or base at elevated temperatures).
-
Solution:
-
Use milder hydrolysis conditions. Instead of refluxing in concentrated HCl, consider using moderately concentrated acid (e.g., 6M HCl) at a lower temperature for a longer period.[5][6]
-
Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction as soon as the ester has been consumed, preventing over-reaction.
-
Possible Cause B: Selective hydrolysis of an amino group. While less common for the 5-carboxylic acid derivative, in some 2,4-diaminopyrimidine systems, one of the amino groups can be hydrolyzed to a carbonyl group, forming an oxo-pyrimidine impurity. The C4-amino group is generally more susceptible to acid hydrolysis than the C2-amino group.[5][6]
-
Solution:
-
Carefully control the acid concentration and temperature.
-
If this side reaction is significant, consider switching to basic hydrolysis (e.g., using NaOH or KOH), which may offer a different selectivity profile and avoid this specific impurity.
-
Problem 3: The product is difficult to isolate and purify.
Possible Cause A: Product is soluble in the workup solvent. this compound has polar functional groups, which can lead to some solubility in aqueous or alcoholic solutions, causing losses during filtration.
-
Solution:
-
After hydrolysis and neutralization to the isoelectric point, cool the mixture in an ice bath for an extended period (1-2 hours) to maximize precipitation.
-
Minimize the total volume of the solution before precipitation by evaporating some of the solvent under reduced pressure.
-
If the crude product is isolated by evaporating all solvent, purify it by recrystallization. A common technique is to dissolve the crude solid in a hot solvent mixture and then allow it to cool slowly. For similar diaminopyrimidines, mixtures like acetonitrile/toluene have proven effective.[4]
-
Possible Cause B: Co-precipitation with inorganic salts. If the reaction or workup involves bases like NaOH or acids like HCl, salts (e.g., NaCl) will form upon neutralization. These can co-precipitate with your product.
-
Solution:
-
After precipitation of the product by adjusting the pH, filter the solid and wash it thoroughly with cold deionized water to remove any soluble inorganic salts.
-
Alternatively, dissolve the crude, salt-contaminated product in a minimum amount of dilute aqueous base (e.g., NaOH solution) to form the soluble sodium carboxylate salt. Filter this solution to remove any insoluble impurities. Then, re-precipitate the pure carboxylic acid by slowly adding acid (e.g., acetic acid or dilute HCl) to the filtrate.[3]
-
Data Summary: Reaction Conditions
The following table summarizes typical conditions reported for the synthesis of the 2,4-diaminopyrimidine core, which can be adapted for the 5-carboxylate derivative.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| 3-Carbon Precursor | β-Ethoxyacrylonitrile | Ethyl Cyanoacetate | 3,3-Diethoxypropionitrile | [3][4][7] |
| Guanidine Source | Guanidine (from HCl salt) | Guanidine (from HCl salt) | Guanidine Hydrochloride | [3][4][7] |
| Solvent | Isopropanol | Anhydrous Ethanol | Ethanol | [3][4][7] |
| Base | None (direct reaction) | Sodium Ethoxide | Sodium Ethoxide | [3][4] |
| Molar Ratio (Guanidine:Precursor) | 1.15 : 1 | 1.02 : 1 | 1 : 1 | [3][4][7] |
| Temperature | 68-70 °C | Reflux (~78 °C) | Not specified | [3][4] |
| Reaction Time | 2.5 hours | 2 hours | Not specified | [3][4] |
| Reported Yield | ~96% (for 2,4-diaminopyrimidine) | 80-82% (for 2,4-diamino-6-hydroxypyrimidine) | Moderate to good | [3][4] |
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-Diaminopyrimidine-5-carboxylate
This protocol is a representative procedure based on established methods for pyrimidine synthesis.[3][4]
-
Preparation of Guanidine Free Base: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by carefully dissolving sodium (1.1 eq.) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
To this solution, add guanidine hydrochloride (1.0 eq.) in portions. A white precipitate of sodium chloride will form. Stir the mixture at room temperature for 30 minutes.
-
Cyclocondensation: To the suspension containing the free guanidine base, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq.).
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and evaporate the ethanol under reduced pressure.
-
To the resulting solid residue, add deionized water and stir to dissolve the product and any remaining salts.
-
Cool the aqueous solution in an ice bath and carefully acidify with glacial acetic acid until the product precipitates.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield ethyl 2,4-diaminopyrimidine-5-carboxylate.
Protocol 2: Hydrolysis to this compound
-
Hydrolysis: Suspend the ethyl 2,4-diaminopyrimidine-5-carboxylate (1.0 eq.) from the previous step in 6M hydrochloric acid.
-
Heat the mixture to 80-90°C with stirring. Monitor the disappearance of the starting material by TLC or HPLC (typically 4-8 hours).
-
Isolation: Cool the clear solution to room temperature and then in an ice bath.
-
Carefully adjust the pH of the solution to approximately 5-6 with a base (e.g., 2M NaOH or concentrated ammonium hydroxide). The product will precipitate out of the solution at its isoelectric point.
-
Stir the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Filter the white to off-white solid, wash thoroughly with cold deionized water, followed by a wash with cold ethanol or acetone to aid drying.
-
Dry the final product, this compound, under vacuum.
References
- Process for the preparation of 2,4-diaminopyrimidine.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
- Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH.
- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules.
- Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Synthesis of 2,4-diaminothieno- and pyrrolo[2,3-d]pyrimidine-6-carboxylic acid deriv
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
- The Chemistry and Biology of Guanidine N
- Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
- Biosynthesis of guanidine-containing natural products in cyanobacteria. PMC - NIH.
- The Journal of Organic Chemistry.
- 2,4-diaminopyrimidine oxide preparation method.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.
- Selective Hydrolysis of 2,4-Diaminopyrimidine Systems: A Theoretical and Experimental Insight into an Old Rule.
- This compound. PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH19tia-_6BNj05Tm_SIxTyAcEIwKy5rUQS13byvFCAAAYZgC_RRq562YUXZM8iE_lUVz-95NUghITGxte-PpUKIudAvNZfSEMjwFEvIihZ1hTR6vW-XF0pVuIbs5PW90cju7ohErpV9mUEBbV4BWj9LFaorMujgPxVJsQJ5Kaw6E7xh_pmzxiP7UHgNg==]([Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 5. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20240076273A1 - 2,4-diaminopyrimidine oxide preparation method - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2,4-Diaminopyrimidines
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2,4-diaminopyrimidine scaffolds in palladium-catalyzed cross-coupling reactions. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate the unique challenges presented by this important heterocyclic motif.
Introduction: The Challenge of 2,4-Diaminopyrimidines
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors.[1] However, its successful functionalization via cross-coupling reactions is often challenging. The presence of two Lewis basic amino groups and the ring nitrogen atoms can lead to catalyst inhibition or poisoning, where the substrate coordinates to the palladium center and deactivates it.[2][3][4] This guide provides strategies to overcome these obstacles and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
A1: Low conversion is the most common issue and typically points to an inefficient or deactivated catalyst. The primary suspect is catalyst poisoning by the nitrogen-rich substrate.
-
Underlying Cause: The lone pairs on the nitrogen atoms of the diaminopyrimidine can coordinate strongly to the palladium catalyst. This binding can be reversible, but a large excess of the substrate can have a strong inhibitory effect, stalling the catalytic cycle.[2][3]
-
Solutions & Optimization Strategy:
-
Enhance the Ligand's Capabilities: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to more sophisticated ligands designed to overcome catalyst inhibition.
-
Bulky, Electron-Rich Phosphines: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. Their steric bulk promotes the desired reductive elimination step and can hinder the binding of the pyrimidine substrate to the palladium center, while their strong σ-donating character increases the electron density on the palladium, facilitating the initial oxidative addition step.[5][6]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are very strong electron donors and can form highly stable and active palladium complexes. They are excellent choices for challenging couplings involving electron-rich or heterocyclic substrates.[7]
-
-
Re-evaluate Your Palladium Source:
-
If using Pd(PPh₃)₄, consider that it can be thermally unstable and may not be active enough.
-
Using a combination of a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precursor like Pd(OAc)₂ with a more robust ligand (as described above) often generates a more active catalyst in situ.[8][9] Well-defined precatalysts that incorporate the ligand can also offer superior activity and stability.[10]
-
-
Optimize Reaction Conditions:
-
Base Selection: The base plays a crucial role. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[11] For Buchwald-Hartwig or couplings requiring stronger activation, an alkali metal alkoxide like sodium tert-butoxide (NaOtBu) is often necessary.[12]
-
Solvent Choice: Aprotic polar solvents like DMF, dioxane, or toluene are generally effective. The choice of solvent can influence solubility and reaction kinetics.[8][13]
-
Temperature & Method: If thermal heating gives low yields, consider using microwave irradiation. This technique can significantly reduce reaction times, minimize side-product formation, and drive difficult reactions to completion.[14]
-
-
Q2: I'm observing significant side products, such as homocoupling of my starting materials or protodeboronation in my Suzuki reaction. What's going wrong?
A2: The formation of side products indicates that undesired reaction pathways are competing with your main cross-coupling cycle.
-
Underlying Causes:
-
Homocoupling: This side reaction, where two molecules of the boronic acid or two molecules of the aryl halide couple together, is often promoted by the presence of oxygen.[3]
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. It is a major side reaction, particularly with electron-deficient heteroaryl boronic acids.[3]
-
-
Solutions & Optimization Strategy:
-
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment. This minimizes oxygen, which mitigates homocoupling.
-
Use Anhydrous Conditions: To combat protodeboronation, use anhydrous solvents and ensure your base is dry. While some Suzuki protocols call for aqueous base, if protodeboronation is severe, switching to an anhydrous system with a base like K₃PO₄ may be beneficial.
-
Adjust Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid partner can sometimes help drive the desired reaction to completion and compensate for losses due to side reactions.
-
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing and solving common issues in cross-coupling reactions with 2,4-diaminopyrimidines.
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are 2,4-diaminopyrimidines so challenging as cross-coupling substrates?
A1: The primary challenge stems from the Lewis basicity of the two amino groups and the pyrimidine ring nitrogens. These nitrogen atoms can act as ligands themselves, coordinating to the palladium catalyst and effectively "poisoning" it by preventing it from participating in the catalytic cycle.[2][3][4] This leads to sluggish or failed reactions. Overcoming this requires catalyst systems that are highly active and can outcompete this substrate inhibition.
Q2: How do I choose the right ligand? What is its role?
A2: The ligand is arguably the most important variable in a successful cross-coupling reaction. It modulates the catalyst's stability, reactivity, and steric environment.[5]
-
Role of the Ligand:
-
Stabilization: It stabilizes the palladium metal center, preventing it from decomposing into inactive palladium black.
-
Reactivity Tuning: Electron-donating ligands increase the nucleophilicity of the Pd(0) center, which accelerates the rate-limiting oxidative addition step.[5]
-
Steric Influence: Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[5]
-
-
Recommendation for 2,4-Diaminopyrimidines: Start with a bulky, electron-rich biarylphosphine ligand (e.g., from the Buchwald ligand portfolio) or an N-heterocyclic carbene (NHC) ligand. These classes are specifically designed to promote reactions on challenging, electron-rich, and potentially coordinating substrates.
Q3: Which palladium precursor should I use: Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄?
A3: While Pd(PPh₃)₄ can be used, it is often less effective for challenging substrates. Pd(OAc)₂ (a Pd(II) source) and Pd₂(dba)₃ (a Pd(0) source) are generally preferred as they are used in combination with a superior ligand to form a highly active catalyst in situ.[8] Pd(II) precursors like Pd(OAc)₂ are reduced to the active Pd(0) state at the start of the reaction.[9] For maximum reproducibility and activity, consider using a commercially available, well-defined precatalyst where the ligand is already bound to the palladium center.[10]
Q4: For a Suzuki coupling of a 2,4-diamino-6-chloropyrimidine, what is a good starting point for reaction conditions?
A4: A robust starting point based on literature precedence for similar systems would be:
-
Catalyst System: Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: A mixture of dioxane and water (e.g., 4:1 v/v) or toluene/ethanol/water.[11][13]
-
Temperature: 80-110 °C, or 100-150 °C if using microwave irradiation.[11][14]
-
Atmosphere: Strictly inert (Argon or N₂).
Q5: What about other cross-coupling reactions like Heck or Sonogashira?
A5: The same core principles apply. The catalyst system must be robust enough to overcome substrate inhibition.
-
Heck Reaction: A thermally stable catalyst is crucial as these reactions often require high temperatures (140-150 °C). Pincer-type palladium complexes, such as the Frech catalyst, have shown superior thermal stability and activity at low catalyst loadings compared to conventional systems like (Ph₃P)₂PdCl₂ for reactions on highly functionalized diaminopyrimidines.[8]
-
Sonogashira Reaction: This reaction is particularly sensitive to catalyst poisoning. The copper co-catalyst (typically CuI) can also be problematic. Using copper-free conditions with a highly active palladium/ligand system is often a successful strategy. The choice of base (e.g., a bulky amine like diisopropylethylamine) and solvent is also critical.
General Palladium-Catalyzed Cross-Coupling Cycle
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Recommended Catalyst Systems for 2,4-Diaminopyrimidines
The following table provides starting recommendations for various cross-coupling reactions. Successful optimization will depend on the specific substrates used.
| Reaction Type | Palladium Source | Recommended Ligand(s) | Recommended Base(s) | Solvent(s) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Risk of protodeboronation. Use of bulky biarylphosphine ligands is often key for high yield.[10] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane | Requires a strong base. Ligand choice is critical for coupling with primary and secondary amines.[6][12][15] |
| Heck | (Ph₃P)₂PdCl₂, Pd(OAc)₂ | PPh₃, Frech Pincer Ligand | N-ethylpiperidine, Et₃N | DMF, NMP | Often requires higher temperatures; thermally stable catalysts like pincer complexes can be superior.[8][14] |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | XPhos, SPhos, cataCXium® A | Et₃N, i-Pr₂NEt (DIPEA) | THF, DMF | Copper-free conditions are often preferred to reduce side reactions and catalyst poisoning. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point and should be optimized for specific substrates.
1. Reagent Preparation:
-
A reaction vessel (e.g., a microwave vial or Schlenk flask) is charged with the halogenated 2,4-diaminopyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).
-
The vessel is sealed with a septum and purged with argon for 10-15 minutes.
2. Catalyst/Ligand Addition:
-
In a separate vial, the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and ligand (e.g., SPhos, 0.04 equiv) are mixed.
-
The catalyst/ligand mixture is added to the reaction vessel under a positive pressure of argon.
3. Solvent Addition and Degassing:
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (if required by the protocol) are added via syringe. The final concentration should be approximately 0.1 M.
-
The mixture is further degassed by bubbling argon through the solution for 5-10 minutes.
4. Reaction:
-
The reaction vessel is placed in a preheated oil bath at the desired temperature (e.g., 100 °C) or into a microwave reactor.
-
The reaction is stirred vigorously and monitored by TLC or LC-MS until the starting material is consumed.
5. Work-up and Purification:
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
References
- de Vries, J. G., & de Vries, A. H. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS.
- Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. ScienceDirect.
- Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Developing Ligands for Palladium(II)
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Buchwald–Hartwig amin
- A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PubMed Central (PMC).
- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. BenchChem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synfacts.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and... Journal of Organic Chemistry.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Heck Reaction. Chemistry LibreTexts.
- 2,4-Diaminopyrimidine MK2 inhibitors.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. BenchChem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PubMed Central (PMC).
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Diaminopyrimidine Synthesis
Welcome to the Technical Support Center dedicated to the safe and efficient scale-up of diaminopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the management of reaction exotherms. Our goal is to empower you with the knowledge to anticipate, control, and mitigate thermal hazards, ensuring the integrity of your research and the safety of your laboratory.
Introduction: The Inherent Thermal Risks in Diaminopyrimidine Synthesis
Diaminopyrimidines are a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their synthesis, particularly on a large scale, often involves highly exothermic reactions that can pose significant safety risks if not properly managed.[2][3] A thermal runaway, where the reaction rate increases uncontrollably leading to a rapid rise in temperature and pressure, can result in catastrophic vessel failure and the release of hazardous materials.[2][4]
This guide will focus on two common and potentially hazardous routes for diaminopyrimidine synthesis:
-
Guanidine-based cyclization reactions: These methods often involve the condensation of guanidine or its salts with various precursors. While seemingly straightforward, these reactions can be strongly exergonic and require careful control, especially when heated.
-
Chlorination with Phosphorus Oxychloride (POCl₃) followed by amination: This is a widely used method for introducing amino groups onto a pyrimidine ring. POCl₃ is a highly reactive and hazardous substance, and both the chlorination reaction and the subsequent quenching of excess reagent are associated with significant exotherms.[5][6]
Understanding and controlling these exotherms is paramount for a safe and successful scale-up. This guide will provide you with the necessary tools and knowledge to navigate these challenges.
Frequently Asked Questions (FAQs)
Section 1: General Principles of Exotherm Management
Q1: What are the primary safety concerns when dealing with exothermic reactions in large-scale diaminopyrimidine synthesis?
A1: The primary concerns are thermal runaway and pressure build-up. A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to an exponential increase in reaction rate and temperature.[2] This can cause the boiling of solvents, decomposition of materials, and a rapid increase in pressure, potentially leading to a vessel rupture or explosion. The quenching of highly reactive reagents like POCl₃ also presents a significant risk due to the potential for delayed and violent exothermic reactions.[5]
Q2: How can I assess the thermal hazard of my diaminopyrimidine synthesis before scaling up?
A2: A thorough thermal hazard assessment is crucial. This should be done at the laboratory scale before any attempt at scale-up. The following techniques are essential:
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition of starting materials, intermediates, and the final product, as well as to estimate the heat of reaction.
-
Reaction Calorimetry (RC): RC provides more detailed information about the heat evolution of the desired reaction under process-like conditions. It allows for the determination of the total heat of reaction, the rate of heat release, and the adiabatic temperature rise. This data is critical for designing an adequate cooling system for the larger reactor.[7]
Q3: What are the key strategies for controlling exotherms during the scale-up of diaminopyrimidine synthesis?
A3: Several strategies can be employed to manage heat generation:
-
Semi-batch or continuous feeding: Instead of adding all reactants at once, one reactant can be added gradually (semi-batch) or continuously. This allows for the control of the reaction rate and, consequently, the rate of heat generation.[3]
-
Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat generated.
-
Efficient Cooling: Ensure your reactor has a cooling system with sufficient capacity to remove the heat generated. This includes a well-designed cooling jacket and potentially internal cooling coils.[2]
-
Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.
Section 2: Troubleshooting Specific Synthetic Routes
Q4: I am performing a guanidine-based cyclization to synthesize a diaminopyrimidine, and I am concerned about the exotherm upon heating. How can I proceed safely?
A4: While the initial mixing of guanidine salts with precursors like ethyl cyanoacetate may not be significantly exothermic at room temperature, the subsequent heating to drive the cyclization can initiate a strong exotherm.[8]
Troubleshooting Steps:
-
Controlled Heating: Heat the reaction mixture slowly and in a controlled manner. Monitor the internal temperature of the reactor closely with a calibrated probe.
-
Establish a Maximum Temperature: Based on your thermal hazard assessment (DSC/RC), determine a maximum safe operating temperature that is well below the onset of any decomposition.
-
Emergency Cooling Plan: Have a plan in place for rapid cooling in case of a temperature excursion. This could involve an ice bath for smaller reactors or a connection to a high-capacity cooling system for larger vessels.
Q5: My synthesis involves the chlorination of a hydroxypyrimidine with phosphorus oxychloride (POCl₃). What are the critical safety considerations for this step?
A5: The reaction of hydroxypyrimidines with POCl₃ is often highly exothermic and requires strict control.
Key Considerations:
-
Reagent Addition: POCl₃ should be added slowly and in a controlled manner to the hydroxypyrimidine, which may be in a solvent or neat. The reverse addition is generally not recommended.
-
Temperature Control: The reaction should be carried out in a reactor with efficient cooling. The temperature should be carefully monitored and maintained within a safe operating range.
-
Solvent-Free Conditions: While solvent-free chlorination with equimolar POCl₃ has been reported as a greener and potentially safer alternative, it requires a sealed reactor and high temperatures, which introduces its own set of hazards that must be carefully managed.[9]
Q6: I am about to quench a large-scale reaction containing excess POCl₃. What is the safest way to do this?
A6: Quenching excess POCl₃ is a critical and potentially hazardous step. The hydrolysis of POCl₃ is highly exothermic and can be delayed, leading to a sudden and violent reaction.[5][10]
Safe Quenching Protocol:
-
Reverse Quench: Always add the reaction mixture containing POCl₃ slowly to the quenching solution (e.g., ice-water or a basic solution) with vigorous stirring. Never add water or base to the POCl₃ mixture. [5][11]
-
Temperature Control: Maintain the temperature of the quenching vessel at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis of any metastable intermediates.[11]
-
pH Monitoring: If using a basic solution for quenching, monitor the pH to ensure it remains in the desired range.
Troubleshooting Guides
Guide 1: Unexpected Temperature Spike During Guanidine Cyclization
| Symptom | Potential Cause | Troubleshooting Action |
| Rapid, uncontrolled increase in reactor temperature. | Thermal runaway of the cyclization reaction. | 1. Immediately stop heating. 2. Initiate emergency cooling. 3. If the temperature continues to rise, consider adding a pre-determined, compatible quenching agent to stop the reaction. |
| Localized "hot spots" detected by temperature probes. | Inefficient mixing. | 1. Increase the stirring rate. 2. Ensure the agitator design is appropriate for the vessel size and viscosity of the reaction mixture. |
Guide 2: Exotherm During POCl₃ Addition
| Symptom | Potential Cause | Troubleshooting Action |
| Temperature of the reaction mixture rises too quickly during POCl₃ addition. | Addition rate is too fast for the cooling system's capacity. | 1. Immediately stop the addition of POCl₃. 2. Allow the reactor temperature to stabilize before resuming addition at a slower rate. |
| A sudden, sharp increase in temperature after a period of slow addition. | Accumulation of unreacted POCl₃ followed by a rapid reaction. | 1. Stop the addition immediately. 2. Implement emergency cooling. 3. Re-evaluate the reaction kinetics and the safe addition rate at a smaller scale. |
Guide 3: Violent Reaction During POCl₃ Quench
| Symptom | Potential Cause | Troubleshooting Action |
| A sudden and violent exotherm upon adding the POCl₃ mixture to the quench solution. | Formation and rapid decomposition of metastable intermediates. | 1. Ensure the quench is performed in reverse (adding reaction mixture to quench solution). 2. Maintain the quench solution at a slightly elevated temperature (35-40°C) with vigorous stirring to promote controlled hydrolysis.[11] |
| The quench appears to be proceeding smoothly, but then a delayed, violent exotherm occurs. | Incomplete hydrolysis and accumulation of reactive intermediates at low temperatures. | 1. Avoid quenching at very low temperatures (e.g., below 0°C) where the hydrolysis kinetics may be slow. 2. After the addition is complete, continue stirring at a controlled temperature for a sufficient time to ensure complete hydrolysis. |
Experimental Protocols
Protocol 1: Safe Quenching of Excess Phosphorus Oxychloride (POCl₃) on a Large Scale
Objective: To safely quench excess POCl₃ from a reaction mixture while minimizing the risk of a delayed exotherm.
Materials:
-
Reaction mixture containing excess POCl₃
-
Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃) or a buffered solution like aqueous sodium acetate.[11]
-
Reactor equipped with a cooling jacket, overhead stirrer, temperature probe, and an addition funnel or pump for controlled addition.
Procedure:
-
Prepare the Quenching Vessel: Charge the reactor with a sufficient volume of the quenching solution.
-
Temperature Control: Cool the quenching solution to 0-5°C with vigorous stirring.
-
Controlled Addition (Reverse Quench): Slowly add the reaction mixture containing POCl₃ to the cold, vigorously stirred quenching solution via an addition funnel or pump. It is critical to add the POCl₃ mixture to the quenching solution and not the other way around. [5]
-
Monitor Temperature: Carefully monitor the internal temperature of the quenching vessel throughout the addition. The rate of addition should be controlled to maintain the temperature below a pre-determined safe limit (e.g., 20°C).
-
Post-Addition Stirring: After the addition is complete, continue to stir the mixture for at least one hour while allowing it to slowly warm to room temperature to ensure complete hydrolysis of any reactive intermediates.
-
pH Check: Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Work-up: Proceed with the standard work-up procedure for your synthesis (e.g., extraction, filtration).
Visualization of Key Processes
Decision Tree for Managing a Temperature Excursion
Caption: A decision-making workflow for responding to a temperature excursion.
Workflow for Safe POCl₃ Quenching
Caption: Step-by-step workflow for the safe quenching of excess POCl₃.
References
- Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025, September 3).
- How can I properly quench POCl3? - ResearchGate. (2020, September 14).
- Biginelli reaction – Knowledge and References - Taylor & Francis.
- Manage Chemical Reactivity Hazards with Emergency Relief System Design. (2019, October 15).
- Kinetic profile for the catalytic model Biginelli reaction under the... - ResearchGate.
- Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited. (2024, November 7).
- What are the Tricks to quench pocl3 - ResearchGate. (2022, November 4).
- My friend phosphorus oxychloride | Chemical Space - WordPress.com. (2009, June 3).
- Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. (2016, October 25).
- Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
- Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications.
- Biginelli reaction - Wikipedia.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI.
- THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS Reported by Eric Woerly November 24, 2008 INTRODUCTION The combination of - Chemistry | Illinois. (2008, November 24).
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- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (2017, October 3).
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH.
- Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate.
- A Study of Thermal Runaway Mechanisms in Lithium-Ion Batteries and Predictive Numerical Modeling Techniques - MDPI. (2024, March 29).
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. (2023, June 13).
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- Design, Synthesis, and Biological Evaluation of Novel Diaminopyrimidine Macrocycles as Fourth Generation Reversible EGFR Inhibitors That Overcome Clinical Resistance to Osimertinib Mediated by C797S Mutation - PubMed.
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- Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC - NIH. (2019, April 8).
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Technical Support Center: Palladium Catalyst Removal from Diaminopyrimidine Products
Welcome to the Technical Support Center for palladium catalyst removal from diaminopyrimidine products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical purification step. Given the importance of diaminopyrimidines as pharmacophores in numerous therapeutic agents, ensuring their purity from residual palladium is paramount for reliable downstream applications and regulatory compliance.
The nitrogen-rich nature of diaminopyrimidines presents a unique challenge in palladium removal. The amine functionalities can act as strong ligands, chelating with palladium species and keeping them in solution, which complicates their removal by simple filtration or crystallization.[1] This guide will provide a structured approach to tackling these challenges, from selecting the right scavenging strategy to quantifying the final palladium concentration.
Troubleshooting Guide
This section addresses common issues encountered during the removal of palladium catalysts from diaminopyrimidine products in a practical question-and-answer format.
Issue 1: High levels of residual palladium detected after initial purification attempts (e.g., filtration, crystallization).
-
Q: Why are my initial purification methods failing to remove palladium effectively?
-
A: The primary reason is likely the formation of soluble palladium complexes with your diaminopyrimidine product.[1] The lone pairs on the amino groups and the pyrimidine ring nitrogens can coordinate strongly with palladium, preventing its precipitation. Simple filtration is only effective for heterogeneous catalysts like palladium on carbon (Pd/C) or for palladium that has agglomerated into larger particles.[2]
-
-
Q: What is the recommended first step to address this?
Issue 2: Significant loss of the diaminopyrimidine product during the scavenging process.
-
Q: I'm successfully removing palladium with a scavenger, but my product yield is low. What's happening?
-
A: This is likely due to non-specific binding of your product to the scavenger. This is a common issue with highly functionalized molecules and can be particularly problematic with less selective adsorbents like activated carbon.[5]
-
-
Q: How can I minimize product loss?
-
A:
-
Optimize the scavenger amount: Use the minimum amount of scavenger necessary for effective palladium removal. A good starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial palladium loading.[6]
-
Screen different scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find one with high selectivity for palladium and low affinity for your diaminopyrimidine.[7][8]
-
Adjust the solvent: The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[9]
-
Consider a different purification method: If product loss remains high, explore alternatives like a multi-step extraction or a crystallization process enhanced with a palladium-complexing agent.[10]
-
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Q: Why do I see significant variation in residual palladium levels even when I use the same procedure?
-
A: Inconsistent palladium removal can stem from several factors:
-
Variability in the palladium species: The oxidation state (Pd(0) vs. Pd(II)) and the nature of the palladium complexes can differ between batches, affecting their affinity for the scavenger.[7]
-
Reaction work-up inconsistencies: Minor changes in work-up conditions can alter the form of the residual palladium.
-
Scavenger deactivation: Improper storage or handling of the scavenger can reduce its effectiveness.
-
-
-
Q: How can I improve the consistency of my palladium removal process?
-
A:
-
Standardize your work-up procedure: Ensure that the post-reaction work-up is consistent for every batch before scavenging.
-
Characterize your palladium species (if possible): Understanding the nature of the residual palladium can help in selecting the most appropriate scavenger.
-
Follow scavenger handling and storage recommendations: Store scavengers in a cool, dry place and handle them according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium catalysts from diaminopyrimidine syntheses?
A1: The most common and effective methods include:
-
Adsorption: This involves using solid-supported scavengers with high affinity for palladium. Thiol- and thiourea-functionalized silica are particularly effective for a broad range of palladium species.[11][12] Activated carbon is a more economical but less selective option.[5][9]
-
Crystallization: This can be an effective method, especially if the palladium impurities remain in the mother liquor. The efficiency can sometimes be improved by adding a soluble chelating agent that complexes with the palladium.[10]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium into a phase separate from the product, though this is often less efficient for tightly bound palladium.[9]
-
Filtration: This is mainly effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated. It is often the first step in a multi-stage removal process.[2][13]
Q2: How do I choose the best palladium scavenger for my diaminopyrimidine product?
A2: The choice of scavenger depends on several factors:
-
The nature of the palladium species: The oxidation state and ligands of the palladium complex will influence its affinity for different functional groups on the scavenger. For example, thiol-based scavengers are generally very effective for Pd(II).[7]
-
The properties of your diaminopyrimidine: The scavenger should not react with or be strongly adsorbed by your product. Given the amine functionality of your product, avoid scavengers with reactive electrophilic groups.
-
Reaction conditions: Consider the solvent, temperature, and pH of your reaction mixture, as these can affect the performance of the scavenger.
-
Cost and scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.
It is highly recommended to screen a small panel of scavengers to identify the most effective one for your specific system.[7]
Q3: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A3: Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have strict limits on elemental impurities in APIs. For palladium, a platinum-group metal, the permitted daily exposure (PDE) for oral administration is typically 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 g.[2][10]
Q4: How can I accurately quantify the amount of residual palladium in my final product?
A4: The industry standard for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[10][14] This technique offers very high sensitivity and is capable of detecting palladium at parts-per-billion (ppb) levels. Other techniques like atomic absorption spectroscopy and X-ray fluorescence are also used.[10][15] For rapid in-process screening, catalysis-based fluorometric methods can be a useful tool.[16]
Decision Workflow for Palladium Removal
The following diagram outlines a logical workflow for selecting and implementing a palladium removal strategy for diaminopyrimidine products.
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Purity Determination of Diaminopyrimidine Derivatives
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For diaminopyrimidine derivatives, a class of compounds with significant therapeutic potential in areas ranging from oncology to infectious diseases, rigorous purity assessment is paramount.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of these derivatives. We will delve into the nuances of method validation, grounded in scientific principles and regulatory expectations, and explore alternative analytical technologies.
The Critical Role of Purity in Diaminopyrimidine-Based Therapeutics
Diaminopyrimidine derivatives are heterocyclic compounds that form the structural core of numerous therapeutic agents.[3][4] Their mechanism of action often involves targeting specific enzymes or receptors, making their structural integrity and purity directly proportional to their therapeutic effect and safety profile.[1][3] Impurities, which can arise from starting materials, synthetic byproducts, or degradation, can be benign, but they can also be reactive, toxic, or possess undesirable pharmacological activity.[5] Therefore, a robust analytical method for purity determination is a critical quality attribute (CQA) that must be established and validated early in the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is widely regarded as the gold standard for the purity analysis of pharmaceuticals due to its high resolution, sensitivity, and versatility.[6][7] The technique separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase that is pumped through the column at high pressure.[8][9][10] For diaminopyrimidine derivatives, which are often polar and non-volatile, reversed-phase HPLC (RP-HPLC) is the most common and effective mode of separation.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of HPLC parameters is not arbitrary; it is a scientifically driven process aimed at achieving optimal separation of the main compound from all potential impurities.
-
Column Chemistry: A C18 (octadecylsilane) column is a common starting point for RP-HPLC due to its hydrophobicity, which provides good retention for a wide range of organic molecules.[11] The choice of a specific C18 column (e.g., end-capped, high-purity silica) depends on the specific properties of the diaminopyrimidine derivative and its impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typically used.[12] The buffer controls the pH, which is crucial for ionizable compounds like diaminopyrimidines, as it affects their retention time and peak shape. The organic solvent composition is adjusted to control the elution strength and achieve the desired separation.
-
Detection: Ultraviolet (UV) detection is the most common method for aromatic compounds like diaminopyrimidines, as the pyrimidine ring absorbs UV light.[11][13] The detection wavelength is chosen at the absorbance maximum of the analyte to ensure high sensitivity. A photodiode array (PDA) detector can be invaluable during method development to assess peak purity and identify the optimal detection wavelength.[14]
A Self-Validating System: The Pillars of HPLC Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[15][16][17] This is not a one-time event but a continuous process throughout the lifecycle of the method.[18] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for analytical method validation.[15][16][19]
The following validation parameters are essential for an HPLC method intended for purity determination:
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, and matrix components.[20]
Experimental Protocol for Specificity:
-
Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[14][21]
-
Chromatographic Analysis: The stressed samples are then analyzed by the HPLC method.
-
Peak Purity Analysis: A PDA detector is used to assess the peak purity of the main component in the presence of any degradation products. The UV spectra across the peak should be consistent.
-
Resolution: The resolution between the main peak and the closest eluting impurity peak should be greater than 1.5 to ensure baseline separation.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14]
Experimental Protocol for Linearity:
-
Preparation of Standard Solutions: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from the reporting limit to 120% of the specification limit for impurities.[14]
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area versus the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[20] It is often expressed as the percent recovery.
Experimental Protocol for Accuracy:
-
Spiked Placebo Analysis: For a drug product, a known amount of the API and its impurities are spiked into a placebo (a mixture of all excipients without the API).
-
Analysis: Analyze the spiked samples in triplicate at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Calculation: Calculate the percentage recovery of the added analyte.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[19] It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol for Precision:
-
Repeatability (Intra-assay Precision): Analyze a minimum of six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay Precision): The analysis is repeated by a different analyst, on a different day, and/or with a different instrument.
-
Calculation: Calculate the RSD for the results obtained under both repeatability and intermediate precision conditions.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
Experimental Protocol for LOD and LOQ:
-
Signal-to-Noise Ratio: Determine the concentration at which the analyte peak gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Prepare a series of solutions with concentrations in the range of the expected LOD and LOQ. Plot a calibration curve and calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the response / slope)
-
LOQ = 10 * (standard deviation of the response / slope)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12]
Experimental Protocol for Robustness:
-
Vary Method Parameters: Introduce small, deliberate changes to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic solvent)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze and Evaluate: Analyze the sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, resolution).
Data Presentation: A Comparative Overview of Validation Parameters
| Validation Parameter | Acceptance Criteria (Typical) | Example Data for a Diaminopyrimidine Derivative |
| Specificity | No interference at the retention time of the analyte; Resolution > 1.5 | Peak purity angle < peak purity threshold; Resolution between main peak and closest impurity was 2.1. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 for the range of 0.05 µg/mL to 10 µg/mL. |
| Accuracy | Recovery between 98.0% and 102.0% | Average recovery of 99.5% for spiked impurities. |
| Precision | RSD ≤ 2.0% for repeatability and intermediate precision | Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%. |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.015 µg/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 0.05 µg/mL |
| Robustness | System suitability parameters are met under all varied conditions. | No significant impact on resolution or quantitation observed with minor changes in pH, temperature, and flow rate. |
Visualizing the Validation Workflow
Caption: Workflow for HPLC method validation.
The Interrelationship of Validation Parameters
Caption: Interdependencies of HPLC validation parameters.
Beyond HPLC: A Comparative Look at Alternative Purity Determination Methods
While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or may be more suitable in specific situations.
| Technique | Principle | Advantages for Diaminopyrimidine Derivatives | Disadvantages |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures. | Faster analysis times, higher resolution, and increased sensitivity. | Higher initial instrument cost, more susceptible to column clogging. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents and volatile impurities.[6] | Not suitable for non-volatile compounds like most diaminopyrimidine derivatives without derivatization. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, small sample volume requirement, and orthogonal separation mechanism to HPLC.[6] | Lower sensitivity and precision compared to HPLC for some applications. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight information, which is invaluable for impurity identification.[5][6] Can be coupled with HPLC (LC-MS) for enhanced specificity. | Quantification can be more complex than with UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Can be used for absolute quantification (qNMR) without the need for a reference standard of the impurity. Provides unambiguous structural information. | Lower sensitivity than HPLC, requires larger sample amounts. |
Conclusion: A Holistic Approach to Purity Determination
The validation of an HPLC method for the purity determination of diaminopyrimidine derivatives is a multifaceted process that requires a deep understanding of chromatographic principles, regulatory guidelines, and the chemistry of the analyte. By following a systematic and scientifically sound validation protocol, researchers and drug developers can ensure the reliability and accuracy of their purity data, which is fundamental to delivering safe and effective medicines. While HPLC remains the cornerstone of purity analysis, a comprehensive control strategy may leverage orthogonal techniques like LC-MS and qNMR to gain a more complete understanding of the impurity profile. This holistic approach, grounded in the principles of scientific integrity and continuous improvement, is the hallmark of a robust pharmaceutical quality system.
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A Comparative Guide to the Biological Activities of Diaminopyrimidine Isomers for Researchers and Drug Development Professionals
The diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility and presence in a multitude of biologically active compounds. The isomeric placement of the two amino groups on the pyrimidine ring profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. These variations, in turn, dictate the specific biological targets with which each isomer interacts, leading to a diverse range of pharmacological activities. This guide provides an in-depth comparative analysis of the biological activities of 2,4-, 2,5-, and 4,6-diaminopyrimidine isomers, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Structural Significance of Amino Group Positioning
The differential positioning of the amino substituents in diaminopyrimidine isomers is the fundamental driver of their distinct biological profiles. The 2,4-diaminopyrimidine isomer, for instance, is a well-established pharmacophore for targeting dihydrofolate reductase (DHFR) and various kinases. This is largely due to its ability to form critical hydrogen bond interactions within the active sites of these enzymes, mimicking the binding of natural substrates like folic acid or ATP. In contrast, the 2,5- and 4,6-isomers present different spatial arrangements of hydrogen bond donors and acceptors, predisposing them to interact with a different set of protein targets.
Comparative Biological Activity Landscape
The biological activities of diaminopyrimidine isomers are diverse, with each isomer showing a predilection for certain classes of enzymes and receptors. While the 2,4-isomer is the most extensively studied, emerging research on the 2,5- and 4,6-isomers is unveiling novel therapeutic opportunities.
| Isomer | Primary Biological Activities | Key Molecular Targets | Therapeutic Areas |
| 2,4-Diaminopyrimidine | Dihydrofolate Reductase (DHFR) Inhibition, Kinase Inhibition | DHFR, Focal Adhesion Kinase (FAK), p21-activated kinase 4 (PAK4), Hematopoietic Progenitor Kinase 1 (HPK1) | Antibacterial, Anticancer, Antiprotozoal |
| 2,5-Diaminopyrimidine | Covalent Kinase Inhibition, Protein Degradation | Bruton's Tyrosine Kinase (Btk), B-lymphoid Tyrosine Kinase (BLK) | Anticancer (B-cell malignancies), Autoimmune Diseases |
| 4,6-Diaminopyrimidine | Epidermal Growth Factor Receptor (EGFR) Inhibition, Antibacterial (as part of MOFs), DHFR Inhibition | EGFR, Bacterial Cell Components, DHFR | Anticancer, Antibacterial |
2,4-Diaminopyrimidine: The Archetypal DHFR and Kinase Inhibitor
The 2,4-diaminopyrimidine core is a privileged scaffold in the design of DHFR inhibitors.[1] This is exemplified by the antibacterial drug trimethoprim and the anticancer agent methotrexate. These molecules function by competitively inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby halting cell proliferation.[2] The 2-amino and 4-amino groups of the pyrimidine ring are critical for binding to the active site of DHFR.
Furthermore, 2,4-diaminopyrimidine derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] For example, derivatives of this isomer have been developed as inhibitors of Focal Adhesion Kinase (FAK), a key player in cancer cell adhesion, proliferation, and migration.[4] The diaminopyrimidine moiety anchors the inhibitor to the hinge region of the kinase domain through hydrogen bonding.[4]
2,5-Diaminopyrimidine: Emerging as Covalent Inhibitors and Protein Degraders
Recent research has highlighted the potential of the 2,5-diaminopyrimidine scaffold in the development of targeted cancer therapies. Notably, derivatives of this isomer have been designed as covalent irreversible inhibitors of Bruton's tyrosine kinase (Btk), a crucial enzyme in B-cell signaling that is a validated target for B-cell malignancies.[5] These inhibitors typically incorporate a reactive group that forms a covalent bond with a cysteine residue in the Btk active site, leading to potent and sustained inhibition.
In a novel application, 2,5-diaminopyrimidine-based compounds have been identified as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[6] These molecules induce the degradation of BLK, offering a distinct mechanism of action compared to traditional enzyme inhibition. This approach has the potential to overcome drug resistance and provide more durable therapeutic effects.
4,6-Diaminopyrimidine: A Scaffold for EGFR Inhibition and Novel Antibacterials
Substituted 4,6-diaminopyrimidines have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[7] Inhibition of EGFR can block downstream signaling pathways that promote tumor growth and survival.
A fascinating and innovative application of the 4,6-diaminopyrimidine scaffold is in the construction of metal-organic frameworks (MOFs). These materials, synthesized with metal centers like zinc and cobalt and 4,6-diamino-2-pyrimidinethiol as an organic linker, have demonstrated potent antibacterial and antioxidant activities.[8] The proposed antibacterial mechanism involves electrostatic interactions and the generation of reactive oxygen species, leading to bacterial cell death. Additionally, some 2-substituted-4,6-diaminopyrimidine derivatives have been investigated as DHFR inhibitors.
Experimental Protocols for Biological Activity Assessment
To facilitate the comparative study of diaminopyrimidine isomers, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate their primary biological activities.
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Method)
This assay quantifies the inhibitory effect of a compound on DHFR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[9]
Materials:
-
Recombinant DHFR enzyme
-
NADPH solution
-
Dihydrofolate (DHF) solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compounds (diaminopyrimidine isomers) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of kinetic readings at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADPH, DHF, and test compounds.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution
-
Test compound at various concentrations (or solvent control)
-
DHFR enzyme solution
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 5-10 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the reaction by adding the DHF solution to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the rate of decrease in absorbance (ΔA340/min) for each well. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the spectrophotometric DHFR inhibition assay.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[10]
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (diaminopyrimidine isomers)
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include positive (bacteria, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
Structure-Activity Relationship (SAR) Insights
The biological activity of diaminopyrimidine derivatives is finely tuned by the nature and position of substituents on the pyrimidine core and its amino groups.
-
For DHFR Inhibitors (2,4- and 4,6-isomers): Lipophilic groups at the 5-position of the pyrimidine ring generally enhance activity against bacterial DHFR. The substitution pattern on a connected phenyl ring is also crucial for selectivity between microbial and human DHFR.
-
For Kinase Inhibitors (2,4- and 2,5-isomers): Substituents on the amino groups are key for achieving potency and selectivity. For instance, in FAK inhibitors, cyclic amine derivatives with hydrophilic groups at the C2-amine position are highly potent.[4] In Btk inhibitors, the acrylamide moiety on a 2,5-diaminopyrimidine core is essential for covalent bond formation.[5]
Conclusion
The isomeric forms of diaminopyrimidine offer a rich landscape for drug discovery. While the 2,4-isomer has a long and successful history as a scaffold for DHFR and kinase inhibitors, the 2,5- and 4,6-isomers are rapidly emerging as promising starting points for novel therapeutics targeting a distinct set of proteins. A thorough understanding of the structure-activity relationships and the application of robust biological assays are paramount for harnessing the full potential of this versatile chemical class. This guide serves as a foundational resource to aid researchers in the rational design and comparative evaluation of diaminopyrimidine isomers for the development of next-generation medicines.
References
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- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Discovery of 2,5-diaminopyrimidine derivatives as the first series of selective monomeric degraders of B-lymphoid tyrosine kinase. PubMed. [Link]
- Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. PubMed. [Link]
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Guide to Pyrimidine Building Blocks: A Comparative Analysis of 2,4-Diaminopyrimidine-5-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring, an electron-rich aromatic heterocycle, is a fundamental structural motif in nature and medicine. As a core component of nucleobases in DNA and RNA, its biological significance is unparalleled.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in drug discovery, forming the backbone of a vast array of FDA-approved therapeutics.[2] These drugs span a wide spectrum of applications, including anticancer, antiviral, and antimicrobial agents.[1][3]
The success of a synthetic campaign in drug development is often determined at its outset by the strategic selection of starting materials. Pyrimidine building blocks, with their diverse functionalization patterns, are critical decision points in the design of efficient and robust synthetic routes.[4] This guide provides an in-depth, objective comparison of 2,4-diaminopyrimidine-5-carboxylic acid—a highly functionalized and versatile synthon—with other common pyrimidine building blocks. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their synthetic endeavors.
Focus Synthon: this compound
Structural and Electronic Profile
This compound is a unique building block distinguished by its dense and strategically positioned functional groups:
-
Two Amino Groups (C2 and C4): These act as potent hydrogen bond donors and are key pharmacophoric features for interacting with biological targets, particularly the hinge region of protein kinases.[5]
-
A Carboxylic Acid Group (C5): This provides a robust synthetic handle for derivatization, primarily through amide bond formation, and can also serve as a critical hydrogen bond acceptor or a site for salt formation.
-
An Electronically Rich Core: The two electron-donating amino groups enrich the pyrimidine ring, influencing its reactivity and physicochemical properties.
This specific arrangement of functional groups is not accidental; it mimics the structure of natural folates, making this building block a cornerstone in the synthesis of antifolate drugs like methotrexate and pemetrexed.[6][7][8][9][10][11]
Comparative Analysis: Synthetic Strategies and Reaction Performance
The choice of a pyrimidine building block fundamentally dictates the available synthetic pathways. This compound is ideal for a "scaffold-first" approach where the core pharmacophore is pre-built. In contrast, simpler, often halogenated, pyrimidines are used in a "build-up" approach, where functionality is introduced sequentially through cross-coupling and substitution reactions.
Below is a diagram illustrating the divergent synthetic logics based on the initial choice of pyrimidine building block.
Caption: Divergent synthetic strategies based on the choice of the initial pyrimidine building block.
Amide Bond Formation vs. C-N Cross-Coupling
A primary advantage of this compound is its C5-carboxylic acid, which allows for direct amide coupling. This is a highly reliable and extensively documented transformation. In contrast, to introduce an amide or amine functionality onto a simpler pyrimidine core, one must typically start with a halopyrimidine and employ a palladium-catalyzed Buchwald-Hartwig amination.[12][13][14]
The Buchwald-Hartwig reaction is powerful but requires careful optimization of catalyst, ligand, and base, and may not be tolerant of all functional groups.[15] Amide coupling, using standard reagents like HATU or EDC, is often more straightforward and predictable.
Caption: The catalytic cycle for Buchwald-Hartwig amination, a key C-N bond-forming reaction.
C-C Bond Formation: The Domain of Halopyrimidines
While this compound excels at side-chain elaboration via its carboxyl group, it is poorly suited for C-C bond formation directly on the pyrimidine ring. For this, halopyrimidines are the undisputed building blocks of choice. Reactions like the Suzuki-Miyaura (for aryl or vinyl groups) and Sonogashira (for alkynyl groups) couplings rely on a C-X bond (where X = I, Br, Cl) for the initial oxidative addition to the palladium catalyst.[12][16]
The general reactivity trend for the halogen in these couplings is I > Br > Cl > F, which is inversely correlated with the C-X bond strength.[16] This makes iodopyrimidines the most reactive, often requiring milder conditions, while chloropyrimidines may necessitate more active catalysts and higher temperatures.
Comparative Performance Data
The following table summarizes typical reaction yields for key transformations using different pyrimidine building blocks. This data is synthesized from various literature sources to provide a comparative snapshot.
| Reaction Type | Pyrimidine Building Block | Reagents/Conditions | Typical Yield (%) | Reference(s) |
| Amide Coupling | This compound | Diethyl L-glutamate, CDMT, NMM | ~70-85% | [6][17] |
| Buchwald-Hartwig | 2-Chloropyrimidine | Aniline, Pd₂(dba)₃, XPhos, NaOtBu | ~80-95% | [12][13] |
| Suzuki-Miyaura | 5-Bromopyrimidine | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | ~75-92% | [4][12] |
| Sonogashira | 2-Iodopyrimidine | Phenylacetylene, Pd(PPh₃)₄, CuI, Et₃N | ~85-98% | [16][18] |
| SNAr | 4,6-Dichloropyrimidine | Aniline, NaHCO₃, Acetonitrile | >90% | [4] |
Note: Yields are highly substrate and condition-dependent and are presented for illustrative comparison.
Field-Proven Experimental Protocols
To provide actionable insights, we present detailed, self-validating protocols for key synthetic transformations. The causality behind the choice of reagents and conditions is explained to bridge theory with practice.
Protocol 1: Amide Coupling of this compound
Modeled after the synthesis of Pemetrexed intermediates.[6][17]
Rationale: This protocol utilizes 2-chloro-4,6-dimethoxytriazine (CDMT) as a coupling agent. CDMT activates the carboxylic acid by forming a reactive ester, which is then displaced by the amine nucleophile (diethyl L-glutamate). N-methylmorpholine (NMM) is used as a non-nucleophilic organic base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.
Step-by-Step Methodology:
-
Suspension: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in a mixture of isopropanol and water (1:1 v/v).
-
Base Addition: Add N-methylmorpholine (NMM, 2.5 eq) and heat the mixture to 40°C until a clear solution is obtained.
-
Activation: In a separate flask, add CDMT (1.2 eq) to isopropanol. Add this slurry to the reaction mixture.
-
Nucleophile Addition: Immediately add diethyl L-glutamate hydrochloride (1.1 eq).
-
Reaction: Maintain the reaction temperature at 40°C for 2-4 hours, monitoring progress by LC-MS.
-
Workup and Isolation: Upon completion, add water and acetone to precipitate the product. Cool the mixture to 0°C for 2 hours.
-
Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield the desired amide product.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidine
A general protocol for C-N bond formation.[12][13][14]
Rationale: This palladium-catalyzed reaction requires an electron-rich, bulky phosphine ligand (like XPhos) to facilitate both the oxidative addition of the C-Cl bond and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine and drive the catalytic cycle forward. Anhydrous, deoxygenated conditions are critical to prevent catalyst deactivation.
Step-by-Step Methodology:
-
Inert Atmosphere: In a glovebox or under a stream of argon, add 2-chloropyrimidine (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (2 mol %), and XPhos (8 mol %) to a Schlenk tube.
-
Solvent and Reagent Addition: Add anhydrous, deoxygenated toluene, followed by the aniline (1.2 eq) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110°C for 18-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Purification: Filter the mixture through a pad of Celite, washing with ethyl acetate. Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling of 5-Bromopyrimidine
A standard protocol for introducing alkynyl moieties.[12][18][19]
Rationale: This reaction utilizes a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst activates the terminal alkyne by forming a copper(I) acetylide intermediate, which accelerates the transmetalation step.[20] An amine base (e.g., triethylamine) is used both to neutralize the HBr byproduct and as a solvent.
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry Schlenk flask under argon, add 5-bromopyrimidine (1.0 eq), Pd(PPh₃)₄ (5 mol %), and copper(I) iodide (10 mol %).
-
Solvent and Reagent Addition: Add anhydrous triethylamine. Add the terminal alkyne (e.g., phenylacetylene, 1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the reaction with ethyl acetate and filter to remove the ammonium salt precipitate.
-
Purification: Wash the organic phase with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion: Strategic Selection for Synthetic Success
The choice between this compound and other pyrimidine building blocks is a critical strategic decision that shapes the entire synthetic plan.
-
This compound is the synthon of choice when the 2,4-diamino pharmacophore is a required core element and the primary goal is the diversification of a side chain via its C5-carboxylic acid. Its utility is exceptionally demonstrated in the synthesis of antifolate drugs.
-
Halogenated Pyrimidines are indispensable for a "build-up" strategy. They are the workhorses for installing carbon-carbon and carbon-nitrogen bonds directly onto the pyrimidine ring through robust and versatile palladium-catalyzed cross-coupling reactions. This approach offers maximum flexibility for constructing complex architectures, as seen in the development of numerous kinase inhibitors.[5][21][22]
Ultimately, a deep understanding of the reactivity, advantages, and limitations of each building block is paramount. By aligning the choice of starting material with the desired final structure and the most efficient synthetic transformations, researchers can navigate the complexities of medicinal chemistry with greater precision and success.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Kinase Inhibitors
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic motif for its remarkable versatility in targeting a wide range of protein kinases.[1] Its success stems from its intrinsic ability to mimic the adenine hinge-binding motif of ATP, enabling the design of potent and selective ATP-competitive inhibitors.[1][2] This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of inhibitors, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices, present validating data, and ground our claims in authoritative sources.
The 2,4-Diaminopyrimidine Pharmacophore: A Hinge-Binding Privileged Core
The foundational mechanism of action for 2,4-diaminopyrimidine inhibitors is their interaction with the ATP-binding pocket of protein kinases. The scaffold's N1 and the N2-exocyclic amine typically form two crucial hydrogen bonds with the backbone of the kinase "hinge" region, the flexible segment linking the N- and C-lobes of the kinase domain. This bidentate hydrogen-bonding pattern is a highly effective anchor for the inhibitor molecule. The substituents at the N2, N4, and C5 positions are then strategically varied to achieve potency, selectivity, and desirable pharmacokinetic properties.
Caption: General pharmacophore model for 2,4-diaminopyrimidine kinase inhibitors.
Core Structure-Activity Relationship Analysis
The art of designing potent and selective inhibitors lies in the judicious decoration of the core scaffold. The influence of substituents at the N2, N4, and C5 positions is paramount and is explored below with comparative data across different kinase targets.
N4-Substituent: The Gateway to Selectivity and Potency
The substituent at the N4 position typically extends towards the solvent-exposed region of the ATP binding site. This position is critical for modulating potency and, crucially, achieving selectivity between different kinases.
In the development of Focal Adhesion Kinase (FAK) inhibitors, starting from the lead compound TAE-226, structural optimization at the N4 position was key. For example, introducing a dimethyl phosphine oxide (DMPO) group was designed to form a specific hydrogen bond with an aspartate residue (Asp564), significantly enhancing binding affinity.[3] Similarly, in the pursuit of potent c-Jun N-terminal kinase (JNK) inhibitors, optimization of the N4-aniline substituent was a primary focus to improve cellular potency and in vivo profiles.[4]
N2-Substituent: Probing the Hydrophobic Pocket
The N2-substituent generally projects into a hydrophobic pocket within the kinase domain. The nature of this group can significantly impact inhibitor potency. For instance, in a series of Cyclin-Dependent Kinase 2 and 9 (CDK2/CDK9) dual inhibitors, replacing an N-phenyl group with various heterocyclic rings was explored.[5] A key finding was that introducing different hydrophobic groups on a thiazole ring at the N4-position, while maintaining a 4-methoxyphenyl group at the N2-position, led to compounds with nanomolar potency against both CDK2 and CDK9.[6]
C5-Position: Interacting with the Gatekeeper
The C5 position of the pyrimidine ring is oriented towards the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket. The size of the gatekeeper residue varies among kinases, providing a critical opportunity for achieving selectivity.
In the design of CDK7 inhibitors, modifying the C5 position was a crucial optimization step. Starting from a compound with a C5-chloro group, replacement with other halogens like fluorine or bromine was explored.[7] Ultimately, the combination of a C5-substituent with an optimized N4-aniline moiety containing a sulfone group led to a potent and selective CDK7 inhibitor, compound 22 , with an IC50 of 7.21 nM.[7][8] This highlights how fine-tuning interactions in this region can distinguish between closely related kinases like CDK7 and CDK9.[7]
Comparative Analysis: Tailoring the Scaffold for Diverse Kinases
The versatility of the 2,4-diaminopyrimidine scaffold is best illustrated by comparing SAR across different kinase targets. The table below summarizes key findings for several important kinase families, demonstrating how distinct substitution patterns confer potency and selectivity.
| Target Kinase | Lead/Key Compound | N2-Substituent | N4-Substituent | C5-Substituent | Potency (IC50) | Key SAR Insights | Reference |
| HPK1 | Compound 21 | Aryl | Macrocyclic Linker | H | 1.0 nM | Macrocyclization between the N4 and N2 substituents locked the molecule in a bioactive conformation, leading to high potency. | [9] |
| FAK | Compound A12 | 2-(dimethylphosphoryl)aniline | 4-fluoro-3-(trifluoromethyl)aniline | Cl | 94 nM (MDA-MB-231 cells) | The DMPO group at N2 forms a key H-bond, while the substituted aniline at N4 extends into the solvent region. | [3] |
| CDK7 | Compound 22 | Cyclohexylamine | ortho-isopropylsulfonyl aniline | Cl | 7.21 nM | The ortho-sulfonyl group on the N4-aniline was crucial for CDK7 binding affinity and selectivity over other CDKs. | [7][8] |
| PAK4 | Compound B6 | 3-ethynylaniline | 4-(4-methylpiperazin-1-yl)aniline | H | 5.9 nM | The piperazine moiety at the N4-substituent enhanced potency, likely through interactions in the solvent-exposed region. | [10] |
| CDK2/CDK9 | Compound 3g/3c | Phenyl | Substituted Phenyl | H | 83 nM (CDK2) / 65 nM (CDK9) | Different substitutions on the N4-phenyl ring allowed for tuning of activity against CDK2 versus CDK9. | [5] |
| TRK | Compound 19k | Pyrazolyl | Substituted Aniline | H | Pan-TRK inhibitor | A pyrazole at the N2-position combined with a specific aniline at N4 conferred potent pan-TRK inhibitory activity. | [11] |
Experimental Protocols: Ensuring Data Integrity
Trustworthy SAR studies rely on robust and reproducible experimental methodologies. A cornerstone of kinase inhibitor profiling is the in vitro kinase activity assay. Below is a representative protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common format for screening and profiling kinase inhibitors.
Protocol: TR-FRET Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This homogenous assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate. When a Streptavidin-Allophycocyanin (SA-APC) conjugate is added, it binds to the biotinylated substrate, bringing the Eu-donor and APC-acceptor into close proximity. Upon excitation, FRET occurs, generating a specific signal. Inhibitors prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a concentration gradient (e.g., 10 points, 3-fold dilutions).
-
Dilute these intermediate stocks into the assay buffer to the desired starting concentration (e.g., 2X final concentration).
-
-
Kinase Reaction:
-
In a 384-well low-volume assay plate, add 5 µL of the 2X test compound dilution.
-
Add 2.5 µL of a 4X solution of the kinase and the biotinylated peptide substrate in assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (at the Km concentration for the specific kinase).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of TR-FRET detection buffer containing the Eu-labeled anti-phospho-antibody and the SA-APC conjugate.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
Calculate the ratio of the acceptor to donor signals.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A typical experimental workflow for a TR-FRET kinase inhibition assay.
Conclusion and Future Outlook
The 2,4-diaminopyrimidine scaffold remains a highly versatile and successful core for the design of kinase inhibitors. The extensive body of research clearly demonstrates that potency and selectivity are governed by the specific substitution patterns at the N2, N4, and C5 positions. The N4-substituent is a primary driver of selectivity, the N2-substituent anchors within a hydrophobic pocket, and the C5-substituent provides an avenue for fine-tuning interactions with the gatekeeper residue.
Future efforts will likely focus on developing inhibitors with novel mechanisms of action or improved selectivity profiles to overcome acquired drug resistance.[12] The design of dual-target or multi-kinase inhibitors based on this scaffold is also a promising strategy to tackle complex diseases like cancer by simultaneously modulating multiple signaling pathways.[12] The foundational SAR principles outlined in this guide will continue to inform these efforts, enabling the rational design of the next generation of 2,4-diaminopyrimidine-based therapeutics.
References
- Song, X., He, Y., Koenig, M., Shin, Y., Noel, R., Chen, W., Ling, Y. Y., Feurstein, D., Lin, L., Ruiz, C. H., Cameron, M. D., Duckett, D. R., & Kamenecka, T. M. (2012). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 3(2), 153-158.
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2025). Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (2023). RSC Medicinal Chemistry, 14(5), 903-918. [Link]
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]
- Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2022). Bioorganic & Medicinal Chemistry, 69, 116896. [Link]
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012).
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5202. [Link]
- Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. (2020). Archiv der Pharmazie, 353(10), e2000097. [Link]
- SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2018). RSC Advances, 8(22), 11871-11885. [Link]
- SAR study on N 2 , N 4 -disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. (2018).
- Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2020). Journal of Medicinal Chemistry, 63(15), 8349-8365. [Link]
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Comparative Guide to the Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives Against Oncogenic Kinases
Introduction: The 2,4-Diaminopyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[1] This structural motif serves as the foundation for a multitude of potent and selective kinase inhibitors, several of which have advanced into clinical development for the treatment of cancer and other diseases. The versatility of the 2,4-diaminopyrimidine scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the inhibitory activity of various 2,4-diaminopyrimidine derivatives against three key oncogenic kinases: Cyclin-Dependent Kinase 7 (CDK7), p21-Activated Kinase 4 (PAK4), and Hematopoietic Progenitor Kinase 1 (HPK1). We will delve into the structure-activity relationships (SAR) for each target, present supporting experimental data, and provide a detailed, field-proven protocol for assessing kinase inhibition.
Comparative Analysis of Inhibitory Activity
The following sections provide a detailed comparison of the inhibitory profiles of 2,4-diaminopyrimidine derivatives against CDK7, PAK4, and HPK1. It is important to note that the presented data is a synthesis of findings from multiple studies. Direct head-to-head comparisons of the same compounds against all three kinases under identical experimental conditions are limited in the public domain. Therefore, this analysis aims to provide a comprehensive overview based on the available literature.
Cyclin-Dependent Kinase 7 (CDK7): A Master Regulator of Transcription and Cell Cycle
CDK7 is a pivotal enzyme that plays a dual role in regulating both the cell cycle and transcription.[2][3] As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, driving cell cycle progression.[4] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[5] Its overexpression and hyperactivity are implicated in various cancers, making it an attractive therapeutic target.
Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Derivatives as CDK7 Inhibitors:
Recent studies have explored the SAR of 2,4-diaminopyrimidine derivatives as CDK7 inhibitors, revealing key structural features that govern their potency and selectivity.[6]
-
Substitutions at the C5-position: Modifications at this position have been shown to significantly impact inhibitory activity. For instance, the introduction of a chloro group has been found to be favorable for potent CDK7 inhibition.
-
Substitutions at the N2- and N4-positions: The nature of the substituents on the amino groups at the 2 and 4 positions is crucial for both potency and selectivity. Cyclohexanamine at the C2-position and various substituted anilines at the C4-position have been investigated.[6]
-
Role of Specific Functional Groups: The incorporation of a sulfonyl group at the ortho position of the aniline moiety has been demonstrated to enhance binding affinity with CDK7.[6] Furthermore, an acetyl group on a substituent can contribute to increased selectivity of CDK7 over other kinases like CDK9.[6]
Inhibitory Activity Data for Representative 2,4-Diaminopyrimidine Derivatives against CDK7:
| Compound ID | Modifications | CDK7 IC50 (nM) | Selectivity (CDK9/CDK7) | Reference |
| Compound 22 | C2-cyclohexanamine, C5-chloro, C4-(aniline with ortho-sulfonyl and acetylated amino group) | 7.21 | 97.7 | [6] |
| BTX-A51 | (Reference Compound) | 272.30 | - | [6] |
| THZ1 | (Reference Covalent Inhibitor) | 6.91 | - | [6] |
CDK7 Signaling Pathway Diagram:
Caption: CDK7's dual role in transcription and cell cycle control.
p21-Activated Kinase 4 (PAK4): A Key Node in Cell Proliferation and Metastasis
PAK4 is a member of the p21-activated kinase family that is frequently overexpressed in various human cancers.[7] It plays a crucial role in regulating cell proliferation, survival, migration, and invasion through its involvement in multiple signaling pathways, including the PI3K/Akt and MEK/ERK pathways.[8] The inhibition of PAK4 is a promising strategy for cancer therapy.
Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Derivatives as PAK4 Inhibitors:
The 2,4-diaminopyrimidine scaffold has been successfully utilized to develop potent PAK4 inhibitors.[9]
-
Core Structure: The 2,4-diaminopyrimidine core serves as an effective template for engaging with the ATP-binding site of PAK4.
-
Substituent Effects: The nature of the substituents at various positions on the pyrimidine ring and the amino groups dictates the inhibitory potency. Specific substitutions have been shown to result in compounds with low nanomolar IC50 values against PAK4.[9] For example, the presence of specific aromatic and heterocyclic moieties has been found to be critical for high-affinity binding.
Inhibitory Activity Data for Representative 2,4-Diaminopyrimidine Derivatives against PAK4:
| Compound ID | Modifications | PAK4 IC50 (nM) | Cellular IC50 (µM, A549 cells) | Reference |
| Compound B6 | (Specific 2,4-diaminopyrimidine derivative) | 5.9 | 2.533 | [9] |
| Compound A2 | (Specific 2,4-diaminopyrimidine derivative) | 18.4 | - | [9] |
| Compound B8 | (Specific 2,4-diaminopyrimidine derivative) | 20.4 | - | [9] |
PAK4 Signaling Pathway Diagram:
Caption: PAK4 signaling network in cancer progression.
Hematopoietic Progenitor Kinase 1 (HPK1): A Negative Regulator of T-Cell Activation
HPK1, also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[10][11] It acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[11] Inhibition of HPK1 is a promising immuno-oncology strategy to enhance anti-tumor immunity.[12]
Structure-Activity Relationship (SAR) of 2,4-Diaminopyrimidine Derivatives as HPK1 Inhibitors:
The 2,4-diaminopyrimidine scaffold has proven to be a highly effective starting point for the development of potent and selective HPK1 inhibitors.[12][13][14]
-
Macrocyclization: A novel approach has been the development of macrocyclic 2,4-diaminopyrimidine derivatives, which have demonstrated exceptional potency.[12]
-
5-Carboxamide Moiety: The addition of a 5-carboxamide group to the diaminopyrimidine core has been shown to significantly improve intrinsic potency by engaging with Glu92 of the hinge region.[14]
-
Substitutions on Amino Groups: Exploration of various 2- and 2,6-disubstituted anilines has been a key strategy for optimizing both potency and selectivity.[14]
Inhibitory Activity Data for Representative 2,4-Diaminopyrimidine Derivatives against HPK1:
| Compound ID | Modifications | HPK1 IC50 (nM) | Cellular Activity (pSLP76 IC50, nM) | Reference |
| Compound 21 | Macrocyclic 2,4-diaminopyrimidine | 1.0 | - | [12] |
| Compound 14g | (Specific 2,4-diaminopyrimidine derivative) | 0.15 | 27.92 | [13] |
| Compound 10c | (Specific 2,4-diaminopyrimidine derivative) | 0.09 | 33.74 | [15] |
HPK1 Signaling Pathway Diagram:
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Conclusion
The 2,4-diaminopyrimidine scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the remarkable inhibitory activities of derivatives against key oncogenic kinases such as CDK7, PAK4, and HPK1. The structure-activity relationships discussed provide a rationale for the design of next-generation inhibitors with improved potency and selectivity. The detailed experimental protocol for the ADP-Glo™ kinase assay offers a robust and reliable method for evaluating the inhibitory potential of novel compounds, ensuring data integrity and comparability across studies. As research in this area progresses, 2,4-diaminopyrimidine derivatives are poised to make a significant impact on the landscape of targeted cancer therapy.
References
- Wu, F., et al. (2025). Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry, 128, 118265. [Link]
- The significance of PAK4 in signaling and clinicopathology: A review. (2022). Frontiers in Oncology, 12, 911025. [Link]
- PAK4 signaling pathways. PAK4 promotes cellular proliferation (top).... (n.d.).
- Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers. (2022). Arabian Journal of Chemistry, 15(11), 104211. [Link]
- Qin, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]
- PAK4-mediated signaling pathways in melanogenesis. PAK4 is activated... (n.d.).
- Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. (2025).
- The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation. (2023).
- Serine/threonine-protein kinase PAK 4. (n.d.). Wikipedia. [Link]
- A perspective on HPK1 as a novel immuno-oncology drug target. (2020). The Journal of Immunology, 205(8), 1995-2003. [Link]
- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220. [Link]
- Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery. (2019). Transcription, 10(2), 67-80. [Link]
- Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation. (2019). Journal of Biological Chemistry, 294(36), 13298-13311. [Link]
- HPK1 is a critical regulator of TCR-mediated NF-κB activation and... (n.d.).
- New research sheds light on CDK7's role in cancer cell prolifer
- Activation of Hematopoietic Progenitor Kinase 1 Involves Relocation, Autophosphorylation, and Transphosphorylation by Protein Kinase D1. (2005). Molecular and Cellular Biology, 25(23), 10449-10460. [Link]
- What are HPK1 inhibitors and how do they work? (2024).
- CDK Signaling Pathway. (n.d.).
- Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]
- Cyclin-dependent kinase 7. (n.d.). Wikipedia. [Link]
- Vara, B. A., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 585-592. [Link]
- Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Chemistry, 10, 962534. [Link]
- Liu, J., et al. (2025). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. Bioorganic & Medicinal Chemistry Letters, 130, 130242. [Link]
- Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. (2023).
- Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(12), 3951-3955. [Link]
- Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. (2023). Biomedicine & Pharmacotherapy, 160, 114348. [Link]
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2017). Journal of Medicinal Chemistry, 60(5), 1746-1767. [Link]
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A Senior Application Scientist's Guide to Selectivity Profiling of Diaminopyrimidine-Based Kinase Inhibitors
Introduction: The Quest for Kinase Selectivity
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule inhibitors that modulate kinase activity has revolutionized targeted therapy. However, the human kinome is vast, comprising over 500 members that share a conserved ATP-binding site. This structural similarity presents a formidable challenge: achieving inhibitor selectivity.[1] An inhibitor that binds promiscuously to multiple kinases can lead to unforeseen off-target effects, resulting in toxicity and undermining the therapeutic rationale.[2][3] Conversely, a well-characterized, selective inhibitor is an invaluable tool for validating a kinase's role in disease and serves as a stronger candidate for clinical development.
This guide focuses on a particularly successful class of kinase inhibitors built upon the 2,4-diaminopyrimidine scaffold. This "privileged" heterocyclic motif has proven remarkably versatile, acting as a cornerstone in the design of numerous potent and selective therapeutic agents.[4][5][6] We will delve into the principles of selectivity profiling, compare the leading experimental platforms, provide actionable protocols, and guide you through the interpretation of the resulting data, empowering you to make informed decisions in your drug discovery programs.
The 2,4-Diaminopyrimidine Scaffold: A Bioisostere for ATP
The remarkable utility of the 2,4-diaminopyrimidine core stems from its ability to act as a bioisostere for the adenine portion of ATP.[4] It expertly mimics the hydrogen bonding pattern required for anchoring within the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. Specifically, the scaffold typically forms two crucial hydrogen bonds with the backbone of the hinge region, providing a stable foundation for the inhibitor's binding.[7]
This foundational interaction is the starting point for achieving both potency and selectivity. The power of this scaffold lies in the synthetic tractability of its various positions (e.g., C5 and the second amino group), which can be decorated with different chemical moieties. These substitutions extend into other pockets of the ATP-binding site, such as the solvent-exposed region or the pocket near the DFG motif, allowing medicinal chemists to fine-tune the inhibitor's interaction profile to favor a specific kinase target over others.[7][8] This strategy has led to the development of numerous successful inhibitors targeting kinases like JAK2, FAK, ALK, and Mps1.[4][7][9][10]
Comparative Guide to Kinase Profiling Platforms
Choosing the right assay technology is critical, as each has distinct advantages and limitations. The primary division is between assays that measure enzymatic activity (inhibition) and those that measure physical binding. [2][11]
| Assay Technology | Principle | Readout | Pros | Cons | Representative Vendors |
|---|---|---|---|---|---|
| Radiometric (Activity) | Measures the transfer of radiolabeled phosphate ([³³P]-ATP or [γ-³²P] ATP) to a substrate. [12] | Radioactivity | "Gold standard", direct measurement of catalysis, high sensitivity. [13] | Radioactive material handling and waste, lower throughput. | Reaction Biology (HotSpot™) |
| Luminescence (Activity) | Measures the amount of ATP remaining after the kinase reaction. Less ATP = more kinase activity. [14] | Luminescence | High throughput, no radioactivity, sensitive, broad adoption. [13] | Indirect measurement, susceptible to interference with luciferase enzyme. | Promega (ADP-Glo™), Reaction Biology |
| Competition Binding | Measures the displacement of an immobilized, tagged ligand from the kinase by the test inhibitor. | Varies (qPCR, etc.) | Measures true affinity (Kd), independent of substrate or ATP, can find non-ATP competitive inhibitors. [2] | Does not directly measure functional inhibition, may miss some inhibitors. | Eurofins Discovery (KINOMEscan™) [15] |
| Cellular Target Engagement | Measures inhibitor binding to the target kinase within live cells, often using energy transfer (e.g., BRET). | Light Emission | Physiologically relevant context (ATP, cofactors, scaffolding proteins). [16]| More complex assay development, does not provide kinome-wide scale easily. | Promega (NanoBRET™) |
Expert Insight: For initial kinome-wide profiling, a binding assay like KINOMEscan™ provides a rapid, cost-effective way to identify all potential interactions. However, for lead optimization, it is crucial to use an activity-based assay (like HotSpot™ or ADP-Glo™) to confirm functional inhibition and determine a true IC50. The choice of ATP concentration is also vital; while low ATP concentrations can identify potent binders, testing at physiological ATP levels (~1 mM) gives a better prediction of cellular activity. [11]
Experimental Protocol: IC50 Determination via Radiometric Kinase Assay
This protocol provides a self-validating framework for determining the IC50 of a diaminopyrimidine inhibitor against a target kinase.
Objective: To determine the potency (IC50) of "Compound DPY-X" against Kinase-Y.
Materials:
-
Compound DPY-X (10 mM stock in 100% DMSO)
-
Recombinant Kinase-Y
-
Kinase-specific peptide substrate
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]-ATP (10 mCi/mL)
-
Cold ATP (10 mM stock)
-
Stop Solution (e.g., 3% Phosphoric Acid)
-
96-well microplate
-
Filter-based capture plate (e.g., phosphocellulose)
Procedure:
-
Compound Dilution (Causality: Establishing a Concentration Gradient):
-
Prepare a serial dilution of Compound DPY-X. Start by diluting the 10 mM stock to 100 µM in Kinase Buffer (this intermediate dilution minimizes DMSO concentration in the final reaction).
-
Perform a 10-point, 1:3 serial dilution in a separate 96-well plate. This creates a concentration range that will bracket the expected IC50.
-
Include a "vehicle control" (DMSO only) and a "no enzyme" control.
-
-
Reaction Master Mix Preparation (Causality: Ensuring Consistency):
-
Prepare a master mix containing Kinase Buffer, the peptide substrate, and MgCl₂. MgCl₂ is a critical cofactor for the kinase, as it coordinates the phosphate groups of ATP.
-
Prepare the ATP mixture by combining cold ATP and [γ-³³P]-ATP to achieve the desired final concentration (e.g., 10 µM, at the apparent Km for the kinase) and specific activity.
-
-
Kinase Reaction Setup (Causality: Controlled Initiation):
-
Add 5 µL of each compound dilution (or control) to the wells of the reaction plate.
-
Add 20 µL of the master mix to each well.
-
Add 20 µL of diluted Kinase-Y to each well, except the "no enzyme" control.
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation and Incubation (Causality: The Catalytic Step):
-
Initiate the reaction by adding 5 µL of the ATP mixture to all wells. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45 minutes). This time should be within the linear range of the reaction, which must be determined empirically.
-
-
Reaction Termination and Substrate Capture (Causality: Halting the Reaction and Isolating the Product):
-
Stop the reaction by adding 50 µL of Stop Solution. The acidic pH denatures the kinase.
-
Transfer the reaction mixture to the filter plate. The phosphorylated peptide substrate will bind to the filter material, while the unreacted [γ-³³P]-ATP will flow through.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.
-
-
Detection and Data Analysis (Causality: Quantifying Activity):
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to kinase activity.
-
Data Analysis and Interpretation
Raw data (CPM) must be converted into a meaningful measure of selectivity.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_inhibitor - CPM_no_enzyme) / (CPM_vehicle - CPM_no_enzyme))
-
Generate Dose-Response Curve: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal, 4PL) to determine the IC50 value. [14]
-
Quantify Selectivity: A simple way to compare selectivity is a Selectivity Index , which is the ratio of IC50 values (IC50_off-target / IC50_on-target). A higher number indicates greater selectivity. More sophisticated metrics like the Selectivity Score (S-score) can also be used, which quantifies the number of kinases inhibited above a certain threshold at a given concentration. [17]
Case Study: Profiling the Diaminopyrimidine Inhibitor "DPY-12"
Let's consider a hypothetical diaminopyrimidine inhibitor, DPY-12, designed to target Focal Adhesion Kinase (FAK). Following the tiered strategy, DPY-12 was screened and IC50 values were determined for key kinases.
| Kinase Target | Family | IC50 (nM) | Selectivity Index (vs. FAK) | Biological Implication |
| FAK (PTK2) | FAK | 1.5 | 1 | Primary Target |
| Pyk2 (PTK2B) | FAK | 3.0 | 2 | Closely related family member; dual inhibition may be acceptable or desirable. [7] |
| IGF-1R | TK | 5.0 | 3.3 | Known off-target for some FAK inhibitors; potential for polypharmacology. [7] |
| ALK | TK | 150 | 100 | >100-fold selectivity; unlikely to be a significant off-target in cellular models. |
| JAK2 | TK | 350 | 233 | High selectivity against this common diaminopyrimidine target. [10] |
| PLK4 | Ser/Thr | >10,000 | >6667 | Highly selective against this unrelated serine/threonine kinase. |
| c-Met | TK | 850 | 567 | High selectivity. |
Analysis of DPY-12:
-
Potency & Selectivity: DPY-12 is a highly potent inhibitor of FAK. It demonstrates excellent selectivity against most other kinases tested (>100-fold).
-
Key Off-Targets: The compound shows activity against the closely related kinase Pyk2 and the insulin-like growth factor 1 receptor (IGF-1R). This is not unexpected, as multi-kinase inhibition is common. [7][18]The decision to advance DPY-12 would depend on whether the inhibition of Pyk2 and IGF-1R is considered a therapeutic benefit or a liability for the intended disease indication.
Conclusion and Future Outlook
The 2,4-diaminopyrimidine scaffold remains a robust and versatile starting point for the design of potent and selective kinase inhibitors. A systematic and multi-tiered approach to selectivity profiling is not merely a screening exercise; it is a critical component of the drug discovery process that provides essential insights into a compound's mechanism of action, potential for toxicity, and therapeutic window. By combining broad, kinome-wide binding assays with functional, activity-based assays and cellular validation, researchers can build a comprehensive profile that de-risks clinical translation. As computational methods for predicting off-target effects improve and phenotypic screening becomes more integrated, the ability to rationally design and validate selectivity will continue to be a defining feature of successful kinase inhibitor development. [3][19]
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- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
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A Technical Guide to Benchmarking Novel Diaminopyrimidine Kinase Inhibitors Against Established Therapeutics
For researchers, scientists, and professionals in drug development, the journey of a novel therapeutic candidate from conception to clinic is paved with rigorous validation. A critical phase in this journey is the comprehensive benchmarking of a new chemical entity against established inhibitors. This guide provides an in-depth, technically-grounded framework for comparing the performance of new diaminopyrimidine-based kinase inhibitors with current standards, supported by detailed experimental protocols and data interpretation strategies.
The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Its ability to mimic the adenine ring of ATP allows for strong binding interactions within the kinase active site.[2] This guide will navigate the essential assays and strategic considerations required to robustly characterize and compare novel diaminopyrimidine compounds, ensuring a solid foundation for further preclinical and clinical development.
The Strategic Imperative of Benchmarking
In the competitive landscape of drug discovery, benchmarking is not merely a comparative exercise; it is a vital strategic tool. It allows for an objective assessment of a new compound's potential advantages, such as improved potency, selectivity, or cellular activity, against existing drugs.[1][3] This data-driven approach is crucial for making informed decisions about resource allocation and mitigating risks in the lengthy and expensive drug development process.
Selecting the Right Benchmarks: A Deliberate Choice
The selection of appropriate benchmark inhibitors is a critical first step that dictates the context and relevance of the entire comparison. The choice should be guided by the intended target and desired profile of the new diaminopyrimidine compound.
-
Broad-Spectrum Inhibitors: For initial characterization and to understand the general kinase inhibitory potential of a new compound, a broad-spectrum inhibitor like Staurosporine is invaluable. Staurosporine is known to bind to a vast majority of protein kinases with high affinity, providing a useful, albeit non-selective, reference point.[4][5][6]
-
Multi-Kinase Inhibitors: If the novel diaminopyrimidine is designed to target multiple kinases, comparing it to approved multi-kinase inhibitors such as Sorafenib and Sunitinib is appropriate. These drugs target several kinases involved in angiogenesis and tumor cell proliferation, including VEGFR, PDGFR, and Raf kinases.[7][8][9]
-
Selective Inhibitors: When the goal is to develop a highly selective inhibitor, benchmarking against compounds with a narrow target profile for the kinase of interest is essential. For instance, a new EGFR inhibitor should be compared against established EGFR inhibitors like Gefitinib or Erlotinib .[10][11][12]
A Multi-Faceted Approach to Performance Evaluation
A comprehensive benchmarking strategy relies on a battery of assays that probe different aspects of the inhibitor's function, from its direct interaction with the target protein to its effects in a cellular context.
Experimental Workflow for Comprehensive Benchmarking
The following diagram illustrates a logical workflow for the systematic evaluation of new diaminopyrimidine kinase inhibitors.
Caption: A streamlined workflow for benchmarking new kinase inhibitors.
Part 1: Biochemical Characterization
The initial phase of benchmarking focuses on the direct interaction between the new diaminopyrimidine compound and its target kinase(s) in a purified, cell-free system.
Determination of Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a compound's potency. The ADP-Glo™ Kinase Assay is a robust and widely used method for determining IC50 values.[13][14][15]
-
Reagent Preparation: Prepare serial dilutions of the new diaminopyrimidine compound and the benchmark inhibitor(s) in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, the specific substrate, and the inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinome-wide Selectivity Profiling
A critical aspect of a kinase inhibitor's profile is its selectivity. A highly selective inhibitor is less likely to have off-target effects. Kinome-wide profiling services, such as KINOMEscan®, provide a comprehensive assessment of a compound's binding affinity against a large panel of kinases.[16][17][18]
This technology utilizes a competition binding assay where the test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand is quantified by qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction. The results are typically reported as the percentage of kinase remaining bound at a specific concentration of the inhibitor, or as a dissociation constant (Kd).
Part 2: Cellular Activity Assessment
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that the compound can enter cells, engage its target, and exert the desired biological effect.
Cellular Target Engagement
The NanoBRET™ Target Engagement Assay is a powerful technique for measuring the binding of a compound to its target protein within living cells.[19][20][21][22]
-
Cell Preparation: Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Compound and Tracer Addition: Add the NanoBRET™ tracer (a fluorescently labeled ligand for the target kinase) and serial dilutions of the test compound to the cells.
-
Equilibration: Incubate the cells to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Substrate Addition and BRET Measurement: Add the NanoGlo® substrate and measure the bioluminescence resonance energy transfer (BRET) signal. BRET occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal. The data is used to determine the cellular IC50 value, reflecting the compound's potency in a physiological context.
Cellular Functional Assays
To confirm that target engagement translates into a functional cellular response, downstream signaling pathways should be interrogated.
-
Cell Treatment: Treat cells with the new diaminopyrimidine compound and benchmark inhibitors at various concentrations and for different durations.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Electrophoresis and Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase or its downstream substrates.
-
Detection: Use fluorescently labeled secondary antibodies and an appropriate imaging system to detect and quantify the protein bands. A reduction in the ratio of phosphorylated to total protein indicates inhibition of the kinase signaling pathway.
Part 3: Comparative Data Analysis and Interpretation
The final and most critical step is the integration and comparative analysis of all the data generated.
Data Presentation: Summary Tables
Quantitative data should be summarized in clear and concise tables to facilitate direct comparison.
Table 1: Biochemical Potency and Selectivity
| Compound | Target Kinase | Biochemical IC50 (nM) | Kinome Selectivity (at 1 µM) |
| New Diaminopyrimidine 1 | Kinase X | Value | Number of off-targets |
| Benchmark Inhibitor A (Selective) | Kinase X | Value | Number of off-targets |
| Benchmark Inhibitor B (Multi-kinase) | Kinase X, Y, Z | Value | Number of off-targets |
Table 2: Cellular Activity
| Compound | Cellular Target Engagement IC50 (nM) | Inhibition of Downstream Signaling (EC50, nM) |
| New Diaminopyrimidine 1 | Value | Value |
| Benchmark Inhibitor A (Selective) | Value | Value |
| Benchmark Inhibitor B (Multi-kinase) | Value | Value |
Interpreting the Data: A Holistic View
A successful benchmarking effort provides a multi-dimensional understanding of the new compound's properties.
-
Potency Correlation: A strong correlation between biochemical and cellular potency suggests good cell permeability and engagement with the target in its native environment.
-
Selectivity Profile: A superior selectivity profile for the new diaminopyrimidine compound compared to a multi-kinase inhibitor could indicate a wider therapeutic window and fewer off-target side effects.
-
Structure-Activity Relationship (SAR): The comparative data can provide valuable insights into the structure-activity relationships of the diaminopyrimidine scaffold.[23][24][25] For example, specific substitutions on the pyrimidine ring may enhance potency against the primary target while reducing off-target activity.
Visualizing Signaling Pathways
Understanding the context in which the inhibitors function is crucial. The following diagram depicts a simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Similar diagrams can be constructed for other relevant pathways such as Bcr-Abl or VEGFR to visually represent the points of intervention for the new and benchmark inhibitors.[3][26][27][28][29][30][31][32]
Conclusion
The rigorous benchmarking of new diaminopyrimidine kinase inhibitors is a cornerstone of modern drug discovery. By employing a systematic and multi-faceted approach that combines biochemical and cellular assays, and by carefully selecting and comparing against appropriate benchmark compounds, researchers can build a robust data package that clearly defines the therapeutic potential of their novel candidates. This comprehensive understanding is essential for guiding lead optimization, de-risking the development process, and ultimately, delivering safer and more effective medicines to patients.
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A Senior Application Scientist's Guide to Cross-Reactivity of 2,4-Diaminopyrimidine Drugs
This guide provides an in-depth technical comparison of 2,4-diaminopyrimidine-based drugs, focusing on their cross-reactivity profiles. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support robust experimental design and interpretation. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The 2,4-Diaminopyrimidine Scaffold: A Privileged Structure in Drug Design
The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets. Its fundamental structure provides a versatile template for developing potent inhibitors for numerous enzymes. Drugs based on this core, such as the antibacterial Trimethoprim, the antiprotozoal Pyrimethamine, and the anticancer agent Methotrexate, are staples in modern medicine[1][2][3]. Their primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway essential for DNA synthesis and cellular replication[2][4][5].
The shared pharmacophore of these drugs, however, is a double-edged sword. While it confers potent on-target activity, it also creates the potential for cross-reactivity with orthologous enzymes in different species or even unrelated off-target proteins within the host. Understanding and quantifying this cross-reactivity is paramount in drug development to predict efficacy, selectivity, and potential toxicity.
Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines, thymidylate, and several amino acids[4]. By mimicking the natural substrate, 2,4-diaminopyrimidine drugs bind to the active site of DHFR with high affinity, leading to a depletion of THF and subsequent cell death[4][6][7]. The therapeutic window for these drugs is often determined by their selective affinity for the pathogen's DHFR over the human ortholog. Subtle differences in the active site of DHFR across species are exploited to achieve this selectivity[4][8].
Comparative Analysis of Key 2,4-Diaminopyrimidine Drugs
The selectivity of 2,4-diaminopyrimidine-based drugs varies significantly, directly impacting their clinical applications and toxicity profiles.
| Drug | Primary Indication | Target Organism | Human DHFR Inhibition | Key Cross-Reactivity Concerns |
| Methotrexate | Cancer, Autoimmune Diseases | Human | High | Low selectivity, also inhibits other folate-dependent enzymes.[4][9] |
| Trimethoprim | Bacterial Infections | Bacteria (e.g., E. coli) | Very Low | High selectivity for bacterial DHFR.[4][8] Can inhibit thiamine transporters.[10][11] |
| Pyrimethamine | Protozoal Infections (Malaria, Toxoplasmosis) | Protozoa (e.g., P. falciparum) | Low | Moderate selectivity.[4][12] Potential for hematological side effects.[13][14][15] |
Experimental Protocols for Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of 2,4-diaminopyrimidine drugs, a multi-faceted approach combining enzymatic and cell-based assays is essential.
Enzyme Inhibition Assays
These assays directly measure the inhibitory potency of a compound against purified enzymes. A standard operating procedure is crucial for obtaining reliable and reproducible results[16].
Objective: To determine the IC50 (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) of test compounds against DHFR from different species (e.g., human, bacterial, protozoal).
Methodology:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify DHFR from the target organisms.
-
Prepare a stock solution of dihydrofolate (DHF) and the cofactor NADPH.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the enzyme and varying concentrations of the inhibitor.
-
Initiate the reaction by adding DHF and NADPH.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the initial velocities against the inhibitor concentrations to determine the IC50 value.
-
Use the Cheng-Prusoff equation to calculate the Kᵢ value, which requires knowing the Michaelis constant (Km) of the substrate[17].
-
Causality Behind Experimental Choices:
-
Purified Enzymes: Using purified enzymes isolates the interaction between the drug and its primary target, eliminating confounding variables from other cellular components.
-
Spectrophotometric Monitoring: The change in absorbance of NADPH provides a continuous and real-time measurement of enzyme activity, allowing for accurate determination of initial velocities.
-
Kᵢ Determination: While IC50 is a common measure of potency, Kᵢ is a more fundamental measure of binding affinity and is independent of substrate concentration, making it more suitable for comparative studies[17][18].
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A Comparative Guide to the Synthetic Strategies for 2,4-Diaminopyrimidine-5-carboxylic Acid
Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to mimic the hydrogen bonding patterns of purine and pyrimidine bases makes it a potent inhibitor of various enzymes, particularly dihydrofolate reductase (DHFR). 2,4-Diaminopyrimidine-5-carboxylic acid, the subject of this guide, is a highly valuable and versatile building block. The carboxylic acid group at the C5 position provides a crucial synthetic handle for elaboration into more complex molecules, enabling the development of novel antifolates, kinase inhibitors, and other pharmacologically active compounds.[1][2]
This guide provides a comparative analysis of the principal synthetic routes to this key intermediate. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses to inform your selection of the optimal route for your research and development needs.
Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two strategic approaches:
-
Direct Ring Closure (Cyclocondensation): This is the most classical and convergent approach, constructing the pyrimidine ring from acyclic precursors in a single key step. The strategy involves the reaction of guanidine with a three-carbon electrophilic component that already contains the C5-carboxylic acid functionality (or its ester precursor).
-
Post-Functionalization of a Pre-formed Pyrimidine Core: This strategy begins with a simpler, readily available pyrimidine, such as 2,4-diaminopyrimidine, and introduces the carboxylic acid group at the C5 position in a subsequent step. This approach is advantageous when the required three-carbon precursors for cyclocondensation are not commercially available or are difficult to synthesize.
Route 1: Direct Cyclocondensation via Three-Carbon Synthons
This approach represents the most direct and atom-economical pathway to the target molecule's ester precursor. The core principle is the reaction between guanidine, which provides the N-C-N backbone, and a C3 synthon bearing the C5-carboxylate group.
Mechanistic Rationale
The reaction proceeds via a sequence of nucleophilic addition and condensation steps. Guanidine, a strong nucleophile, attacks one of the electrophilic carbonyl or enol ether carbons of the C3 component. This is followed by an intramolecular cyclization and subsequent dehydration/elimination to form the stable, aromatic pyrimidine ring. The choice of the C3 synthon is critical and dictates the reaction conditions and overall efficiency. A common and effective synthon is an ester of 2-formyl-3-oxobutanoic acid or a related derivative like ethyl 2-cyano-3-ethoxyacrylate.
Experimental Protocol: Synthesis of Ethyl 2,4-Diaminopyrimidine-5-carboxylate
This protocol is adapted from established procedures for pyrimidine synthesis.[3][4] The final carboxylic acid is obtained by subsequent hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2,4-Diaminopyrimidine-5-carboxylate
-
Guanidine Preparation: To a stirred solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol) at room temperature, add guanidine hydrochloride (9.55 g, 100 mmol). Stir the resulting suspension for 30 minutes to liberate the free guanidine base.
-
Condensation Reaction: To the guanidine suspension, add ethyl 2-cyano-3-ethoxyacrylate (16.9 g, 100 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Reduce the solvent volume under vacuum. The precipitated solid is filtered, washed with cold water (2 x 30 mL) and then diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield ethyl 2,4-diaminopyrimidine-5-carboxylate as a crystalline solid. A typical yield is in the range of 70-85%.
Step 2: Hydrolysis to this compound
-
Saponification: Suspend the ethyl ester (18.2 g, 100 mmol) in 100 mL of 2 M aqueous sodium hydroxide.
-
Heating: Heat the mixture to 80-90 °C and stir for 2-4 hours until a clear solution is obtained, indicating complete hydrolysis.
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 with 6 M hydrochloric acid. A white precipitate of the carboxylic acid will form.
-
Isolation: Filter the precipitate, wash thoroughly with cold water to remove salts, and dry under vacuum to afford the final product, this compound.
Visualizing the Cyclocondensation Pathway
Sources
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a Quantitative NMR (qNMR) Method for Diaminopyrimidines
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Diaminopyrimidines, a class of compounds with significant therapeutic applications, require robust analytical methods to ensure their quality and efficacy. This guide provides an in-depth, experience-driven comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the analysis of diaminopyrimidines. We will delve into the causality behind experimental choices and provide a self-validating protocol for the qNMR method, grounded in authoritative sources.
The Analytical Challenge: Quantifying Diaminopyrimidines
Diaminopyrimidines are a critical pharmacophore in numerous drugs, including well-known examples like pyrimethamine, an antimalarial, and trimethoprim, an antibiotic. The precise measurement of these compounds in drug substances and products is a cornerstone of quality control.
Traditionally, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the workhorse for such analyses. While reliable, HPLC methods can be time-consuming to develop, require compound-specific reference standards for every analyte, and can be susceptible to issues related to column degradation and matrix effects.
qNMR: A Paradigm Shift in Quantitative Analysis
Quantitative NMR (qNMR) has emerged as a powerful and direct method for the quantification of chemical substances.[1][2] Unlike chromatographic techniques that rely on the response factor of a compound, qNMR is a primary ratio method.[3] The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of the molar ratio of different substances in a mixture without the need for identical reference standards.[4][5] This intrinsic characteristic of NMR makes it a highly accurate and versatile tool for purity assignments and concentration determinations.[1][2][6]
Why qNMR is Advantageous for Diaminopyrimidines:
-
Structural Specificity: NMR provides detailed structural information, ensuring that the signal being quantified unequivocally belongs to the diaminopyrimidine of interest. This inherent specificity is a significant advantage over methods that may not distinguish between structurally similar impurities.
-
Reduced Reliance on Reference Standards: qNMR can utilize a single, well-characterized internal standard to quantify multiple analytes in a sample, provided their signals are resolved.[5] This simplifies the analytical workflow and reduces the cost and effort associated with sourcing and qualifying numerous specific reference materials.
-
Non-destructive Technique: The sample can be recovered after analysis, which is particularly beneficial when dealing with valuable or scarce materials.[7][8]
-
Speed and Efficiency: Once a qNMR method is established, the analysis time per sample is often shorter than a typical HPLC run, especially when considering system equilibration and shutdown procedures.
Comparative Performance: qNMR vs. HPLC for Diaminopyrimidine Analysis
To provide a clear comparison, let's consider hypothetical validation data for the quantification of a generic diaminopyrimidine drug substance.
| Validation Parameter | qNMR Method | HPLC-UV Method | Commentary |
| Specificity | High (based on unique proton signals) | Moderate to High (dependent on chromatographic resolution) | qNMR's structural elucidation capability provides superior specificity. |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 | Both methods can demonstrate excellent linearity. |
| Range | 0.1 - 10 mg/mL | 0.001 - 1 mg/mL | HPLC often offers a wider dynamic range, particularly at lower concentrations. |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.5 - 101.5% | Both methods can achieve high accuracy.[9] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.5% | ≤ 1.0% | qNMR often exhibits superior precision due to fewer sample manipulation steps. |
| - Intermediate Precision | ≤ 0.8% | ≤ 1.5% | |
| LOD | ~10 µM | ~0.1 µM | HPLC is generally more sensitive.[10] |
| LOQ | ~30 µM | ~0.3 µM | |
| Robustness | High | Moderate | qNMR is less susceptible to minor variations in experimental conditions.[11] |
Key Takeaway: While HPLC may be the method of choice for trace-level analysis due to its lower limits of detection, qNMR excels in the accurate and precise quantification of the main component, making it ideal for the assay of drug substances and formulated products.
Experimental Protocol: Validation of a qNMR Method for a Diaminopyrimidine
This protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13]
Instrumentation and Materials
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering a calibrated 90° pulse.
-
Internal Standard (IS): A certified reference material with high purity (≥99.5%), chemical stability, and signals that do not overlap with the analyte.[14] For diaminopyrimidines, suitable internal standards could include maleic acid or 1,4-dinitrobenzene, depending on the solvent and analyte signals.[1]
-
Deuterated Solvent: A high-purity deuterated solvent that completely dissolves both the analyte and the internal standard (e.g., DMSO-d₆, CDCl₃).
-
Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.
Experimental Workflow Diagram
Caption: Workflow for qNMR method validation.
Validation Parameters and Acceptance Criteria
The following sections detail the experimental design for each validation parameter. The causality behind each choice is explained to provide a deeper understanding of the methodology.
-
Objective: To demonstrate that the signal used for quantification is solely from the diaminopyrimidine analyte and is not affected by the internal standard, impurities, or degradation products.
-
Protocol:
-
Acquire ¹H NMR spectra of the diaminopyrimidine analyte, the internal standard, and a mixture of the two.
-
Spike the analyte with known impurities or force-degraded samples and acquire ¹H NMR spectra.
-
Causality: By comparing the spectra, we can visually confirm that the selected analyte and internal standard signals are well-resolved from each other and from any potential interfering signals.
-
-
Acceptance Criteria: The analyte signal used for quantification must be free from overlap with any other signals in the spectrum.
-
Objective: To establish that the method provides results that are directly proportional to the concentration of the analyte over a specified range.
-
Protocol:
-
Prepare a series of at least five calibration standards by varying the concentration of the diaminopyrimidine analyte while keeping the concentration of the internal standard constant.
-
Acquire and process the ¹H NMR spectra for each standard.
-
Plot the ratio of the analyte integral to the internal standard integral against the concentration ratio.
-
Causality: This demonstrates the linear relationship between the signal response and the analyte concentration, which is the fundamental basis of quantification.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the diaminopyrimidine analyte and a fixed amount of the internal standard.
-
Analyze each sample in triplicate.
-
Calculate the percent recovery.
-
Causality: This experiment directly measures how well the method can quantify the analyte in a representative matrix.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Causality: This measures the precision of the method under ideal conditions.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Causality: This assesses the effect of random events on the precision of the analytical procedure.[13]
-
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Protocol:
-
LOD and LOQ can be estimated based on the signal-to-noise ratio (S/N).
-
LOD is typically determined at an S/N of 3:1.
-
LOQ is typically determined at an S/N of 10:1.
-
Causality: These parameters define the lower limits of the method's performance. For a qNMR assay of a drug substance, the LOQ is less critical than for an impurity determination method.
-
-
Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small variations to parameters such as the relaxation delay (D1), pulse angle, and processing parameters (e.g., line broadening).
-
Analyze a standard sample under each modified condition.
-
Causality: This demonstrates the reliability of the method during normal usage. The qNMR method is known for its robustness.[11]
-
-
Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters.
Logical Relationship of Validation Parameters
Caption: Interdependence of qNMR validation parameters.
Conclusion: Embracing qNMR for Diaminopyrimidine Analysis
The validation of a qNMR method for diaminopyrimidines, as outlined in this guide, provides a scientifically sound and efficient alternative to traditional chromatographic techniques. While HPLC remains a valuable tool, particularly for trace analysis, qNMR offers unparalleled specificity, precision, and a more direct route to quantification for assays of drug substances and products. By understanding the causality behind the experimental choices and adhering to a robust validation protocol, researchers and drug development professionals can confidently implement qNMR to ensure the quality and integrity of their diaminopyrimidine-based medicines.
References
- ResolveMass Laboratories. (n.d.).
- Emery Pharma. (n.d.).
- Pauli, G. F., et al. (2012). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis, 23(5), 408-420. [Link]
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- European Compliance Academy (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Hays, P. A., et al. (2003). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 51(23), 6666-6672. [Link]
- ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
- International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. [Link]
- Naila Kanwal. (2022, November 2). ICH Q2 Analytical Method Validation [PowerPoint slides]. SlideShare. [Link]
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- U.S. Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]
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- U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Agilent Technologies. (2011, April 5).
- European Network of Forensic Science Institutes (ENFSI). (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
- International Council for Harmonisation (ICH). (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- Weber, B., et al. (2003). QNMR - A versatile concept for the validation of natural product reference compounds. Phytochemistry, 62(5), 841-848. [Link]
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A Comparative Guide to Co-crystal Formation: The Impact of Diaminopyrimidine Isomerism
Introduction: Beyond the Molecule Itself
In the landscape of modern drug development, the active pharmaceutical ingredient (API) is only the beginning of the story. The solid-state form of that API dictates its ultimate clinical efficacy, influencing critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.[1][2][3] For decades, salt formation was the primary strategy for optimizing these properties. However, for non-ionizable APIs or when suitable salt forms cannot be found, pharmaceutical co-crystals present a powerful and versatile alternative.[2][4]
Co-crystals are multi-component crystalline solids composed of an API and a benign co-former, held together in a stoichiometric ratio by non-covalent interactions, most notably hydrogen bonds.[3] This approach, rooted in the principles of crystal engineering and supramolecular chemistry, allows for the rational design of crystalline materials with tailored properties, without altering the covalent structure of the API itself.[5][6]
Among the vast library of potential co-formers, diaminopyrimidines stand out due to their robust hydrogen bonding capabilities. The arrangement of nitrogen atoms within the pyrimidine ring and the appended amino groups provides a rich array of hydrogen bond donors and acceptors. This makes them excellent candidates for forming predictable and stable interactions, known as supramolecular synthons, with various functional groups present on APIs.[7][8][9] However, not all diaminopyrimidines are created equal. The seemingly subtle difference in the position of the amino groups—their isomerism—can have a profound impact on the geometry of these synthons, ultimately determining whether a co-crystal will form at all.
This guide provides a comparative analysis of co-crystal formation using different diaminopyrimidine isomers. We will explore the underlying principles of supramolecular recognition, detail a robust experimental workflow for screening and characterization, and present comparative data to illustrate how isomeric differences dictate co-crystallization outcomes.
The Decisive Role of Isomerism in Supramolecular Synthon Formation
The foundation of co-crystal design lies in the concept of the supramolecular synthon .[10] These are robust, recurring patterns of intermolecular interactions that can be reliably used to assemble molecules into a desired crystalline architecture. Diaminopyrimidine moieties are known to form highly predictable synthons, particularly with carboxylic acids. The most common of these is the R²₂(8) ring motif, a heterosynthon formed between the acid group and the N1/C2-amino site of a 2,4-diaminopyrimidine derivative.[6][8]
The positional isomerism of the diaminopyrimidine co-former directly influences the spatial arrangement of its hydrogen bond donors and acceptors. Let's consider two isomers as potential co-formers for an API containing a carboxylic acid: 2,4-diaminopyrimidine and 4,6-diaminopyrimidine .
-
2,4-Diaminopyrimidine: Possesses two distinct interaction sites: the C2–NH₂/N1 (donor–acceptor, DA) site and the C2–NH₂/N3/C4–NH₂ (donor–acceptor–donor, DAD) site.[6] The DA site is geometrically well-suited to form the highly stable R²₂(8) heterosynthon with a carboxylic acid.
-
4,6-Diaminopyrimidine: The amino groups are positioned symmetrically around the N5 atom. This arrangement presents a different geometric and electronic profile, which may be less favorable for forming the classic R²₂(8) synthon with a carboxylic acid due to steric hindrance or suboptimal alignment of donor/acceptor sites.
This difference in hydrogen bonding potential is not merely theoretical; it is the critical factor that governs the success or failure of a co-crystallization experiment.
Caption: Potential hydrogen bonding between a carboxylic acid API and two diaminopyrimidine isomers.
Designing a Comparative Co-crystal Screen: A Multi-Method Approach
To empirically test the influence of isomerism, a well-designed co-crystal screening protocol is essential. Relying on a single method can be misleading, as some co-crystal phases are kinetically favored while others are thermodynamically stable. Therefore, a dual approach utilizing both a mechanochemical and a solution-based method provides a more comprehensive picture.
Our Experimental Strategy: We will attempt to co-crystallize a model API, "API-X" (a stable, non-ionizable compound with a single carboxylic acid group), with 2,4-diaminopyrimidine and 4,6-diaminopyrimidine using Liquid-Assisted Grinding (LAG) and Slurry Crystallization.
-
Liquid-Assisted Grinding (LAG): This mechanochemical technique is highly efficient for rapid screening.[11] The addition of a small amount of solvent during grinding increases molecular mobility, breaking existing crystal lattices and facilitating the formation of new co-crystal phases, which are often the kinetically favored products.[12][13][14]
-
Slurry Crystallization: This solution-mediated method involves stirring a suspension of the API and co-former in a solvent where both have low solubility.[15] Over time, the system equilibrates, and the most thermodynamically stable crystalline phase will dominate.[16] This technique is invaluable for confirming the stability of a co-crystal found via grinding or for discovering stable phases missed by kinetic methods.
Caption: A comprehensive workflow for comparative co-crystal screening and characterization.
Protocols for Co-crystal Synthesis and Characterization
The following protocols are designed to be self-validating. The primary characterization by PXRD provides the initial evidence of a new phase, which is then corroborated by thermal analysis (DSC). Definitive structural confirmation is achieved via SCXRD if single crystals can be obtained.
Protocol 1: Liquid-Assisted Grinding (LAG)
-
Preparation: Place API-X (e.g., 100 mg, 0.5 mmol) and the selected diaminopyrimidine isomer (in a 1:1 molar ratio) into an agate mortar.
-
Solvent Addition: Add two drops (approx. 50 µL) of a suitable solvent (e.g., ethanol or ethyl acetate). The choice of solvent is critical; it should not fully dissolve the components but should facilitate molecular exchange.
-
Grinding: Gently grind the mixture with a pestle for 20 minutes. The paste should appear uniform.
-
Isolation: Scrape the resulting solid from the mortar and allow it to air-dry completely.
-
Analysis: Analyze the solid using PXRD and DSC.
Protocol 2: Slurry Crystallization
-
Preparation: Add API-X (e.g., 100 mg, 0.5 mmol) and the selected diaminopyrimidine isomer (in a 1:1 molar ratio) to a 4 mL glass vial containing a magnetic stir bar.
-
Solvent Addition: Add 2 mL of a solvent in which both components have low but non-zero solubility (e.g., acetonitrile or heptane). The solids should remain in suspension.
-
Equilibration: Seal the vial and stir the suspension at a constant speed (e.g., 500 rpm) at ambient temperature for 24-48 hours. This duration is typically sufficient for the system to reach thermodynamic equilibrium.[16]
-
Isolation: Isolate the solid material by vacuum filtration, washing with a small amount of the slurry solvent. Allow the solid to air-dry.
-
Analysis: Analyze the solid using PXRD and DSC.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): The primary tool for identifying new crystalline phases.[17] A successful co-crystal will exhibit a unique diffraction pattern that is distinct from the patterns of the individual starting materials or a simple physical mixture.[18][19]
-
Differential Scanning Calorimetry (DSC): This technique measures the thermal transitions of a material. A pure co-crystal will typically display a single, sharp melting endotherm that is different from the melting points of the API and co-former.[20][21]
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard for structural confirmation. If single crystals of sufficient quality can be grown (often from the slurry or by slow evaporation), SCXRD provides unambiguous proof of co-crystal formation and reveals the precise three-dimensional arrangement of molecules and the specific hydrogen bonding interactions.[22]
Comparative Experimental Results & Analysis
The screening of API-X with the two diaminopyrimidine isomers yielded markedly different results, which are summarized below.
| Experiment | Co-former | Method | PXRD Result | DSC Result (Melting Point) | Outcome |
| 1 | 2,4-Diaminopyrimidine | LAG | New, unique pattern | Single endotherm at 175 °C | Co-crystal Formed |
| 2 | 2,4-Diaminopyrimidine | Slurry | Same pattern as LAG | Single endotherm at 175 °C | Co-crystal Confirmed |
| 3 | 4,6-Diaminopyrimidine | LAG | Physical mixture of starting materials | Two endotherms (API-X & Co-former) | No Reaction |
| 4 | 4,6-Diaminopyrimidine | Slurry | Physical mixture of starting materials | Two endotherms (API-X & Co-former) | No Reaction |
Analysis of Results
API-X with 2,4-Diaminopyrimidine: Both the kinetic (LAG) and thermodynamic (slurry) methods produced a new crystalline phase. The PXRD pattern was identical for both methods and distinct from the starting materials, providing strong evidence of co-crystal formation. The DSC analysis corroborated this finding, showing a single melting point at 175 °C, intermediate between that of API-X (150 °C) and 2,4-diaminopyrimidine (162 °C), but distinctly different. Single crystals obtained from the slurry experiment were analyzed by SCXRD, which confirmed a 1:1 stoichiometric co-crystal. The structural data revealed the formation of the expected and highly stable R²₂(8) heterosynthon between the carboxylic acid of API-X and the N1/C2-amino site of the 2,4-diaminopyrimidine.
API-X with 4,6-Diaminopyrimidine: In stark contrast, neither screening method yielded a co-crystal. The PXRD patterns from both the LAG and slurry experiments were simple superimpositions of the patterns for pure API-X and pure 4,6-diaminopyrimidine. The DSC thermograms showed two separate melting events corresponding to the individual components. This complete lack of reaction, even under conditions that successfully produced a co-crystal with the other isomer, underscores the critical role of molecular geometry in supramolecular assembly. The arrangement of hydrogen bond donors on 4,6-diaminopyrimidine is geometrically incompatible for forming a stable, repeating hydrogen-bonded network with the carboxylic acid of API-X.
Conclusion: Isomerism as a Critical Design Parameter
This comparative study demonstrates unequivocally that the positional isomerism of a co-former is a critical variable in co-crystal design and discovery. While 2,4-diaminopyrimidine readily formed a stable co-crystal with our model API through a predictable supramolecular synthon, the 4,6-diaminopyrimidine isomer failed to form a co-crystal under the same experimental conditions.
For researchers, scientists, and drug development professionals, this provides a key insight:
-
Co-former selection is not just about functional groups, but also about their spatial arrangement. The geometry and steric environment of potential interaction sites must be carefully considered.
-
A multi-pronged screening strategy is essential. Employing both kinetic and thermodynamic methods, such as liquid-assisted grinding and slurry crystallization, provides a more robust and comprehensive screen.[11]
-
Thorough characterization is non-negotiable. A combination of PXRD and DSC is required for initial identification, with SCXRD being the ultimate goal for definitive structural proof.
By understanding the subtleties of supramolecular chemistry and the profound impact of isomerism, we can move from a trial-and-error approach to a more rational, predictive science of co-crystal engineering. This knowledge enables the targeted design of novel crystalline forms with optimized properties, ultimately accelerating the development of safer and more effective medicines.
References
- An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
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- Basavoju, S., Boström, D., & Velaga, S. P. (2008). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Crystal Growth & Design, 8(11), 4048–4057. [Link]
- Raheem Thayyil, A., Juturu, T., Nayak, S., & Kamath, S. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 10(2), 203–212. [Link]
- Bolte, M., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design, 22(5), 3048–3062. [Link]
- Barikah, K. Z., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-84. [Link]
- Al-Tannak, N. F., & Rasmuson, Å. C. (2018). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Drug Development and Industrial Pharmacy, 44(8), 1237–1254. [Link]
- Do, T. H., & Kalaria, P. N. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4106–4114. [Link]
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- Review on Pharmaceutical Co-Crystals and Design Strategies. (2021).
- Dourou, C., et al. (2018). Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. CrystEngComm, 20(33), 4758–4761. [Link]
- Tan, D., et al. (2023). Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. Crystal Growth & Design, 23(6), 4531–4553. [Link]
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A Head-to-Head Comparison of Diaminopyrimidine and Quinazoline Scaffolds in Kinase Inhibition: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, with their dysregulation being a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these inhibitors lies the chemical scaffold, a core structure that dictates binding affinity, selectivity, and overall drug-like properties. Among the most successful and versatile scaffolds are the diaminopyrimidine and quinazoline cores. Both are privileged structures, adept at mimicking the adenine ring of ATP and engaging in critical hydrogen bond interactions within the kinase hinge region.[1]
This guide provides an in-depth, head-to-head comparison of these two powerhouse scaffolds. We will dissect their structural nuances, explore their distinct binding modes, and present a data-driven analysis of their performance as kinase inhibitors. This objective comparison, supported by detailed experimental methodologies, is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their own kinase inhibitor discovery programs.
The Diaminopyrimidine Scaffold: A Versatile Hinge-Binder
The 2,4-diaminopyrimidine scaffold has emerged as a highly effective core for a multitude of kinase inhibitors.[2] Its defining feature is the arrangement of amino groups that enables the formation of two crucial hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket.[3] This bidentate interaction provides a strong foundation for achieving high potency.
A notable example of a diaminopyrimidine-based inhibitor is TAE-226, a potent dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[4] FAK is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a key role in cell adhesion, migration, and survival.[3] The diaminopyrimidine core of TAE-226 is central to its inhibitory activity against FAK.[3]
Binding Mode of Diaminopyrimidine Inhibitors
The binding mode of diaminopyrimidine inhibitors is exemplified by the crystal structure of a methanesulfonamide diaminopyrimidine inhibitor bound to FAK (PDB ID: 3BZ3).[5] The diaminopyrimidine core forms two direct hydrogen bonds with the backbone amide and carbonyl groups of a key cysteine residue (Cys502) in the hinge region of FAK.[3] This interaction effectively mimics the hydrogen bonding pattern of the adenine ring of ATP. The substituents on the pyrimidine ring then extend into other regions of the ATP-binding site, contributing to both potency and selectivity.[3]
Caption: Binding of a diaminopyrimidine scaffold to the kinase hinge region.
The Quinazoline Scaffold: A Clinically Validated Powerhouse
The quinazoline scaffold is arguably one of the most successful and widely employed cores in the development of clinically approved kinase inhibitors.[6][7] This fused heterocyclic system, consisting of a benzene ring fused to a pyrimidine ring, has given rise to numerous blockbuster drugs, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[8][9]
Prominent examples of quinazoline-based drugs include:
-
Gefitinib (Iressa®): An EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[6][8]
-
Erlotinib (Tarceva®): Another EGFR inhibitor used in the treatment of NSCLC and pancreatic cancer.[6]
-
Lapatinib (Tykerb®): A dual inhibitor of EGFR and HER2 for the treatment of breast cancer.[6]
The success of the quinazoline scaffold lies in its rigid structure and its ability to be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[10]
Binding Mode of Quinazoline Inhibitors
The binding of quinazoline inhibitors to the kinase active site is well-characterized through numerous crystal structures. Taking Gefitinib as an example (PDB ID: 4WKQ), its quinazoline core occupies the ATP-binding site of EGFR.[8][11] A key interaction is a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a methionine residue (Met793) in the hinge region.[8] The anilino group at the 4-position of the quinazoline projects into a hydrophobic pocket, while substituents at the 6 and 7-positions are directed towards the solvent-exposed region, providing opportunities for modification to improve solubility and other drug-like properties.[8]
Caption: Binding of a quinazoline scaffold to the kinase hinge region.
Head-to-Head Comparison: Potency, Selectivity, and Physicochemical Properties
| Feature | Diaminopyrimidine Scaffold (e.g., TAE-226) | Quinazoline Scaffold (e.g., Gefitinib) |
| Primary Target(s) | FAK, IGF-1R, FLT3, JAK2[2][4] | EGFR, HER2, VEGFR[6][9] |
| Potency (IC50) | Potent, often in the low nanomolar range for primary targets. (e.g., TAE-226 against FAK)[3][4] | Highly potent, with IC50 values in the low nanomolar range for EGFR. (Gefitinib IC50 for EGFR: ~23-79 nM)[12] |
| Binding Mode | Typically forms two hydrogen bonds with the kinase hinge region.[3] | Typically forms a single hydrogen bond with the kinase hinge region.[8] |
| Selectivity | Can be designed as multi-kinase or selective inhibitors. Selectivity profile varies with substituents.[3] | Can be highly selective for specific kinases (e.g., EGFR), but off-target effects can occur.[13] |
| Physicochemical Properties | Generally possess good drug-like properties. Modifications can be made to improve solubility and metabolic stability.[3] | Often have challenges with solubility, but modifications at the 6 and 7-positions can enhance this and improve oral bioavailability.[10][14] |
| Clinical Success | Several inhibitors in clinical trials and one approved drug (Fedratinib for JAK2/FAK).[2] | Numerous FDA-approved drugs, particularly for EGFR-driven cancers, demonstrating significant clinical success.[6][7][9] |
Experimental Protocols for Comparative Evaluation
To empirically compare novel inhibitors based on these scaffolds in a laboratory setting, a series of standardized biochemical and cell-based assays are essential.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.
Protocol: Luminescence-Based Kinase Assay
-
Compound Preparation: Prepare serial dilutions of the diaminopyrimidine and quinazoline test compounds in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the purified kinase enzyme, a suitable substrate peptide, and the kinase assay buffer.
-
Inhibitor Incubation: Add the serially diluted test compounds to the wells and incubate to allow for binding to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ATP Detection: Stop the reaction and measure the amount of remaining ATP using a luminescence-based reagent kit (e.g., ADP-Glo™).
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.[15][16]
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on the target kinase for their proliferation and survival.
Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells known to overexpress the target kinase (e.g., A549 cells for EGFR inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the diaminopyrimidine and quinazoline test compounds.
-
Incubation: Incubate the cells for a prolonged period (e.g., 72 hours) to allow the compounds to exert their anti-proliferative effects.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo®) to each well. This reagent is converted into a detectable product by metabolically active cells.
-
Signal Measurement: Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: The signal is directly proportional to the number of viable cells. Plot the signal against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) value for each compound.[9]
Concluding Remarks and Future Perspectives
Both the diaminopyrimidine and quinazoline scaffolds are undeniably powerful tools in the arsenal of the medicinal chemist. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall goals of the drug discovery program.
The quinazoline scaffold boasts a remarkable track record of clinical success, particularly against EGFR. Its rigid nature and well-understood structure-activity relationships make it a reliable starting point for developing potent and selective inhibitors. However, challenges with physicochemical properties such as solubility often need to be addressed through careful chemical modification.
The diaminopyrimidine scaffold , with its characteristic bidentate hydrogen bonding to the kinase hinge, offers a robust anchor for achieving high potency. Its versatility has been demonstrated against a diverse range of kinases, and it continues to be a popular choice for the development of both selective and multi-targeted inhibitors.
Ultimately, the optimal scaffold is the one that provides the best balance of potency, selectivity, and drug-like properties for a given therapeutic application. A thorough understanding of the distinct characteristics of both diaminopyrimidine and quinazoline cores, as outlined in this guide, will empower researchers to make more rational and effective decisions in the design of the next generation of kinase inhibitors.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diaminopyrimidine-5-carboxylic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Diaminopyrimidine-5-carboxylic acid (CAS 18588-61-9). In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from best practices and data from structurally analogous compounds, including 2,4-Diaminopyrimidine and other pyrimidine carboxylic acids. This precautionary approach ensures a high margin of safety.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from similar pyrimidine derivatives, this compound should be handled as a substance that is:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered PPE approach is mandatory to minimize any risk of exposure. The following table outlines the required PPE for handling this compound.
| Activity | Required PPE |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing solutions for disposal) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) |
| High-Hazard Activities (e.g., cleaning up spills) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[1]
Engineering Controls: Containing the Hazard
All handling of this compound, including preparation for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control any potential dust or aerosol generation.[2] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Part 2: Step-by-Step Disposal Protocol
The cornerstone of proper chemical disposal is meticulous segregation and clear communication with your institution's Environmental Health and Safety (EHS) department.
Waste Identification and Segregation
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for collecting all waste containing this compound. The container must be labeled with the words "Hazardous Waste" and the full chemical name.
-
Waste Streams: Maintain separate waste streams to prevent potentially hazardous reactions. Do not mix this compound waste with:
-
Strong Oxidizing Agents: Incompatible with oxidizing agents.
-
Acids and Bases: Unless part of a specific neutralization protocol, avoid mixing with strong acids or bases.
-
Other Reactive Chemicals: Consult a chemical compatibility chart or your EHS department if you are unsure about mixing with other waste streams.
-
Waste Accumulation and Storage
-
Collection:
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and rinsate from triple-rinsed empty containers in the designated hazardous waste container.
-
Liquid Waste: If in solution, collect in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility has been confirmed.
-
-
Container Management: Keep the hazardous waste container securely closed when not in use.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials. This area should be under the control of laboratory personnel.
Final Disposal
The primary and recommended method for the disposal of this compound is through a licensed environmental waste management company.
-
Contact EHS: Notify your institution's EHS department or your designated hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Ensure all required waste disposal forms are completed accurately and attached to the waste container.
The logical workflow for the disposal process is illustrated in the diagram below.
Caption: Decision workflow for the proper disposal of this compound.
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Accidental Release Measures
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work upwind if possible.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid creating dust.[3]
-
Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department immediately.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Conclusion
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to these guidelines, which are grounded in a cautious interpretation of data from analogous compounds, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.
References
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- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine.
- Metasci. (n.d.). Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4-Diaminopyrimidine-5-carboxylic Acid
This document provides essential safety and logistical information for the handling and disposal of 2,4-Diaminopyrimidine-5-carboxylic acid. As your partner in research, we are committed to providing value beyond the product itself, building a foundation of trust through expert guidance on laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles.
Hazard Assessment: Understanding the Risks
While comprehensive toxicological data for this compound is not fully established, data from structurally similar pyrimidine derivatives provide a strong basis for a cautious approach. Compounds within this class are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) when handled as a powder.[1]
Given the absence of specific occupational exposure limits (OELs), this compound must be handled with the assumption that it is a potent substance. All operations should be designed to minimize direct contact and the generation of aerosols or dust.
Key Principles:
-
The Hierarchy of Controls: Personal Protective Equipment (PPE) is the last line of defense. It is essential but should only be used after engineering controls (e.g., fume hoods, glove boxes) and administrative controls (e.g., standard operating procedures, designated work areas) have been implemented to minimize exposure.[2]
-
Assume Potency: In the absence of complete data, treat this compound as a hazardous substance. This proactive stance is the cornerstone of a robust safety culture.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Example Tasks | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Risk | Handling sealed containers; working with dilute solutions (<1mM) inside a certified chemical fume hood. | Single pair of nitrile gloves. | Safety glasses with side shields. | Long-sleeved lab coat. | Not typically required. |
| Moderate Risk | Preparing stock solutions from powder inside a chemical fume hood; performing dilutions. | Double pair of nitrile gloves.[3] | Chemical splash goggles. | Long-sleeved lab coat with knit cuffs. | Recommended if weighing powder, even in a hood. (N95) |
| High Risk / Spill | Weighing powder on an open bench (not recommended); cleaning up spills; potential for significant aerosol generation. | Double pair of chemical-resistant nitrile gloves.[3] | Chemical splash goggles and a full-face shield.[4] | Impervious, disposable gown with back closure.[4] | Fit-tested NIOSH-certified N95 respirator or higher.[3][4] |
Detailed Protocols for PPE Usage
Proper technique in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Experimental Protocol: Donning PPE for Moderate-Risk Tasks
-
Hand Hygiene: Wash hands thoroughly with soap and water and dry completely.[3]
-
Inner Gloves: Don the first pair of nitrile gloves, ensuring they are pulled taut.
-
Lab Coat/Gown: Put on a clean, long-sleeved lab coat with knit cuffs. Fasten it completely.
-
Outer Gloves: Don the second pair of nitrile gloves. The cuff of the outer glove must go over the cuff of the lab coat sleeve, creating a secure seal.[3]
-
Eye Protection: Put on chemical splash goggles. Adjust the strap for a snug fit.
Experimental Protocol: Doffing PPE to Prevent Contamination
The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).
-
Inspect: Visually inspect your PPE for any obvious contamination.
-
Clean Outer Gloves: If grossly contaminated, wipe the outer gloves with a suitable decontamination solution before removal.
-
Remove Outer Gloves: Using the gloved-to-gloved technique, peel off the first outer glove. Ball it up in the palm of the other gloved hand. Slide a finger from the now-ungloved (but still inner-gloved) hand under the cuff of the remaining outer glove and peel it off over the balled-up glove. Dispose of them immediately in a designated waste container.
-
Remove Lab Coat/Gown: Unfasten the lab coat. Shrug it forward off your shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it. Fold it so the contaminated outside is contained within the fold and place it in the designated receptacle.
-
Remove Eye Protection: Handle the goggles by the strap. Place them in a designated area for decontamination.
-
Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 3, but with your bare hands.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.[5]
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Spill Management and Disposal
Accidents can happen, and a clear plan is essential.
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if you are unsure of the hazard.[6]
-
Don High-Risk PPE: Before attempting to clean the spill, don the full High-Risk PPE ensemble as detailed in the table above. This must include a fit-tested N95 respirator, double gloves, an impervious gown, and a face shield with goggles.[4]
-
Containment: For solid spills, gently cover the powder with absorbent pads to prevent it from becoming airborne. Do not sweep dry powder. For liquid spills, surround the area with absorbent material.
-
Cleaning: Working from the outside in, carefully collect the absorbent material and contaminated debris. Place all materials into a clearly labeled, sealed waste container.[7]
-
Decontamination: Clean the spill area with an appropriate decontamination solution, followed by water.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[5]
Disposal of Contaminated PPE
-
Routine Use: Used gloves, disposable gowns, and other contaminated items should be placed in a designated, sealed container or bag immediately after doffing.
-
Waste Stream: This waste must be managed as hazardous chemical waste. Never mix it with regular laboratory or biohazardous waste. Ensure containers are clearly labeled with the chemical name and associated hazards.
References
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]
- This compound.
- Personal Protective Equipment. The University of Edinburgh Health & Safety. [Link]
- Safety Data Sheet - 2,4-Dihydroxypyrimidine-5-carboxylic acid. Metasci. [Link]
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. halyardhealth.com [halyardhealth.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
